5-Hydroxy-8-methoxypsoralen
描述
Structure
3D Structure
属性
IUPAC Name |
4-hydroxy-9-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c1-15-12-10-7(4-5-16-10)9(14)6-2-3-8(13)17-11(6)12/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCGZWOHNGDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419640 | |
| Record name | 5-Hydroxyxanthotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-73-0 | |
| Record name | 5-Hydroxy-8-methoxypsoralen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 401277 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxyxanthotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5-Methoxypsoralen on DNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methoxypsoralen (5-MOP), a naturally occurring furanocoumarin, is a potent photosensitizing agent utilized in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Its therapeutic efficacy stems from its ability to interact with cellular DNA upon photoactivation by ultraviolet A (UVA) radiation, leading to the formation of covalent adducts that disrupt DNA replication and transcription. This triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, which are crucial for its anti-proliferative effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of 5-MOP on DNA, detailing the photochemical reactions, the nature of the resulting DNA adducts, and the subsequent cellular signaling pathways. This document also includes detailed experimental protocols for the characterization of these processes and quantitative data to support further research and drug development.
The Core Mechanism: Intercalation and Photochemical Reaction
The primary mechanism of 5-MOP's action on DNA is a two-step process initiated by its physical interaction with the DNA double helix, followed by a photochemical reaction upon exposure to UVA light.
1.1. Intercalation into the DNA Helix
1.2. Photoactivation and [2+2] Cycloaddition
Upon exposure to UVA radiation (320-400 nm), the intercalated 5-MOP molecule absorbs a photon, transitioning to an excited singlet state, which then rapidly converts to a more stable triplet state.[1] This excited triplet state of 5-MOP is highly reactive and undergoes a [2+2] photocycloaddition reaction with the 5,6-double bond of adjacent pyrimidine (B1678525) bases, predominantly thymine.[1] This reaction results in the formation of a covalent cyclobutane (B1203170) ring, forming a DNA monoadduct.
5-MOP possesses two photoreactive sites: the 3,4-double bond of the pyrone ring and the 4',5'-double bond of the furan (B31954) ring.[1] This allows for the formation of two types of monoadducts:
-
Furan-side monoadducts: Formed by the reaction of the 4',5'-double bond of 5-MOP with a pyrimidine.
-
Pyrone-side monoadducts: Formed by the reaction of the 3,4-double bond of 5-MOP with a pyrimidine.
1.3. Formation of Interstrand Cross-links (ICLs)
A furan-side monoadduct can absorb a second photon of UVA light, leading to a second [2+2] cycloaddition reaction with a pyrimidine on the opposite DNA strand. This results in the formation of a highly cytotoxic DNA interstrand cross-link (ICL), which covalently links the two strands of the DNA double helix.[1] ICLs are particularly effective at blocking DNA replication and transcription, as they prevent the separation of the DNA strands.
Quantitative Analysis of 5-MOP DNA Adducts
The formation of different types of DNA adducts can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS). While extensive quantitative data for 5-MOP is less abundant compared to its counterpart 8-MOP, some studies provide valuable insights.
| Adduct Type | Formation Yield | Conditions | Reference |
| Furan-side monoadducts | Major monoadduct formed | Yeast DNA, 365 nm UVA (38.4 kJ/m²) | [2] |
| Pyrone-side monoadducts | Minor monoadduct formed | Yeast DNA, 365 nm UVA (38.4 kJ/m²) | [2] |
| Interstrand Cross-links (ICLs) | Formation increases with UVA dose | Human cells, 0.5 to 10.0 J/cm² UVA | [3] |
| Total Monoadducts vs. ICLs | Yields of monoadducts are generally lower than ICLs under the same exposure conditions. | Human cells, 0.5 to 10.0 J/cm² UVA | [3] |
Cellular Responses to 5-MOP-Induced DNA Damage
The formation of 5-MOP-DNA adducts, particularly ICLs, triggers a robust cellular response aimed at either repairing the damage or eliminating the cell through apoptosis if the damage is too extensive.
3.1. DNA Damage Response and Signaling Pathways
The bulky nature of psoralen (B192213) adducts and the helical distortion they cause are recognized by the cell's DNA damage response (DDR) machinery. Key signaling pathways involved include:
-
p53 Signaling Pathway: DNA damage leads to the activation and stabilization of the p53 tumor suppressor protein.[4] Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[5] This provides time for DNA repair or, in cases of severe damage, initiates programmed cell death.
-
ATR and ATM Signaling: The Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinases are key sensors of DNA damage.[4] ATR is primarily activated by single-stranded DNA regions that can arise during the processing of bulky adducts and ICLs, while ATM responds to double-strand breaks that can be formed as repair intermediates. Activation of these kinases leads to the phosphorylation and activation of a cascade of downstream proteins, including p53 and checkpoint kinases (Chk1 and Chk2), which orchestrate the cellular response to DNA damage.
3.2. DNA Repair Mechanisms
Cells employ several DNA repair pathways to remove 5-MOP adducts:
-
Nucleotide Excision Repair (NER): This is a major pathway for the removal of bulky, helix-distorting lesions like psoralen monoadducts.[6][7] The NER machinery recognizes the lesion, excises a short single-stranded DNA segment containing the adduct, and a DNA polymerase then fills in the gap using the undamaged strand as a template.
-
Homologous Recombination (HR) and Fanconi Anemia (FA) Pathway: The repair of ICLs is more complex and often involves a combination of NER and HR. The Fanconi Anemia pathway plays a crucial role in coordinating the recognition and unhooking of the ICL, which can lead to the formation of a double-strand break that is then repaired by HR.[7]
-
Base Excision Repair (BER): Some studies suggest that the BER pathway may also be involved in the processing of psoralen-induced DNA adducts, particularly after the initial unhooking of an ICL.[6][7]
Experimental Protocols
4.1. Quantification of 5-MOP DNA Adducts by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of 5-MOP-DNA adducts.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells with 5-MOP at the desired concentration for a specified time in the dark to allow for intercalation.
-
UVA Irradiation: Expose the cells to a specific dose of UVA light (e.g., 0.5 to 10.0 J/cm²).
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol, ensuring high purity.
-
Enzymatic Digestion: Digest the isolated DNA to nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Sample Cleanup: Purify the nucleoside digest using solid-phase extraction (SPE) to remove proteins and other contaminants.
-
LC-MS/MS Analysis:
-
Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Separate the nucleosides using a C18 reverse-phase column with a suitable gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol).
-
Detect and quantify the specific 5-MOP-DNA adducts using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in the mass spectrometer. Use stable isotope-labeled internal standards for accurate quantification.[3]
-
4.2. Detection of Interstrand Cross-links by Denaturing Gel Electrophoresis
This method is used to qualitatively and semi-quantitatively assess the formation of ICLs.
Methodology:
-
DNA Treatment: Treat isolated DNA or cells with 5-MOP and UVA as described above.
-
DNA Extraction and Restriction Digest (Optional): Isolate genomic DNA and, if desired, perform a restriction digest to generate DNA fragments of a specific size.
-
Denaturation: Denature the DNA samples by heating (e.g., 95°C for 5 minutes) in a denaturing loading buffer containing formamide.
-
Gel Electrophoresis:
-
Prepare a denaturing polyacrylamide gel (e.g., 6-8% acrylamide (B121943) with 7M urea) or a denaturing agarose (B213101) gel.
-
Load the denatured DNA samples onto the gel.
-
Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.[8][9]
-
-
Visualization: Stain the gel with a fluorescent DNA dye (e.g., SYBR Gold or ethidium (B1194527) bromide) and visualize the DNA bands under UV or appropriate illumination.
-
Analysis: Non-cross-linked DNA will migrate as single strands, while DNA containing ICLs will rapidly reanneal and migrate as a slower-moving double-stranded species. The intensity of the band corresponding to the double-stranded DNA provides a measure of the extent of cross-linking.
4.3. Assessment of Cellular Phototoxicity using the MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability after treatment with 5-MOP and UVA.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 5-MOP for a specified duration.
-
UVA Irradiation: Expose the plate to a defined dose of UVA radiation. Include control wells that are not irradiated.
-
Incubation: Incubate the cells for a further period (e.g., 24-72 hours) to allow for the cytotoxic effects to manifest.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Visualizations of Key Pathways and Workflows
Caption: Photochemical reaction of 5-MOP with DNA.
Caption: p53 signaling pathway in response to 5-MOP-induced DNA damage.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 3. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. babraham.ac.uk [babraham.ac.uk]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. mdpi.com [mdpi.com]
8-Methoxypsoralen: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxypsoralen (8-MOP), also known as xanthotoxin and methoxsalen, is a naturally occurring furanocoumarin with significant photosensitizing properties.[1][2][3] This compound, when activated by ultraviolet A (UVA) radiation, forms covalent adducts with DNA, a mechanism that has been therapeutically harnessed for the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2][4] Given its pharmacological importance, a thorough understanding of its natural origins and the methodologies for its isolation and purification is crucial for ongoing research and drug development. This guide provides an in-depth overview of the primary botanical sources of 8-MOP, detailed experimental protocols for its extraction and purification, and quantitative data on its occurrence.
Natural Sources of 8-Methoxypsoralen
8-Methoxypsoralen is synthesized by a variety of plant species, often as a defense mechanism against predators and pathogens.[5] The compound is predominantly found in plants belonging to the Apiaceae (carrot family), Rutaceae (rue family), and Fabaceae (legume family).
Key botanical sources include:
-
Ammi majus (Bishop's Weed): Historically and commercially, Ammi majus is one of the most significant sources of 8-MOP.[1][3][6] The compound was first isolated from this plant in 1947 under the name "ammoidin".[1] The fruits of A. majus are particularly rich in furanocoumarins.[7][8]
-
Heracleum Species (Hogweed): Several species within the Heracleum genus are known to produce 8-MOP.[1] Notably, it has been extracted from Heracleum mantegazzianum (Giant Hogweed) and Heracleum sphondylium (Common Hogweed).[1] Heracleum persicum is another species from which xanthotoxin has been isolated.[9]
-
Psoralea corylifolia (Babchi): The seeds of this plant are a well-known source of psoralens, including 8-MOP, and have been used in traditional medicine for skin ailments.[10][11][12]
-
Ruta montana (Mountain Rue): This species from the Rutaceae family has been identified as a source of xanthotoxin, with the yield varying depending on the season of harvest.[5]
-
Citrus Species: Various citrus plants have been found to contain furanocoumarins, including 8-MOP, primarily in their peels.[13][14]
-
Other Sources: 8-MOP has also been identified in other plants such as figs, celery, parsley, and parsnips.[6][10][15]
Quantitative Data on 8-Methoxypsoralen Content
The concentration of 8-MOP in natural sources can vary significantly based on the plant species, the part of the plant, geographical location, and harvesting conditions. The following table summarizes available quantitative data.
| Plant Source | Plant Part | 8-MOP Concentration/Yield | Reference |
| Ruta montana | Aerial Parts | 0.12% (winter) - 0.45% (flowering stage in August) of the apolar extract | [5] |
| Heracleum sosnowskyi | Leaves | 0.76 mg/g (microwave-assisted extraction) | [16] |
| Pastinaca sativa (Parsnip) | Roots | Up to 1.48 mg/g fresh weight (induced with CuCl2) | [17] |
| Petroselinum sativum (Parsley) | Dried Flakes | 0.53 - 5.30 mg/100 g fresh weight | [18] |
| Ammi majus | Roots | 5.5% of the chloroform (B151607) fraction | [19] |
Isolation and Purification of 8-Methoxypsoralen: Experimental Protocols
The isolation of 8-MOP from plant material typically involves extraction with an appropriate solvent followed by one or more chromatographic purification steps.
General Extraction Workflow
Caption: General workflow for the extraction of 8-MOP from plant sources.
Detailed Methodologies
1. Isolation from Heracleum persicum Fruits
This protocol describes a straightforward method for isolating xanthotoxin using solvent extraction and open column chromatography.[9]
-
Extraction:
-
The fruits of H. persicum are extracted with n-hexane.
-
The resulting extract is concentrated to yield a crude extract.
-
-
Chromatography:
-
The crude extract is subjected to open column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
The fraction rich in coumarins is eluted with n-hexane:EtOAc (3:7).[9]
-
This fraction is concentrated and allowed to crystallize, yielding white to pale yellow crystals of xanthotoxin.[9]
-
-
Purification and Identification:
-
The crystals are further purified by rinsing with a cold solvent.
-
The structure of the isolated compound is confirmed using spectroscopic methods such as UV, IR, NMR, and MS.[9]
-
2. Isolation from Ammi majus Fruits using Centrifugal Partition Chromatography (CPC)
This method employs a two-step chromatographic process for the efficient separation of structurally similar methoxyfuranocoumarins.[20][21]
-
Initial Extraction and Fractionation:
-
A petroleum ether extract from the fruits of A. majus is concentrated.
-
This concentrated extract is fractionated using low-pressure column chromatography (LPCC) on a silica gel column.
-
A gradient of ethyl acetate in dichloromethane (B109758) (0–80%, v/v) is used for elution.[20][21]
-
Fractions are analyzed by TLC and HPLC to identify those rich in coumarins.
-
-
Centrifugal Partition Chromatography (CPC):
-
A fraction containing both xanthotoxin (8-MOP) and isopimpinellin (B191614) is selected for CPC.
-
A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (10:8:10:9; v/v) is used.[20][21]
-
The separation is performed in ascending mode, with the aqueous phase as the stationary phase and the organic phase as the mobile phase.
-
Operational parameters are set to a flow rate of 3 mL/min and a rotation speed of 1,600 rpm.[20][21]
-
-
Purity Analysis:
Caption: Isolation of 8-MOP from Ammi majus using LPCC and CPC.
3. Isolation from Psoralea corylifolia Seeds
This protocol details the extraction and purification of psoralens from Psoralea corylifolia seeds.[11][22]
-
Extraction:
-
Pulverized seeds of P. corylifolia are soaked in 50% ethanol (B145695) at room temperature.[11][22]
-
The leaching solution is collected, and the ethanol is removed by distillation.
-
The remaining aqueous solution is allowed to stand overnight to facilitate precipitation.
-
-
Purification:
-
The precipitate is collected and dissolved in methanol.
-
The methanolic solution is decolorized with activated carbon and then filtered.
-
Methanol is evaporated, and the residue is left to crystallize overnight, yielding crude coumarin (B35378) crystals.
-
-
Final Isolation:
-
The crude crystals are dissolved in a small amount of hot methanol and mixed with neutral alumina.
-
The mixture is subjected to dry column chromatography with an eluent of benzene/petroleum ether (40:10) with added acetone.[11]
-
Fluorescent bands corresponding to psoralen (B192213) and isopsoralen are identified under UV light, scraped, and extracted with methanol.
-
The methanolic extracts are concentrated and recrystallized to yield pure crystals.
-
Concluding Remarks
8-Methoxypsoralen remains a compound of significant interest in dermatology and photochemotherapy. The diverse botanical sources provide a rich platform for its procurement. The selection of an appropriate isolation and purification strategy is contingent on the source material, the desired purity, and the available instrumentation. The methodologies outlined in this guide, from classical column chromatography to more advanced techniques like centrifugal partition chromatography, offer robust options for obtaining high-purity 8-MOP for research and development purposes. Further investigations into optimizing extraction yields and developing more sustainable and scalable purification processes are warranted to meet the growing demand for this valuable phytochemical.
References
- 1. Methoxsalen - Wikipedia [en.wikipedia.org]
- 2. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Methoxypsoralen-DNA adducts in patients treated with 8-methoxypsoralen and ultraviolet A light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. naturespharmacy.substack.com [naturespharmacy.substack.com]
- 11. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]
- 15. Isolation and identification of antimicrobial furocoumarins from parsley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Concentration data for Xanthotoxin in Parsley, dried - Phenol-Explorer [phenol-explorer.eu]
- 19. Ultra-Performance Liquid Chromatography Coupled with Mass Metabolic Profiling of Ammi majus Roots as Waste Product with Isolation and Assessment of Oral Mucosal Toxicity of Its Psoralen Component Xanthotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Isolation of Methoxyfuranocoumarins From Ammi majus by Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Psoralen Derivatives for Photochemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit significant photobiological activity. This property forms the basis of psoralen (B192213) plus UVA (PUVA) therapy, a well-established photochemotherapy for various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma. The therapeutic efficacy of psoralens stems from their ability to intercalate into DNA and, upon photoactivation, form covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine (B1678525) bases, primarily thymine. This DNA damage can lead to the inhibition of cell proliferation and the induction of apoptosis in hyperproliferative or pathological cells.
The planar, tricyclic structure of psoralen allows for extensive chemical modification to enhance its photosensitizing potential, alter its pharmacokinetic properties, and reduce its side effects. Research has focused on the synthesis of various derivatives with substitutions at the 3, 4, 4', 5', and 8 positions of the furocoumarin nucleus. This technical guide provides an in-depth overview of the synthesis of key psoralen derivatives, their photobiological activity, and the underlying molecular mechanisms of their therapeutic action.
Core Synthetic Strategies
The synthesis of psoralen derivatives generally involves two main approaches: the construction of the tricyclic furocoumarin ring system or the modification of a pre-existing psoralen scaffold. Key reactions employed in these strategies include the Pechmann condensation for coumarin (B35378) synthesis, the Vilsmeier-Haack reaction for formylation, and the Williamson ether synthesis for the introduction of alkoxy groups.
Linear Furocoumarin Synthesis
Linear furocoumarins, such as 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), are among the most clinically relevant derivatives. Their synthesis often starts with a suitably substituted phenol (B47542) and involves the construction of the coumarin and then the furan (B31954) ring.
A common route to 8-MOP involves the Pechmann condensation of a resorcinol (B1680541) derivative with a β-ketoester to form a 7-hydroxycoumarin, followed by the construction of the furan ring.
Angular Furocoumarin Synthesis
Angular furocoumarins, such as angelicin, are isomers of psoralen. Their synthesis can be achieved through a Williamson ether synthesis by reacting a hydroxycoumarin with an α-halo ketone, followed by cyclization.[1] For example, the reaction of a hydroxycoumarin with phenacyl bromide in the presence of a base like potassium carbonate, followed by acid-catalyzed cyclization, can yield angular furocoumarins.[1]
Synthesis of Substituted Psoralen Derivatives
Modifications at various positions of the psoralen ring have been explored to improve therapeutic outcomes. For instance, the introduction of aminomethyl groups at the 4'-position, as in 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT), has been shown to enhance DNA binding and photoreactivity. The synthesis of such derivatives often involves the chloromethylation of the parent psoralen followed by reaction with an amine.
Quantitative Data on Psoralen Derivatives
The photobiological activity of psoralen derivatives is a critical determinant of their therapeutic potential. This is often quantified by measuring their cytotoxicity (IC50 values) against various cell lines upon UVA irradiation and their efficiency in forming DNA cross-links.
| Derivative | Cell Line | IC50 (µM) | UVA Dose (J/cm²) | Reference |
| 8-Methoxypsoralen (8-MOP) | Human Melanoma | 10.79 ± 1.85 | 0.3 | [2] |
| 4,5',8-Trimethylpsoralen (TMP) | Human Melanoma | 0.13 ± 0.003 | 0.3 | [2] |
| 7-Methylpyridopsoralen (MPP) | Human Melanoma | 0.05 ± 0.01 | 0.3 | [2] |
| Psoralen Derivative 3f | T47-D (Breast Cancer) | > 100 (dark), 77.33 (UVA) | 2.0 | [3] |
| Psoralen Derivative VIa | MDA-MB-231 (Breast Cancer) | > 100 (dark), > 100 (UVA) | 2.0 | [3] |
| Dimethylaminopropoxy Derivative 6 | Human Tumor Cells | - | - | [4] |
| Dimethylaminopropoxy Derivative 9 | Human Tumor Cells | - | - | [4] |
Experimental Protocols
General Procedure for Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[5][6]
Materials:
-
Substituted phenol (e.g., 2-methylresorcinol)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Concentrated sulfuric acid
-
Ice bath
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add a mixture of the phenol (1 equivalent) and the β-ketoester (1.2 equivalents) to the cold, stirred sulfuric acid.[2]
-
Continue stirring the mixture in the ice bath for a specified time (e.g., 12 hours).[2]
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.
General Procedure for Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is used to introduce a formyl group onto an electron-rich aromatic ring, such as a coumarin.[7][8][9]
Materials:
-
Coumarin derivative
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) as solvent
-
Sodium acetate (B1210297) solution
Procedure:
-
Prepare the Vilsmeier reagent by adding POCl₃ (1.1-1.5 equivalents) dropwise to anhydrous DMF (3-5 equivalents) at 0°C in a flame-dried flask under a nitrogen atmosphere.[8]
-
Stir the mixture at 0°C for 30-60 minutes.[8]
-
Add the coumarin substrate (1 equivalent), dissolved in a minimal amount of solvent, to the Vilsmeier reagent at 0°C.[7]
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., reflux) for 1-6 hours, monitoring the progress by TLC.[8][9]
-
After completion, cool the reaction mixture and quench by adding a solution of sodium acetate in water.[7]
-
Extract the product with an organic solvent (e.g., Et₂O), wash the organic layer with brine, and dry over anhydrous sodium sulfate.[7]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
General Procedure for Williamson Ether Synthesis of Angular Furocoumarins
This method is employed for the synthesis of angular furocoumarins by reacting a hydroxycoumarin with an α-haloketone.[1][10]
Materials:
-
Hydroxycoumarin
-
α-haloketone (e.g., phenacyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (refluxing)
-
Polyphosphoric acid (PPA) for cyclization
Procedure:
-
Reflux a mixture of the hydroxycoumarin (1 equivalent), the α-haloketone (1.1 equivalents), and anhydrous K₂CO₃ (2 equivalents) in acetone for a specified time (e.g., 4 hours).[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove K₂CO₃ and concentrate the filtrate to obtain the crude keto-ether intermediate.
-
Heat the intermediate with polyphosphoric acid to effect cyclization to the angular furocoumarin.[1]
-
Pour the reaction mixture into ice water, and extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic extract, and purify the product by chromatography or recrystallization.
Phototoxicity Assay (MTT Assay)
The photocytotoxicity of psoralen derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
Materials:
-
Cancer cell line (e.g., B16 murine melanoma)
-
Psoralen derivative stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution
-
Solubilization buffer (e.g., isopropanol)
-
96-well plates
-
UVA light source (e.g., Stratalinker® UV Crosslinker)
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 200 cells/well) and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of the psoralen derivative for a specific duration (e.g., up to 60 minutes) in the dark.[11]
-
Irradiate the cells with a specific dose of UVA light (e.g., 1 J/cm² at 365 nm).[11] A parallel set of plates should be kept in the dark as a control.
-
After irradiation, incubate the plates for a further period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Quantification of Psoralen-DNA Adducts by HPLC
High-performance liquid chromatography (HPLC) is a sensitive method for the quantification of psoralen-DNA monoadducts and interstrand cross-links.[13][14]
Materials:
-
Cells treated with psoralen and UVA
-
DNA extraction kit
-
Nuclease P1, DNase I, and alkaline phosphatase
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
-
Mobile phases (e.g., triethylammonium (B8662869) acetate buffer and acetonitrile)
Procedure:
-
Isolate genomic DNA from treated and untreated cells.
-
Enzymatically digest the DNA to nucleosides using a cocktail of nuclease P1 and alkaline phosphatase, or to smaller fragments using DNase I.[13]
-
Inject the digested sample into the HPLC system.
-
Separate the psoralen-adducted nucleosides/oligonucleotides from the unmodified nucleosides using a suitable gradient elution. For example, a gradient of acetonitrile (B52724) in triethylammonium acetate buffer can be used.[14]
-
Detect the adducts by their characteristic UV absorbance or fluorescence.
-
Quantify the adducts by comparing the peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
The therapeutic effects of psoralen photochemotherapy are mediated by complex cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis. The formation of psoralen-DNA adducts is a key initiating event that triggers these downstream responses.
Caption: General synthetic workflow for psoralen derivatives.
Caption: Workflow for the biological evaluation of psoralen derivatives.
Caption: Key signaling events in PUVA-induced cell death.
Conclusion
The synthesis of novel psoralen derivatives remains a promising avenue for the development of more effective and safer photochemotherapeutic agents. By understanding the core synthetic strategies and the structure-activity relationships, researchers can design and create new compounds with enhanced photobiological properties. The detailed experimental protocols and evaluation methods provided in this guide serve as a valuable resource for scientists and drug development professionals working in this field. Future research will likely focus on the development of derivatives with improved targeting to diseased tissues, reduced side effects, and the potential for activation by different wavelengths of light.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 5-Methoxypsoralen: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxypsoralen (5-MOP), also known as Bergapten, is a naturally occurring furanocoumarin found in various plants, including bergamot oil and citrus species.[1] Renowned for its photosensitizing properties, it is a key component in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[2][3] Beyond its photo-activated mechanisms, emerging research has illuminated the potent cytotoxic and antiproliferative effects of 5-MOP in vitro, independent of UVA radiation. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 5-MOP, detailing its molecular mechanisms, summarizing quantitative data from various cancer cell line studies, and presenting standardized experimental protocols. The guide focuses on non-photoactivated effects, including the induction of apoptosis, cell cycle arrest, and the modulation of critical cell signaling pathways, offering valuable insights for its potential application in oncology research and drug development.
Mechanisms of In Vitro Cytotoxicity
5-MOP exerts its cytotoxic effects through two primary mechanisms: a well-documented phototoxic pathway and, more recently explored, a non-photoactivated pathway.
Phototoxicity (UVA-Dependent Mechanism)
The traditional mechanism of 5-MOP relies on its activation by Ultraviolet A (UVA) radiation.[4] This process, central to PUVA therapy, involves several key steps:
-
DNA Intercalation: 5-MOP molecules insert themselves between the base pairs of DNA.[2][4]
-
Adduct Formation: Upon absorbing UVA photons, the activated 5-MOP forms covalent bonds with pyrimidine (B1678525) bases (especially thymine) in the DNA, creating monoadducts.[4]
-
Interstrand Cross-linking: Subsequent UVA absorption can lead to the formation of bifunctional adducts, creating interstrand cross-links that physically bind the two strands of the DNA helix.[2][4]
-
Cellular Disruption: This DNA cross-linking physically obstructs DNA replication and transcription, leading to a halt in cell division and the induction of apoptosis (programmed cell death).[2][4]
-
ROS Generation: The photoactivated 5-MOP also induces the formation of reactive oxygen species (ROS), which contribute to cellular damage and apoptosis.[5]
Caption: Phototoxic Mechanism of 5-MOP.
Non-Photoactivated Cytotoxicity
Recent studies demonstrate that 5-MOP can induce cytotoxicity in various cancer cell lines without UVA activation.[6] This activity is primarily mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways.
5-MOP is a potent inducer of caspase-dependent apoptosis.[7] The mechanism primarily involves the intrinsic or mitochondrial pathway:
-
Modulation of Bax/Bcl-2: 5-MOP treatment leads to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[8][7]
-
Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio destabilizes the outer mitochondrial membrane, leading to a loss of mitochondrial membrane potential (MMP).[7]
-
Caspase Activation: The compromised mitochondria release cytochrome c, which triggers the activation of initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the degradation of cellular components, leading to apoptotic cell death.[8][7] Studies have shown a concentration-dependent increase in active caspase-9 and caspase-3 in cells treated with 5-MOP.[7]
By interfering with the cell cycle, 5-MOP inhibits cancer cell proliferation. The specific phase of arrest can be cell-type dependent.
-
G2/M Phase Arrest: In human hepatocellular carcinoma (J5) and osteosarcoma (Saos-2) cells, 5-MOP has been shown to induce cell cycle arrest at the G2/M phase.[7][9] This arrest is associated with the inhibition of cyclin B1, preventing cells from entering mitosis and leading them towards apoptosis.[9]
-
G0/G1 Phase Arrest: In colorectal cancer cells (DLD-1 and LoVo) and non-small cell lung cancer cells (A549 and NCI-H460), 5-MOP causes arrest in the G0/G1 phase.[10][11] This effect is often mediated by the p53 tumor suppressor protein. 5-MOP can increase the expression of p53, which in turn upregulates p21, an inhibitor of cyclin-dependent kinases (CDKs). This leads to the downregulation of Cyclin D1 and CDK4, effectively halting the cell cycle at the G1 checkpoint.[10]
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and it is often overactive in cancer.[7] 5-MOP has been shown to significantly attenuate this pathway. By inhibiting the phosphorylation of AKT (a key oncogenic regulator), 5-MOP suppresses this pro-survival signaling.[8][7][10] This inhibition enhances its pro-apoptotic effects and is a key mechanism underlying its anticancer activity.[8][7]
Caption: Non-Photoactivated Apoptosis & PI3K/AKT Pathway.
Quantitative Data on In Vitro Cytotoxicity
The cytotoxic efficacy of 5-MOP varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.
Table 1: IC50 Values of 5-MOP in Various Cancer Cell Lines (Non-Photoactivated)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method | Reference |
| Saos-2 | Osteosarcoma | 40.05 | 96 | MTT | [6] |
| A549 | Non-small cell lung cancer | ~50 | 48 | MTT | |
| NCI-H460 | Non-small cell lung cancer | ~50 | 48 | MTT | |
| DLD-1 | Colorectal cancer | ~50 | Not specified | Not specified | [11] |
| LoVo | Colorectal cancer | ~50 | Not specified | Not specified | [11] |
| BCPAP | Papillary thyroid cancer | 10 - 15 | Not specified | MTT | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number and specific assay protocols.[12]
Table 2: Summary of 5-MOP Effects on Cell Cycle and Apoptosis (Non-Photoactivated)
| Cell Line | Concentration (µM) | Effect | Key Molecular Changes | Reference |
| Saos-2 | 25, 50, 100 | Apoptosis Induction | Increased active Caspase-9 & Caspase-3, Loss of MMP, Increased Bax/Bcl-2 ratio | [7] |
| Saos-2 | 50, 100 | G2/M Phase Arrest | Accumulation of cells in G2 phase, Increased sub-G1 fraction | [7] |
| Saos-2 | 50 | AKT Inhibition | Decreased AKT phosphorylation | [6][7] |
| DLD-1, LoVo | 30, 50 | G0/G1 Phase Arrest | Increased p53, p21, PTEN; Decreased Cyclin E, CDK2, p-AKT | [10] |
| J5 | Not Specified | G2/M Phase Arrest & Apoptosis | Inhibition of Cyclin B1 | [9] |
| A549, NCI-H460 | Not Specified | G1 Phase Arrest | Upregulation of p53 and p21; Downregulation of Cyclin D1 and CDK4 | |
| BCPAP | 10, 15 | Apoptosis Induction | Increased Bax & Caspase; Decreased Bcl-2, Cyclin-D1, c-myc | [8] |
Detailed Experimental Protocols
Standardized protocols are crucial for reproducible in vitro cytotoxicity assessment.
Caption: General Experimental Workflow for Cytotoxicity Assessment.
Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 5-MOP in complete medium. Replace the existing medium with 100 µL of the medium containing the desired 5-MOP concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 5-MOP for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells immediately using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-MOP as described previously.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[7]
Conclusion
The in vitro cytotoxicity of 5-methoxypsoralen is multifaceted. While its phototoxic properties are well-established for dermatological applications, its capacity to induce cell death and inhibit proliferation in cancer cells without photoactivation presents a compelling case for its investigation as a potential anticancer agent.[9][14] 5-MOP effectively triggers apoptosis through the intrinsic mitochondrial pathway and halts the cell division machinery by inducing cell cycle arrest.[7][9][10] A key element of its mechanism is the targeted disruption of the pro-survival PI3K/AKT signaling pathway, which is frequently dysregulated in various malignancies.[8][7] The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the cytotoxic potential of 5-MOP in preclinical cancer studies.
References
- 1. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. What is the mechanism of 5-Methoxypsoralen? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 5-methoxypsoralen (5-MOP) on cell apoptosis and cell cycle in human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bergapten induces G1 arrest and pro-apoptotic cascade in colorectal cancer cells associating with p53/p21/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Dawn of Photochemotherapy: An In-depth Technical Guide to the Early Studies on 8-Methoxypsoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxypsoralen (8-MOP), also known as xanthotoxin or methoxsalen (B1676411), is a naturally occurring furanocoumarin that has played a pivotal role in the development of photochemotherapy. Its ability to sensitize the skin to long-wave ultraviolet (UVA) radiation has led to the effective treatment of various skin disorders, most notably vitiligo and psoriasis. This technical guide delves into the seminal early studies that led to the discovery, isolation, and initial therapeutic applications of 8-MOP, providing a detailed look at the experimental protocols and quantitative data from these foundational works. The use of psoralen-containing plants in combination with sunlight for the treatment of vitiligo dates back to ancient times[1]. However, the modern scientific investigation and clinical application of 8-MOP began in the mid-20th century.
The Discovery and Isolation of 8-Methoxypsoralen from Ammi majus
The pioneering work on the isolation of the active constituents from the plant Ammi majus, a traditional Egyptian remedy for vitiligo, was conducted by Fahmy and Abu-Shady in the 1940s. Their research, published in 1948, marked a significant milestone in the journey of 8-MOP from a folk medicine to a purified, pharmacologically active compound[2]. They successfully isolated a crystalline substance which they named "ammoidin," later identified as 8-methoxypsoralen.
Experimental Protocol: Isolation of Ammoidin (8-Methoxypsoralen)
Objective: To isolate the active crystalline compounds from the fruits of Ammi majus.
Materials:
-
Dried and powdered fruits of Ammi majus
-
Organic solvents (e.g., ethanol, petroleum ether, chloroform)
-
Apparatus for solvent extraction (e.g., Soxhlet extractor)
-
Apparatus for crystallization (e.g., beakers, flasks, filtration system)
-
Instrumentation for physical and chemical characterization (e.g., melting point apparatus, elemental analysis)
Methodology:
-
Extraction: The powdered fruits of Ammi majus were subjected to exhaustive extraction with a suitable organic solvent, likely ethanol, using a Soxhlet apparatus. This method allows for the continuous extraction of the plant material with a fresh portion of the solvent, ensuring a high yield of the desired compounds.
-
Solvent Evaporation: The resulting ethanolic extract was then concentrated under reduced pressure to remove the solvent, yielding a crude, resinous mass.
-
Fractionation: This crude extract was likely subjected to further fractionation using solvents of varying polarity. For instance, it might have been triturated with petroleum ether to remove non-polar constituents, followed by extraction with a solvent like chloroform (B151607) to isolate the furanocoumarins.
-
Crystallization: The chloroform-soluble fraction would then be concentrated and allowed to stand, promoting the crystallization of the dissolved compounds. The initial crystals formed were likely a mixture of furanocoumarins.
-
Recrystallization: To obtain a pure compound, the crystalline mixture was subjected to repeated recrystallization from a suitable solvent or solvent mixture. This process of dissolving the crystals in a hot solvent and allowing them to slowly cool and reform purifies the compound by leaving impurities behind in the mother liquor. Through this process, Fahmy and Abu-Shady were able to isolate pure, crystalline "ammoidin" (8-methoxypsoralen).
Characterization: The isolated compound was then characterized based on its physical and chemical properties, such as its melting point, crystalline structure, and elemental analysis, to establish its identity and purity.
Early Clinical Applications: The Treatment of Vitiligo
Following the successful isolation of 8-MOP, the next crucial step was to investigate its clinical efficacy. Dr. Abdel Monem El Mofty, an Egyptian dermatologist, conducted the first clinical trials on the use of Ammi majus extracts for the treatment of leucoderma (vitiligo)[1][3][4][5][6]. His preliminary report in 1948 and subsequent studies provided the first scientific evidence for the therapeutic potential of what would become known as PUVA (Psoralen + UVA) therapy[1][3][4][5][6].
Experimental Protocol: Early PUVA Therapy for Vitiligo
The early clinical studies by El Mofty involved the administration of the isolated crystalline constituents of Ammi majus followed by exposure to sunlight or artificial ultraviolet radiation[4].
Objective: To evaluate the efficacy of the crystalline extracts of Ammi majus in inducing repigmentation in patients with vitiligo.
Patient Population: Patients with a clinical diagnosis of vitiligo.
Treatment Regimen:
-
Drug Administration: Patients were administered the crystalline extracts of Ammi majus orally. In some cases, a topical preparation was also applied to the depigmented areas of the skin[4].
-
Light Exposure: Following drug administration, the treated areas were exposed to a source of ultraviolet radiation. Initially, this was natural sunlight. Later studies by Lerner and his colleagues in 1953 further investigated the use of artificial UV sources[7]. The action spectrum for 8-MOP was later defined to be in the UVA range (320-400 nm)[1].
Quantitative Data from Early Vitiligo Studies:
While detailed quantitative data from the earliest studies is scarce in readily accessible literature, subsequent retrospective studies and reviews provide some insights into the outcomes.
| Study Cohort | Treatment Protocol | Repigmentation Outcome | Source |
| Patients with vitiligo | Oral and/or topical administration of Ammi majus extracts followed by sun or UV exposure. | A high percentage of cases showed prompt response with complete or significant repigmentation. | El-Mofty, 1952[4] |
| 59 patients with vitiligo (1972-1986) | PUVA therapy | 44% of patients in both generalized and focal vitiligo groups showed repigmentation. Half of the responders had >50% improvement. | Wildfang et al., 1992 |
The Advent of Modern Photochemotherapy: Treatment of Psoriasis
The therapeutic application of 8-MOP saw a major advancement in 1974 with the publication of a landmark study by Parrish, Fitzpatrick, Tanenbaum, and Pathak in the New England Journal of Medicine[8]. This study established the efficacy of oral methoxsalen photochemotherapy (PUVA) for the treatment of severe psoriasis, a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes[8].
Experimental Protocol: Oral Methoxsalen Photochemotherapy for Psoriasis
Objective: To evaluate the effectiveness of orally administered 8-methoxypsoralen followed by exposure to high-intensity long-wave ultraviolet radiation for the treatment of severe psoriasis.
Patient Population: Patients with severe, recalcitrant psoriasis.
Methodology:
-
Drug Administration: Patients were administered 8-methoxypsoralen (methoxsalen) orally. The dosage was determined based on the patient's body weight.
-
UVA Irradiation: Two hours after the ingestion of 8-MOP, the patients were exposed to a high-intensity source of long-wave ultraviolet radiation (UVA). The light source emitted a continuous spectrum between 320 and 390 nm, with a peak emission at 365 nm. The initial UVA dose was low and was gradually increased in subsequent treatments based on the patient's skin type and response (erythema).
-
Treatment Schedule: Treatments were typically administered two to three times per week until the psoriatic lesions cleared. A maintenance phase with less frequent treatments was then initiated to prevent recurrence.
Quantitative Data from the 1974 Psoriasis Study:
A subsequent study by Wolff et al. in 1976 provided more detailed quantitative outcomes of PUVA therapy for psoriasis.
| Parameter | Value |
| Number of Patients | 91 |
| 8-MOP Dosage | Orally administered |
| UVA Wavelength | 320-390 nm (peak at 365 nm) |
| UVA Irradiance | 5.6 to 7.5 mW/cm² at 15 cm |
| Complete Clearing | 82 patients (90%) |
| 90-100% Clearing | 7 patients (8%) |
| Satisfactory Improvement | 2 patients (2%) |
| Remission on Maintenance | 85% of patients for up to 400 days |
Mechanism of Action: The Interaction of 8-Methoxypsoralen with DNA
The therapeutic effects of 8-MOP are rooted in its photochemical interaction with cellular DNA. Early studies by Pathak and others elucidated the fundamental mechanisms of psoralen (B192213) photosensitization[9][10].
Upon oral or topical administration, 8-MOP is distributed throughout the body, including the skin. In its ground state, it is biologically inert. However, upon exposure to UVA radiation, 8-MOP absorbs photons and is excited to a triplet state, making it highly reactive[9].
The photosensitization process involves two main types of reactions[9][10]:
-
Type I Reaction (Anoxic): In the absence of oxygen, the excited 8-MOP molecule directly intercalates between the base pairs of DNA. Upon further UVA absorption, it forms covalent bonds with pyrimidine (B1678525) bases (thymine and cytosine), leading to the formation of monofunctional adducts. With a second photon absorption, it can form bifunctional adducts, creating interstrand cross-links in the DNA. This cross-linking inhibits DNA replication and cell division, which is particularly effective in hyperproliferative disorders like psoriasis.
-
Type II Reaction (Oxygen-dependent): The excited psoralen molecule can also transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions. These ROS can cause damage to cell membranes, leading to the erythematous response seen in the skin.
Signaling Pathway of 8-MOP and UVA
Experimental Workflow for Studying 8-MOP-DNA Interaction
Conclusion
The early studies on 8-methoxypsoralen laid the essential groundwork for the development of modern photochemotherapy. From its isolation from a traditional medicinal plant to its well-defined clinical application for debilitating skin diseases, the journey of 8-MOP is a testament to the power of scientific inquiry in validating and refining traditional remedies. The detailed investigation of its mechanism of action at the molecular level has not only provided a rational basis for its therapeutic use but has also opened up new avenues for the development of other photosensitizing drugs. This guide provides a glimpse into the foundational experiments that transformed a natural product into a cornerstone of dermatological treatment. Further research into the long-term effects and optimization of PUVA therapy continues to build upon this remarkable legacy.
References
- 1. Observations on the use of Ammi majus Linn. In vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of psoralen photosensitization and in vivo biological action spectrum of 8-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. (Open Access) A preliminary clinical report on the treatment of leucodermia with Ammi majus Linn. (1948) | Monem El Mofty A | 75 Citations [scispace.com]
- 5. A preliminary clinical report on the treatment of leucodermia with Ammi majus Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further study on treatment of leucodermia with Ammi mafus linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemotherapy of psoriasis with oral methoxsalen and longwave ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. praxis-schuster.ch [praxis-schuster.ch]
- 9. pubs.aip.org [pubs.aip.org]
- 10. DNA-psoralen interaction: a single molecule experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Localization of Psoralens: A Technical Guide for Researchers
Abstract
Psoralens are a class of photoactive compounds that, upon activation by ultraviolet A (UVA) radiation, exert significant biological effects, forming the basis of PUVA (Psoralen + UVA) therapy. Understanding the mechanisms governing their entry into cells and subsequent subcellular distribution is critical for optimizing therapeutic efficacy and mitigating toxicity. This technical guide provides an in-depth overview of the current knowledge on psoralen (B192213) cellular uptake and localization. Evidence suggests a dual-mode of cellular entry involving both passive diffusion across the phospholipid bilayer and a specific, receptor-mediated process. Following uptake, psoralens exhibit complex localization patterns, with the nuclear DNA being a primary target for intercalation and photoadduction, leading to apoptosis. Concurrently, a significant body of research points to localization within the cytoplasm and cell membrane, where psoralens can modulate critical signaling pathways, such as the epidermal growth factor receptor (EGFR) cascade, independent of direct DNA interaction. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core molecular pathways.
Mechanisms of Cellular Uptake
The entry of psoralens into target cells is a multifaceted process, not solely reliant on one mechanism. The lipophilic nature of the psoralen molecule facilitates passive diffusion, while evidence for specific, high-affinity binding sites suggests a receptor-mediated component.
Passive Diffusion
Psoralens are naturally occurring photoactive compounds that can penetrate the phospholipid cellular membranes.[1][2] Their chemical structure allows them to pass through the cell's lipid bilayer and distribute within the cell. This process is generally understood to be the initial, non-specific entry mechanism before engagement with intracellular targets.[1]
Receptor-Mediated Uptake
Beyond simple diffusion, research has identified specific, saturable, and high-affinity binding sites for psoralens on and within cells.[3][4] These receptors are proteinaceous, found in both membrane and cytoplasmic fractions, and are distinct from DNA.[4] The binding to these receptors is reversible and highly specific; it can be competed by psoralen analogs like 8-methoxypsoralen (8-MOP) and 4,5',8-trimethylpsoralen (TMP), but not by other dermatological drugs such as methotrexate (B535133) or retinoic acid. This receptor-mediated pathway is crucial for the non-DNA-related effects of psoralens.
Quantitative Data on Psoralen-Receptor Interactions
Quantitative binding studies, primarily using Scatchard analysis, have been instrumental in characterizing the affinity and density of psoralen receptors in various cell lines.
Table 1: Psoralen Receptor Binding Characteristics in HeLa Cells
| Receptor Class | Dissociation Constant (Kd) | Binding Sites per Cell | Reference |
|---|---|---|---|
| High-Affinity | 19 nM | 1.8 x 10⁵ | [5] |
| Low-Affinity | 4 µM | 7.1 x 10⁶ |[5] |
Subcellular Localization and Molecular Targets
Once inside the cell, psoralens do not distribute uniformly. Their localization dictates their mechanism of action, which can be broadly divided into nuclear (DNA-centric) and extranuclear (membrane and cytoplasmic) effects.
Nuclear Localization and DNA Intercalation
The classical mechanism of psoralen action involves its accumulation in the cell nucleus and subsequent intercalation into the DNA double helix.[6][7] Psoralens preferentially insert themselves between DNA's pyrimidine (B1678525) bases, particularly at 5'-TpA sites.[1][8] Upon UVA irradiation, the intercalated psoralen forms covalent bonds with thymine (B56734) bases, creating monoadducts and, with a second photon absorption, interstrand crosslinks (ICLs).[1][8] This DNA damage is a potent trigger for cell cycle arrest and apoptosis, particularly in hyperproliferative cells.[1][2]
Cytoplasmic and Membrane Localization
Contrary to a purely nuclear role, several studies provide strong evidence for psoralen localization in the cytoplasm and cell membranes. Initial fluorescence microscopy experiments revealed psoralen presence in these compartments but not in the nucleus. This was later confirmed by cellular fractionation studies using radiolabeled 8-MOP, which identified psoralen-receptor complexes in membrane and cytoplasmic fractions.[4] This extranuclear localization is linked to the modulation of cell signaling pathways at the cell surface.[3]
Signaling Pathways and Molecular Consequences
The distinct subcellular localizations of psoralens trigger different downstream signaling cascades, leading to their therapeutic effects.
DNA Damage and Apoptotic Pathway
The formation of psoralen-DNA adducts and ICLs is a severe form of genotoxic stress that activates the DNA Damage Response (DDR).[9] This can lead to the activation of tumor suppressor proteins like p53, which in turn initiates a cascade of events culminating in programmed cell death, or apoptosis.[1] This mechanism is thought to be central to PUVA's efficacy in treating hyperproliferative disorders like psoriasis.[10][11]
Membrane-Associated Signaling Pathway
Work by Laskin and colleagues has elucidated a DNA-independent mechanism initiated at the cell membrane. In this model, psoralen binds to its specific membrane or cytoplasmic receptor. Photoactivation of this complex by UVA light leads to the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[4] This modification impairs EGFR's ability to bind its natural ligand, EGF, and inhibits its intrinsic tyrosine kinase activity.[3] The disruption of this critical growth factor signaling pathway contributes to the anti-proliferative effects of PUVA therapy.
Experimental Protocols for Studying Uptake and Localization
A variety of techniques are employed to investigate the cellular pharmacokinetics of psoralens. Below are outlines of key experimental protocols.
Protocol: Receptor Binding (Scatchard) Analysis
This method quantifies the affinity (Kd) and number of receptor sites for a ligand.
-
Cell Culture: Culture cells of interest (e.g., HeLa, KB) to near confluence.
-
Incubation: Incubate washed cells with increasing concentrations of radiolabeled psoralen (e.g., ³H-8-MOP) in a suitable buffer at 37°C.
-
Competition: For non-specific binding determination, run parallel incubations with a large excess of unlabeled psoralen.
-
Separation: After incubation, rapidly separate cells from the incubation medium by centrifugation through a layer of silicone oil to separate bound from free ligand.
-
Quantification: Lyse the cells and measure the radioactivity in the cell pellet using liquid scintillation counting.
-
Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the ratio of bound/free ligand versus bound ligand (Scatchard plot). The slope of the line equals -1/Kd and the x-intercept represents the total number of binding sites (Bmax).[5]
Protocol: Subcellular Localization via Cellular Fractionation
This biochemical technique separates major organelles to determine the location of a target molecule.
-
Treatment: Treat cultured cells with radiolabeled psoralen.
-
Homogenization: Harvest and gently homogenize cells in an isotonic buffer using a Dounce homogenizer to break the plasma membrane while leaving nuclei and other organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclear fraction.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.
-
Perform ultracentrifugation (e.g., 100,000 x g) on the next supernatant to pellet the microsomal (membrane) fraction. The final supernatant is the cytosolic fraction.
-
-
Quantification: Measure the amount of radiolabeled psoralen in each fraction.
-
Validation: Use Western blotting for marker proteins (e.g., Lamin B for nucleus, α-Tubulin for cytoplasm) to confirm the purity of the fractions.[12]
Protocol: In Vitro Skin Permeation Assay
This assay is used to evaluate the delivery of topical psoralen formulations through the skin.
-
Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., rat) and mount it on a Franz diffusion cell, with the stratum corneum facing the donor compartment.[13]
-
Formulation Application: Apply the psoralen-containing formulation (e.g., solution, liposome, ethosome) to the skin surface in the donor compartment.[13][14]
-
Sampling: Fill the receptor compartment with a physiological buffer maintained at 32°C. At predetermined time intervals, withdraw samples from the receptor compartment for analysis, replacing the volume with fresh buffer.[13]
-
Quantification: Analyze the concentration of psoralen in the samples using High-Performance Liquid Chromatography (HPLC).[13]
-
Skin Deposition: At the end of the experiment, dismount the skin, wash the surface, and process it (e.g., via homogenization or solvent extraction) to quantify the amount of psoralen retained within the skin.[13]
-
Analysis: Plot the cumulative amount of psoralen permeated per unit area against time. The slope of the linear portion of this curve represents the steady-state transdermal flux.[13]
Enhancing Cellular Uptake: Drug Delivery Systems
The efficacy of topical PUVA is often limited by the poor skin penetration of psoralens.[14][15] To overcome this, various nanocarrier-based drug delivery systems, such as liposomes and ethosomes, have been developed. These carriers can enhance skin deposition and cellular uptake.[15][16]
Table 2: Quantitative Comparison of Psoralen Topical Delivery Systems
| Delivery System | Parameter | Value | Comparison | Reference |
|---|---|---|---|---|
| Ethosomes | Transdermal Flux | 38.89 ± 0.32 µg/cm²/h | 3.50x higher than liposomes | [16] |
| Skin Deposition | 3.87 ± 1.74 µg/cm² | 2.15x higher than liposomes | [16] | |
| Skin Deposition | 3.61 ± 1.21 µg/cm² | 6.56x higher than tincture | [13] | |
| Liposomes | In vitro Permeation | - | 5-fold increase over solution | [14] |
| Cationic Liposomes | Entrapment Efficiency | 75.12% | - | [14] |
| Anionic Liposomes | Entrapment Efficiency | 60.08% | - |[14] |
Conclusion
The cellular uptake and localization of psoralens are complex processes that extend beyond the classical model of simple diffusion and nuclear DNA damage. Compelling evidence supports a dual mechanism of action involving both receptor-mediated signaling at the cell membrane and direct photoadduction to DNA in the nucleus. This multifaceted behavior explains the wide range of biological effects observed with PUVA therapy. For researchers and drug development professionals, a thorough understanding of these distinct pathways is essential for designing more effective and safer psoralen-based therapeutics, potentially by developing molecules or delivery systems that selectively target one pathway over the other. Future research should focus on the definitive identification and characterization of the psoralen receptor and further elucidation of its downstream signaling targets.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen: a narrative review of current and future therapeutic uses | springermedizin.de [springermedizin.de]
- 3. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Psoralen - Wikipedia [en.wikipedia.org]
- 9. Single Molecule Analysis of Laser Localized Psoralen Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psoralens to Treat Psoriasis [webmd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A rapid method for quantifying cytoplasmic versus nuclear localization in endogenous peripheral blood leukocytes by conventional flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of psoralen ethosomes for topical delivery in rats by using in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Psoralen loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of ethosomes and liposomes for skin delivery of psoralen for psoriasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity of 8-Methoxypsoralen Without UVA Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Methoxypsoralen (8-MOP), a naturally occurring furanocoumarin, is a well-established photosensitizing agent used in PUVA (Psoralen + UVA) therapy for various skin disorders. Its genotoxic potential upon photoactivation is extensively documented and forms the basis of its therapeutic efficacy. However, the genotoxicity of 8-MOP in the absence of ultraviolet A (UVA) radiation—often referred to as its "dark" genotoxicity—is less understood and often overlooked. This technical guide provides an in-depth analysis of the existing scientific literature on the genotoxic effects of 8-MOP without photoactivation. It consolidates available quantitative data, details relevant experimental methodologies, and illustrates associated biological processes. The findings indicate that 8-MOP exhibits genotoxic activity in various models even without UVA activation, a crucial consideration for risk assessment and the development of psoralen-based therapeutics.
Introduction
8-Methoxypsoralen's mechanism of action in PUVA therapy involves intercalation into DNA and, upon UVA irradiation, the formation of monoadducts and interstrand crosslinks, leading to cell cycle arrest and apoptosis. While this photo-induced activity is well-characterized, the intrinsic chemical properties of 8-MOP allow for interaction with DNA even in the absence of light. Studies have suggested that 8-MOP can intercalate between DNA base pairs and bind to the minor groove in the dark, leading to conformational changes in the DNA structure. This interaction, though not as potent as its photoactivated counterpart, raises questions about its potential for genotoxicity. This guide aims to collate and critically evaluate the evidence for the genotoxicity of 8-MOP per se.
Evidence of Genotoxicity without UVA Activation
The genotoxicity of 8-methoxypsoralen in the absence of UVA has been evaluated in a range of in vitro assays. The evidence, though not as extensive as for its photoactivated form, points towards a definite genotoxic potential. The International Agency for Research on Cancer (IARC) has noted that 8-MOP without UVA is mutagenic in bacteria, while results for mammalian cell assays have been described as inconclusive[1][2]. More specific studies, however, provide clearer evidence.
Bacterial Reverse Mutation Assays (Ames Test)
The National Toxicology Program (NTP) conducted studies on 8-MOP and found it to be mutagenic in Salmonella typhimurium strains. Specifically, it was mutagenic in strain TA104 both with and without metabolic activation, and in strains TA98, TA100, and TA102 with metabolic activation. It was not found to be mutagenic in strain TA1535. These findings indicate that 8-MOP can induce base-pair substitutions and frameshift mutations in bacteria.
Table 1: Summary of Ames Test Results for 8-Methoxypsoralen without UVA Activation
| S. typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 | + | Positive |
| TA100 | + | Positive |
| TA102 | + | Positive |
| TA104 | + / - | Positive |
| TA1535 | + / - | Negative |
| Data sourced from NTP Technical Report 359. |
In Vitro Mammalian Cell Assays
Evidence from mammalian cell culture systems further supports the genotoxic potential of 8-MOP in the dark.
The NTP also reported that 8-MOP induced structural chromosomal aberrations in Chinese hamster ovary (CHO) cells in the absence of exogenous metabolic activation. Another study investigating photomutagenesis also noted that in the dark, 8-MOP by itself was not genotoxic in their CHO cell chromosomal aberration assay, highlighting the variability in experimental outcomes that may have led to the "inconclusive" IARC classification[3].
A key study by Wulf in 1978 demonstrated that 8-MOP alone caused a significant increase in the frequency of sister chromatid exchanges (SCEs) in cultured human lymphocytes[1]. This effect was dose-dependent. While the increase was substantially greater when combined with UVA, the activity of 8-MOP in the dark was unambiguous. Another study, however, did not observe an increase in SCE after systemic administration of 8-MOP without in vitro UVA irradiation[4].
Table 2: Summary of In Vitro Mammalian Genotoxicity Test Results for 8-Methoxypsoralen without UVA Activation
| Assay | Cell Type | Metabolic Activation | Result | Reference |
| Chromosomal Aberrations | CHO | - | Positive | NTP TR-359 |
| Chromosomal Aberrations | CHO | - | Negative | Chetelat et al., 1993[3] |
| Sister Chromatid Exchange | Human Lymphocytes | - | Positive | Wulf, 1978[1] |
| Sister Chromatid Exchange | Human Lymphocytes | N/A (in vivo admin) | Negative | Lambert et al., 1978[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of genotoxicity studies. Below are generalized protocols for the key assays mentioned, based on OECD guidelines and common laboratory practices.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test uses amino acid-requiring strains of Salmonella typhimurium to detect point mutations by reverse mutation.
-
Strain Selection: Use of a range of strains (e.g., TA98, TA100, TA102, TA104, TA1535) to detect different types of mutations.
-
Metabolic Activation: Tests are performed with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer are combined in molten top agar (B569324).
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible twofold increase over the background.
In Vitro Chromosomal Aberration Test (OECD 473)
This assay identifies agents that cause structural chromosomal damage in cultured mammalian cells.
-
Cell Culture: CHO cells are a common choice. Cells are cultured to a desired confluency.
-
Treatment: Cells are exposed to 8-MOP at a range of concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).
-
Recovery and Harvest: After treatment, cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are harvested at a time point that allows for the observation of aberrations in the first post-treatment mitosis (approximately 1.5-2 normal cell cycles after the beginning of treatment).
-
Slide Preparation: Harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Chromosomes are stained, and metaphase spreads are analyzed for structural aberrations (e.g., breaks, gaps, deletions, translocations). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
In Vitro Sister Chromatid Exchange (SCE) Assay
This assay detects reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome, which is an indicator of DNA damage and/or effects on DNA replication.
-
Cell Culture and Labeling: Human lymphocytes or other suitable mammalian cells are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles.
-
Treatment: 8-MOP is added to the cultures at various concentrations for a defined period.
-
Harvest: A spindle inhibitor is added to accumulate cells in metaphase. Cells are then harvested.
-
Slide Preparation and Staining: Metaphase preparations are made as in the chromosomal aberration test. The slides are then differentially stained (e.g., using the fluorescence plus Giemsa technique) to visualize the sister chromatids.
-
Analysis: The number of SCEs per metaphase is scored. A significant, dose-related increase in the mean number of SCEs per cell indicates a positive result.
Visualizations
Logical Relationship of Genotoxicity Assessment
References
- 1. 8-Methoxypsoralen (Methoxsalen) Plus Ultraviolet Radiation (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 2. 8-METHOXYPSORALEN (METHOXSALEN) PLUS ULTRAVIOLET RADIATION (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Photomutagenesis test development: II. 8-Methoxypsoralen, chlorpromazine and sunscreen compounds in chromosomal aberration assays using CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary cells: evaluations of 108 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 5-Methoxypsoralen in Plasma using High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive method for the quantification of 5-methoxypsoralen (5-MOP), also known as bergapten (B1666803), in plasma samples using High-Performance Liquid Chromatography (HPLC). The described protocol is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioavailability, and toxicological studies of this compound. The methodology encompasses a straightforward liquid-liquid extraction for sample preparation followed by reversed-phase HPLC analysis with fluorescence or UV detection. This document provides comprehensive experimental protocols, quantitative data summaries, and visual workflows to ensure successful implementation.
Introduction
5-Methoxypsoralen is a naturally occurring furocoumarin found in many plants and is used in combination with UVA radiation (PUVA therapy) to treat skin disorders such as psoriasis and vitiligo.[1][2] Accurate determination of 5-MOP concentrations in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[1][2] This application note presents a detailed protocol for the quantification of 5-MOP in plasma, adapted from established and validated methods.[3][4][5]
Materials and Methods
Reagents and Materials
-
5-Methoxypsoralen (Bergapten) reference standard
-
Internal Standard (IS), e.g., Isoimperatorin or Osthole
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Ethyl acetate (B1210297)
-
Drug-free plasma (human or animal, as required)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., Hedera™ ODS, Waters Symmetry C18).[3][6]
Experimental Protocols
Preparation of Stock and Standard Solutions
-
Stock Solution Preparation: Accurately weigh and dissolve 5-methoxypsoralen and the internal standard in methanol to prepare stock solutions of a known concentration (e.g., 1 mg/mL). Store these solutions at 4°C.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve.[3][5]
-
Calibration Standards in Plasma: Spike drug-free plasma with the working standard solutions to create a set of calibration standards. A typical calibration curve might range from 2 to 5000 ng/mL.[3][5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards to assess the accuracy and precision of the method.[3][4]
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL isoimperatorin) and vortex for 2 minutes.[3][4]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at a high speed (e.g., 14,000-18,000 x g) for 10 minutes to separate the organic and aqueous layers.[3][4]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Vortex the reconstituted sample for 2 minutes and centrifuge at 14,000 x g for 10 minutes.[3]
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: Liquid-Liquid Extraction Workflow for 5-MOP from Plasma.
HPLC Analysis Protocol
-
Column: Hedera™ ODS column or equivalent C18 column.[3]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of aqueous formic acid (0.1%, v/v) and acetonitrile.[3][4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection:
-
Run Time: Adjust the run time to allow for the elution of 5-MOP, the internal standard, and any interfering peaks.
Caption: HPLC Analysis Workflow for 5-MOP Quantification.
Data Presentation
The quantitative performance of the HPLC method for 5-methoxypsoralen is summarized in the table below. The data is compiled from various published methods to provide a comparative overview.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Bergapten (5-MOP) | Bergapten (5-MOP) | 8-Methoxypsoralen |
| Internal Standard | Isoimperatorin[3] | Osthole[4] | 5-Methoxypsoralen[6] |
| Sample Matrix | Rat Plasma[3] | Rat Plasma[4] | Mouse Plasma[6] |
| Sample Preparation | Liquid-Liquid Extraction[3] | Liquid-Liquid Extraction[4][5] | Not Specified |
| HPLC Column | Hedera™ ODS[3] | Not Specified | Waters Symmetry C18[6] |
| Mobile Phase | 0.1% Formic Acid / Acetonitrile[3] | 0.1% Formic Acid / Acetonitrile (gradient)[4] | Methanol / Water (55:45, v/v)[6] |
| Flow Rate | 1.0 mL/min[3] | Not Specified | 1.0 mL/min[6] |
| Detection | Fluorescence (Ex: 288 nm, Em: 478 nm)[3] | Fluorescence[4] | Fluorescence (Ex: 334 nm, Em: 484 nm)[6] |
| Linearity Range | 2-5000 ng/mL[3] | 4-1000 ng/mL[5] | 0.05-10 mg/L (50-10,000 ng/mL)[6] |
| LLOQ | 2 ng/mL[3] | 4 ng/mL[4] | 0.015 mg/L (15 ng/mL)[6] |
| Recovery | Not Specified | Not Specified | 90.9-92.0%[6] |
| Intra-day Precision | Not Specified | Not Specified | 3.3-8.2%[6] |
| Inter-day Precision | Not Specified | Not Specified | 3.4-6.7%[6] |
Conclusion
The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of 5-methoxypsoralen in plasma. The liquid-liquid extraction procedure is effective for sample clean-up, and the chromatographic conditions allow for excellent separation and detection. This protocol is well-suited for pharmacokinetic and other bioanalytical studies, offering the necessary precision and accuracy for robust data generation. Researchers can adapt this method to their specific laboratory conditions and instrumentation.
References
- 1. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrofluorimetric determination of 5-methoxypsoralen pharmacokinetic in patients' serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics, bioavailability and excretion of bergapten after oral and intravenous administration in rats using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Bergapten, Imperatorin, Notopterol, and Isoimperatorin in Rat Plasma by High Performance Liquid Chromatography with Fluorescence Detection and Its Application to Pharmacokinetic and Excretion Study after Oral Administration of Notopterygium incisum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma levels of 8-methoxypsoralen determined by high-pressure liquid chromatography in psoriatic patients ingesting drug from two manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocol for PUVA therapy using 8-methoxypsoralen in psoriasis models"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of PUVA (Psoralen + UVA) therapy, specifically with 8-methoxypsoralen (8-MOP), in preclinical psoriasis models. The protocols are designed to offer a reproducible methodology for evaluating the efficacy of PUVA treatment and understanding its mechanism of action in a research setting. The primary focus is on the widely used imiquimod-induced mouse model of psoriasis.
Overview of PUVA Therapy in Psoriasis Models
PUVA therapy is a well-established and effective treatment for moderate to severe psoriasis in clinical practice.[1][2] This photochemotherapy combines the administration of a psoralen, such as 8-methoxypsoralen (8-MOP), with subsequent exposure to long-wave ultraviolet A (UVA) radiation.[3] The presumed mechanism of action involves the inhibition of rapid cell multiplication that is characteristic of psoriatic lesions. In preclinical research, animal models that mimic human psoriasis are essential for studying disease pathogenesis and screening new therapeutic agents.[4] The imiquimod-induced psoriasis model is a popular choice due to its convenience and its ability to replicate key features of the human disease, including the involvement of the IL-23/IL-17 inflammatory axis.[4] Studies have shown that PUVA therapy can effectively suppress the psoriatic phenotype in these models, reducing inflammation and skin thickening.[1][5]
Psoriasis Animal Models
Imiquimod-Induced Psoriasis Model
The topical application of imiquimod (B1671794), a Toll-like receptor 7/8 agonist, induces a psoriasis-like skin inflammation in mice.[1][4][6] This model is characterized by key histological features of psoriasis, such as acanthosis (epidermal thickening), parakeratosis, and infiltration of immune cells.
-
Induction: A daily topical application of 62.5 mg of 5% imiquimod cream (e.g., Aldara®) is applied to the shaved back and/or ear of mice (BALB/c or C57BL/6 strains are commonly used) for several consecutive days.[1] Psoriatic signs typically appear within the first three days of application.
KC-Tie2 Mouse Model
The Keratinocyte-specific Tie2 transgenic (KC-Tie2) mouse is a genetically engineered model that spontaneously develops a cutaneous phenotype closely resembling human psoriasis.[7][8] These mice overexpress the angiopoietin receptor Tie2 in keratinocytes, leading to characteristic features like extensive acanthosis, increased dermal vasculature, and infiltration of T cells and dendritic cells.[7][8] This model is valuable for studying the interplay between keratinocytes, blood vessels, and the immune system in psoriasis pathogenesis.[7]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing PUVA therapy in psoriasis models.
Table 1: Effect of PUVA on Imiquimod-Induced Psoriatic Inflammation
| Treatment Group | Parameter | Day 5 Measurement | Percentage Suppression | Reference |
| Imiquimod (IMQ) Only | Double Skinfold Thickness (DSFT) | - | - | [1] |
| IMQ + PUVA (0.25 J/cm²) | Double Skinfold Thickness (DSFT) | Maximally suppressed | 90.5% | [1] |
| IMQ + PUVA (0.5 J/cm²) | Double Skinfold Thickness (DSFT) | Maximally suppressed | 54.8% | [1] |
Table 2: Minimal Phototoxic Dose (MPD) Determination for PUVA in BALB/c Mice
| UVA Dose (J/cm²) | Outcome | Reference |
| 0.125 - 1.0 | Increasing phototoxicity observed | [1][9] |
Experimental Protocols
Protocol for PUVA Therapy in the Imiquimod-Induced Psoriasis Mouse Model
This protocol details the simultaneous treatment of imiquimod-induced psoriasis with PUVA.
Materials:
-
8-methoxypsoralen (8-MOP) (Sigma-Aldrich)
-
5% Imiquimod cream (e.g., Aldara®)
-
BALB/c or C57BL/6 mice (8-12 weeks old)
-
UVA light source with an emission spectrum in the 320-400 nm range
-
Calipers for skin thickness measurement
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.[1]
-
One day before the start of the experiment, shave the dorsal skin of the mice.
-
-
Psoriasis Induction:
-
Apply 62.5 mg of 5% imiquimod cream to the shaved back of each mouse daily in the morning for the duration of the experiment.[1]
-
-
8-MOP Administration:
-
Prepare a solution of 8-MOP in 95% ethanol at a concentration of 0.1 mg/ml.[1]
-
In the afternoon, approximately 6 hours after imiquimod application, topically apply 200 µl of the 8-MOP solution to the shaved back of the mice in the treatment groups.[1]
-
For the control group, apply 200 µl of the vehicle (95% ethanol) alone.[1]
-
-
UVA Irradiation:
-
Allow a short interval (e.g., 15-30 minutes) for the 8-MOP solution to be absorbed.
-
Expose the mice to a sub-phototoxic dose of UVA radiation. Based on MPD studies, a starting dose of 0.25 J/cm² can be used.[1] The UVA source should have a peak emission between 320 and 380 nm.[10]
-
The UVA dose can be administered on the same days as the imiquimod and 8-MOP application.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the severity of the psoriatic phenotype daily. This can include scoring for erythema, scaling, and skin thickness.
-
Measure the double skinfold thickness (DSFT) of the dorsal skin using calipers.[1]
-
At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Skin and serum samples can also be collected for cytokine analysis (e.g., ELISA, qRT-PCR) to measure levels of pro-inflammatory cytokines such as IFN-γ and IL-17.[1][5]
-
Determination of Minimal Phototoxic Dose (MPD)
It is crucial to determine the MPD to establish a sub-phototoxic dose for the therapeutic protocol.
Procedure:
-
Topically apply the 8-MOP solution to the shaved skin of a group of mice as described above.
-
Expose small, defined areas of the skin to increasing doses of UVA, for example, from 0.125 J/cm² to 1 J/cm².[1][9]
-
Observe the skin for signs of phototoxicity (erythema, edema) at 24, 48, and 72 hours post-irradiation.[11]
-
The MPD is the lowest UVA dose that produces a defined erythemal response. The therapeutic dose should be below this level.
Visualizations
Caption: Workflow of PUVA therapy in a mouse model.
Caption: Tie2 signaling in the KC-Tie2 psoriasis model.
References
- 1. 8-Methoxypsoralen Plus Ultraviolet A Reduces the Psoriatic Response to Imiquimod in a Murine Model | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 2. dermnetnz.org [dermnetnz.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Methoxypsoralen Plus Ultraviolet A Reduces the Psoriatic Response to Imiquimod in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Keratinocyte but not endothelial cell-specific overexpression of Tie2 leads to the development of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Keratinocyte but Not Endothelial Cell-Specific Overexpression of Tie2 Leads to the Development of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Methoxypsoralen (5-MOP) in Vitiligo Repigmentation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vitiligo is an autoimmune skin disorder characterized by the loss of functional melanocytes, leading to depigmented patches. Photochemotherapy, which combines a photosensitizing agent (psoralen) with ultraviolet A (UVA) radiation, known as PUVA therapy, is a well-established treatment modality for inducing repigmentation.[1][2][3] 5-Methoxypsoralen (5-MOP), or Bergapten, is a naturally occurring furocoumarin used in PUVA therapy as an alternative to the more commonly used 8-methoxypsoralen (8-MOP).[1][4] It is recognized for having a lower potential for phototoxicity and a better side-effect profile, particularly concerning gastrointestinal issues.[2] These application notes provide a comprehensive overview of the use of 5-MOP in vitiligo repigmentation studies, including its mechanism of action, clinical efficacy, and detailed protocols for both clinical and in vitro applications.
Mechanism of Action in Repigmentation
The precise mechanism of PUVA-induced repigmentation is complex and multifactorial, involving immunomodulatory and melanocyte-stimulatory effects.[1] The process begins with the administration of 5-MOP, which, upon activation by UVA radiation, intercalates with DNA, forming photoadducts.[2] This interaction is thought to have two primary consequences:
-
Immunomodulation: PUVA therapy can suppress the local autoimmune response that targets melanocytes in vitiligo.
-
Stimulation of Melanogenesis: The therapy stimulates the proliferation, migration, and maturation of melanocytes.[5] Keratinocytes, activated by UV radiation, release various growth factors and signaling molecules, such as α-melanocyte-stimulating hormone (α-MSH) and stem cell factor (SCF).[5][6] These factors bind to their respective receptors on melanocyte precursors located in the hair follicle bulge, which serves as the primary reservoir for repigmentation.[7][8] This binding activates downstream signaling cascades, prominently the cAMP/PKA pathway, leading to the upregulation of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenesis, driving the expression of key enzymes like tyrosinase (TYR), which is essential for melanin (B1238610) synthesis.[9][10] The activated melanocyte precursors then proliferate, migrate from the hair follicle to the depigmented epidermis, and begin producing melanin, resulting in perifollicular repigmentation.[8][11]
Data Presentation: Clinical Efficacy
Quantitative data from clinical studies highlight the efficacy of 5-MOP in treating vitiligo. It is often compared to 8-MOP, showing similar efficacy with a more favorable safety profile.
Table 1: Summary of Clinical Trials of Oral 5-MOP PUVA for Vitiligo
| Study / Reference | No. of Patients | 5-MOP Dosage | Treatment Regimen | Efficacy (Repigmentation Rate) | Reported Side Effects |
|---|---|---|---|---|---|
| Hann et al. (1991)[12] | 36 | 40-60 mg | 1-2 times weekly for 2-10 months; UVA exposure 2 hours post-ingestion. | 78% showed effective repigmentation; 31% showed remarkable repigmentation within 6 months. | Nausea (2 patients), Headache (1 patient). |
| McNeely & Goa (1998) Review | Multiple Studies | Oral (typically 1.2 mg/kg) or Topical | UVA or Sun Exposure | Up to 56% of patients achieved >75% repigmentation. | Face and trunk were most responsive. |
Table 2: Comparison of 5-MOP and 8-MOP in PUVA Therapy for Vitiligo/Psoriasis
| Parameter | 5-MOP (Bergapten) | 8-MOP (Methoxsalen) | Reference |
|---|---|---|---|
| Typical Oral Dose | 1.2 mg/kg | 0.6 mg/kg | |
| Efficacy | Similar lesion clearance rates. | Similar lesion clearance rates. | |
| Required UVA Dose | Generally higher total UVA exposure needed. | Lower total UVA exposure needed. | |
| Phototoxicity | Lower potential. | Higher potential. | [1] |
| Adverse Effects | Nausea, vomiting, pruritus, and erythema occur 2 to 11 times less frequently. | More frequent short-term gastrointestinal and cutaneous side effects. | |
Experimental Protocols
Protocol 1: Clinical Protocol for Oral 5-MOP PUVA Therapy in Vitiligo
This protocol outlines a generalized procedure for administering oral 5-MOP followed by UVA irradiation for the treatment of widespread vitiligo, based on established clinical practices.[1][12]
References
- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. praxis-schuster.ch [praxis-schuster.ch]
- 3. Photo(chemo)therapy for vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dysregulated Intracellular Signaling in the Pathogenesis of Vitiligo: An Update on Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifying skin pigmentation – approaches through intrinsic biochemistry and exogenous agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in Regenerative Medicine: Repigmentation in Vitiligo Through Melanocyte Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VITILIGO AND THE MELANOCYTE RESERVOIR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical study of repigmentation patterns with different treatment modalities and their correlation with speed and stability of repigmentation in 352 vitiliginous patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of vitiligo with oral 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrofluorimetric Determination of 5-Methoxypsoralen (5-MOP) in Human Serum
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a rapid, simple, and sensitive spectrofluorimetric method for the quantitative determination of 5-Methoxypsoralen (5-MOP, Bergapten) in human serum. 5-MOP is a naturally occurring furocoumarin used in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Monitoring its serum concentration is crucial for optimizing therapeutic efficacy and minimizing side effects. This method involves a straightforward liquid-liquid extraction of 5-MOP from the serum matrix, followed by direct fluorescence measurement. The protocol described herein provides a reliable and efficient alternative to more time-consuming chromatographic techniques.[1]
Principle
The methodology is based on the intrinsic fluorescence of the 5-MOP molecule. After extraction from serum components, the sample is excited with ultraviolet light at a specific wavelength, causing the 5-MOP molecules to fluoresce. The intensity of the emitted light, measured at its peak emission wavelength, is directly proportional to the concentration of 5-MOP in the sample. A calibration curve constructed from standard solutions of known concentrations is used to quantify the amount of 5-MOP in the unknown serum samples.
Instrumentation and Materials
Instrumentation
-
Spectrofluorometer
-
Calibrated Pipettes
-
Vortex Mixer
-
Centrifuge
-
Glass Test Tubes
-
Quartz Cuvettes
Chemicals and Reagents
-
5-Methoxypsoralen (5-MOP) reference standard
-
Dichloromethane (B109758) (HPLC grade)
-
n-Heptane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Human serum (drug-free)
-
Purified water
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-MOP reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Working Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with methanol to create a working standard of 1 µg/mL (1000 ng/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into drug-free human serum to achieve final concentrations in the range of 50 ng/mL to 500 ng/mL (e.g., 50, 100, 200, 300, 400, and 500 ng/mL).[1]
Sample Preparation and Extraction
The extraction procedure is designed to isolate 5-MOP from interfering serum components.[1]
-
Pipette 1.0 mL of the serum sample (calibration standard, quality control, or patient sample) into a glass test tube.
-
Add 5.0 mL of the extraction solvent mixture, consisting of heptane (B126788) and dichloromethane in a 4:1 (v/v) ratio.[1]
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean test tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 1.0 mL of methanol.
-
Transfer the reconstituted sample to a quartz cuvette for analysis.
Spectrofluorimetric Measurement
-
Instrument Settings: Set the spectrofluorometer to the predetermined optimal excitation and emission wavelengths for 5-MOP. (Note: These should be determined by scanning a standard solution of 5-MOP; typical psoralen (B192213) derivatives excite in the 340-350 nm range and emit in the 490-520 nm range[2]).
-
Blank Measurement: Use methanol as the blank to zero the instrument.
-
Calibration Curve: Measure the fluorescence intensity of each extracted calibration standard. Plot the fluorescence intensity (y-axis) against the corresponding 5-MOP concentration (x-axis).
-
Sample Measurement: Measure the fluorescence intensity of the prepared patient samples.
-
Quantification: Determine the concentration of 5-MOP in the patient samples by interpolating their fluorescence intensity values from the linear regression equation of the calibration curve.
Method Validation and Performance
The described method has been validated for its performance and reliability. The key validation parameters are summarized below.[1]
| Parameter | Result | Reference |
| Linearity Range | 50 - 500 ng/mL | [1] |
| Correlation Coefficient (r) | 0.9971 | [1] |
| Limit of Detection (LOD) | 15 ng/mL | [1] |
| Precision (CV%) | 0.10% - 6.90% | [1] |
| Accuracy (Recovery) | 85.3% - 108.0% | [1] |
Table 1: Summary of Method Performance Characteristics.
| Concentration (ng/mL) | Mean Fluorescence Intensity (a.u.)* |
| 50 | 115 |
| 100 | 235 |
| 200 | 460 |
| 300 | 695 |
| 400 | 910 |
| 500 | 1140 |
Table 2: Representative Data for a Calibration Curve. Arbitrary units (a.u.) are hypothetical and for illustrative purposes.
Workflow Diagram
Caption: Experimental workflow for 5-MOP determination.
Discussion
This spectrofluorimetric method offers significant advantages, including procedural simplicity and speed, making it well-suited for routine therapeutic drug monitoring.[1] The liquid-liquid extraction step is critical for removing endogenous serum components that could cause background fluorescence (autofluorescence) or quenching effects, thereby ensuring the specificity of the measurement.[1][3] The validation data demonstrates that the method is linear, sensitive, precise, and accurate within the therapeutic concentration range.[1] While highly effective, labs should confirm that no co-administered drugs or their metabolites exhibit fluorescence at the excitation/emission wavelengths used for 5-MOP.
Conclusion
The spectrofluorimetric procedure detailed in this note is a validated and appropriate technique for the rapid and reliable quantification of 5-MOP in human serum. Its simplicity and performance make it a valuable tool for pharmacokinetic studies and for clinical laboratories involved in managing patients undergoing PUVA therapy.[1]
References
Topical Application of 5-Methoxypsoralen for Skin Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxypsoralen (5-MOP), also known as Bergapten, is a naturally occurring furanocoumarin found in various plants, including citrus species.[1] It is a potent photosensitizing agent that, when combined with Ultraviolet A (UVA) radiation in a therapy known as PUVA (Psoralen + UVA), has demonstrated therapeutic efficacy in the management of several skin disorders.[1] Primarily, topical 5-MOP-UVA therapy is utilized for localized psoriasis and vitiligo.[2] The topical application of 5-MOP offers the advantage of localized drug delivery, minimizing systemic side effects often associated with oral administration.[1]
This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the topical use of 5-MOP for skin disorders. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in dermatological drug development.
Mechanism of Action
The therapeutic effects of 5-MOP are contingent upon its photoactivation by UVA light. The primary mechanism involves the following steps:
-
Intercalation into DNA: Following topical application and absorption into skin cells, 5-MOP molecules intercalate between the base pairs of cellular DNA.
-
Photoactivation and Covalent Bonding: Upon exposure to UVA radiation (320-400 nm), the absorbed energy excites the 5-MOP molecule. This activated state allows it to form covalent bonds with pyrimidine (B1678525) bases in the DNA, particularly thymine.
-
Formation of Adducts: This process results in the formation of monofunctional adducts (binding to a single DNA strand) and bifunctional adducts (cross-linking opposite DNA strands).
-
Cellular Consequences: The formation of these DNA adducts inhibits DNA replication and transcription, leading to the induction of apoptosis (programmed cell death) in hyperproliferative cells, such as keratinocytes in psoriatic plaques. Furthermore, this process has immunomodulatory effects, suppressing the activity of immune cells and inflammatory cytokines involved in the pathogenesis of skin disorders. In the context of vitiligo, 5-MOP-UVA therapy is believed to stimulate the proliferation and migration of melanocytes, leading to repigmentation.
Signaling Pathways
The cellular response to 5-MOP and UVA involves a complex interplay of signaling pathways. Below are diagrammatic representations of key pathways implicated in the therapeutic action of 5-MOP.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies on the topical and oral application of 5-MOP for psoriasis and vitiligo.
Table 1: Efficacy of 5-MOP in Psoriasis
| Study Design | Treatment Regimen | Number of Patients | Efficacy Outcome | Clearance Rate | Reference(s) |
| Comparative | 5-MOP (1.2 mg/kg) + UVA | 25 | Lesion Clearance | Comparable to 8-MOP | |
| Double-blind | 5-MOP + UVA | 38 | Faster healing with 8-MOP at 6 weeks, no significant difference at 9 weeks | Not specified | |
| Comparative | Bath 5-MOP + UVA | 10 | Plaque psoriasis clearance | Not significantly different from bath 8-MOP | [3] |
| Comparative | Bath 5-MOP + UVA | 12 | Palmar psoriasis clearance | More effective than bath 8-MOP | [3] |
| Review | Oral PUVA 5-MOP (1.2 mg/kg) | Multiple trials | >90% or >97% clearance | 60-77% | [2] |
Table 2: Efficacy of 5-MOP in Vitiligo
| Study Design | Treatment Regimen | Number of Patients | Efficacy Outcome | Repigmentation Rate | Reference(s) |
| Review | 5-MOP (oral or topical) + UV | Multiple trials | >75% repigmentation | Up to 56% | [2] |
| Clinical Study | Oral 5-MOP (40-60 mg) + UVA | 36 | Effective repigmentation | 78% | [4] |
| Clinical Study | Oral 5-MOP (40-60 mg) + UVA | 36 | Remarkable repigmentation within 6 months | 31% | [4] |
Table 3: Adverse Effects of 5-MOP Compared to 8-MOP
| Adverse Effect | 5-MOP Incidence | 8-MOP Incidence | Fold Difference (approx.) | Reference(s) |
| Nausea/Vomiting | 1 patient (4%) | 7 patients (28%) | 7x higher with 8-MOP | |
| Sunburn | 0 patients | 6 patients (24%) | - | |
| Itching (Pruritus) | 0 patients | 3 patients (12%) | - | |
| Nausea (liquid form) | 7.7% | 51.3% | 6.7x higher with 8-MOP | [5] |
| Pruritus (liquid form) | 43.6% | 71.8% | 1.6x higher with 8-MOP | [5] |
| General (Nausea, Vomiting, Pruritus, Erythema) | Lower incidence and severity | 2 to 11 times more frequent | 2-11x | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments relevant to the study of topical 5-MOP.
Protocol 1: Preparation of a Topical 5-MOP Gel Formulation (0.05% w/w)
This protocol describes the preparation of a hydroalcoholic gel, a common vehicle for topical drug delivery.
Materials:
-
5-Methoxypsoralen (5-MOP) powder
-
Hydroxypropyl cellulose (B213188) (HPC)
-
Ethanol (B145695) (95%)
-
Purified water
-
Propylene (B89431) glycol (penetration enhancer)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
-
pH meter
Procedure:
-
Drug Solubilization: Accurately weigh 50 mg of 5-MOP powder. In a beaker, dissolve the 5-MOP in 50 mL of ethanol with the aid of a magnetic stirrer. This creates a 0.1% (w/v) solution.
-
Gelling Agent Dispersion: In a separate larger beaker, weigh the required amount of HPC (e.g., 1-2 g for a 1-2% gel). Slowly add the HPC to 40 mL of purified water while stirring continuously to avoid clumping. Allow the mixture to hydrate (B1144303) and swell for at least 1 hour, or as recommended by the supplier.
-
Addition of Penetration Enhancer: Add 10 g of propylene glycol to the hydrated HPC mixture and stir until homogenous.
-
Incorporation of Drug Solution: Slowly add the 5-MOP ethanolic solution to the gel base while stirring continuously. Continue stirring until a uniform, transparent gel is formed.
-
pH Adjustment and Final Volume: Check the pH of the gel and adjust to a skin-compatible range (typically 5.5-6.5) using a suitable buffering agent if necessary. Add purified water to reach a final weight of 100 g.
-
Deaeration and Storage: Allow the gel to stand for several hours to remove any entrapped air bubbles. Store the final formulation in an airtight, light-resistant container at room temperature.
Protocol 2: In Vitro Apoptosis Assay in Human Keratinocytes using Annexin V/PI Staining and Flow Cytometry
This protocol details a method to quantify apoptosis in human keratinocytes following treatment with topical 5-MOP and UVA irradiation.[6][7]
Materials:
-
Primary human epidermal keratinocytes (NHEK) or a keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Topical 5-MOP formulation (e.g., 0.05% gel from Protocol 1)
-
UVA light source with a calibrated radiometer
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding: Culture keratinocytes in appropriate medium at 37°C in a humidified 5% CO2 incubator. Seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
5-MOP Treatment: Remove the culture medium and wash the cells once with PBS. Apply a thin, even layer of the 5-MOP gel (or a vehicle control gel) to the surface of the cells. Incubate for a predetermined time (e.g., 30-60 minutes) to allow for drug penetration.
-
UVA Irradiation: Remove the gel by washing gently with PBS. Add a fresh layer of PBS to cover the cells. Expose the cells to a specific dose of UVA radiation (e.g., 1-5 J/cm²). A control group should be sham-irradiated.
-
Post-Irradiation Incubation: Remove the PBS and add fresh culture medium. Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the progression of apoptosis.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells for each sample.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the 5-MOP-UVA treatment compared to controls.
Protocol 3: In Vivo Psoriasis-Like Skin Inflammation Model in Mice
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod (B1671794) (IMQ) and subsequent treatment with topical 5-MOP.[3][8]
Materials:
-
BALB/c or C57BL/6 mice (female, 8-12 weeks old)
-
Imiquimod cream (5%)
-
Topical 5-MOP formulation (e.g., 0.05% gel) and vehicle control
-
UVA light source suitable for animal studies
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice)
Procedure:
-
Acclimatization and Hair Removal: Acclimatize the mice for at least one week. One day before the start of the experiment, shave the dorsal skin of the mice.
-
Induction of Psoriasis-like Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
Grouping and Treatment: Divide the mice into the following groups:
-
Naive (no treatment)
-
IMQ + Vehicle + Sham UVA
-
IMQ + Vehicle + UVA
-
IMQ + 5-MOP + Sham UVA
-
IMQ + 5-MOP + UVA
-
-
Topical Application and Irradiation: Starting on day 3 of IMQ treatment, apply the topical 5-MOP or vehicle formulation to the inflamed skin. After a defined penetration time (e.g., 30-60 minutes), irradiate the treated area with a specific dose of UVA.
-
Evaluation of Psoriasis Severity:
-
Daily Scoring: Score the severity of erythema, scaling, and skin thickness daily using a modified PASI score (e.g., on a scale of 0-4 for each parameter).
-
Skin Thickness Measurement: Measure the thickness of the dorsal skin daily using calipers.
-
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect skin biopsies. Fix the tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Evaluate for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) using ELISA or qPCR.
Protocol 4: In Vitro Melanocyte Migration Assay (Wound Healing/Scratch Assay)
This protocol is designed to assess the effect of 5-MOP and UVA on the migration of human melanocytes, relevant for studying repigmentation in vitiligo.
Materials:
-
Primary human melanocytes
-
Melanocyte growth medium
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (p200) or a cell scraper
-
Topical 5-MOP formulation (diluted in medium)
-
UVA light source
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed human melanocytes in 24-well plates and grow them to full confluency.
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing a non-toxic concentration of 5-MOP or vehicle control.
-
UVA Irradiation: Expose the cells to a low, non-lethal dose of UVA radiation.
-
Image Acquisition: Immediately after creating the scratch (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours), capture images of the scratch at the same position using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment group. An increase in the rate of wound closure in the 5-MOP + UVA group compared to controls would indicate stimulation of melanocyte migration.
Conclusion
Topical 5-methoxypsoralen, in combination with UVA radiation, represents a valuable therapeutic option for localized psoriasis and vitiligo. Its efficacy, coupled with a more favorable side-effect profile compared to 8-MOP, makes it an important agent in dermatological therapy and research. The protocols and data presented in this document provide a framework for further investigation and development of 5-MOP-based treatments for skin disorders. As with any photochemotherapy, careful control of both the drug concentration and the UVA dose is crucial to ensure therapeutic benefit while minimizing the risk of phototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MC1R and the response of melanocytes to ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of melanocye-keratinocyte co-culture model for controls and vitiligo to assess regulators of pigmentation and melanocytes - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo study of 5-methoxypsoralen skin concentration after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Experimental Design for Studying 8-MOP Induced Phototoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-methoxypsoralen (8-MOP), a member of the furocoumarin class of compounds, is a potent photosensitizing agent. When combined with ultraviolet A (UVA) radiation, a treatment modality known as PUVA (psoralen + UVA), it is used therapeutically for hyperproliferative skin disorders like psoriasis. However, this combination can also induce phototoxicity, a light-induced toxic response. Understanding the mechanisms of 8-MOP induced phototoxicity is crucial for optimizing therapeutic efficacy and ensuring patient safety. This document provides a detailed guide for researchers to design and execute experiments to study 8-MOP phototoxicity, including comprehensive protocols for key assays and visualization of the underlying cellular pathways.
The primary mechanism of 8-MOP phototoxicity involves the intercalation of 8-MOP into DNA. Upon UVA irradiation, 8-MOP forms covalent bonds with pyrimidine (B1678525) bases, leading to the formation of monoadducts and interstrand crosslinks (ICLs) in the DNA. This DNA damage can trigger a cascade of cellular responses, including cell cycle arrest, the generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).
Key Experimental Assays
A thorough investigation of 8-MOP induced phototoxicity involves a multi-faceted approach, assessing cytotoxicity, DNA damage, and the induction of apoptosis. Below are detailed protocols for essential in vitro assays.
Assessment of Photocytotoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
This is the standard in vitro assay for assessing phototoxic potential. It compares the cytotoxicity of a substance in the presence and absence of UVA light.
Principle: Viable cells incorporate and retain the vital dye Neutral Red in their lysosomes. A decrease in the uptake of Neutral Red is a measure of cytotoxicity.
Protocol:
-
Cell Culture:
-
Culture Balb/c 3T3 fibroblasts in appropriate culture medium (e.g., DMEM with 10% fetal bovine serum, penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.
-
-
Treatment:
-
Prepare a range of 8-MOP concentrations in culture medium. A solvent control should also be included.
-
After 24 hours of cell growth, replace the medium with the 8-MOP solutions. Incubate for 1 hour.
-
-
UVA Irradiation:
-
Expose one of the 96-well plates to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).[1] The other plate should be kept in the dark as a control.
-
-
Incubation:
-
After irradiation, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium.
-
Incubate both plates for 24 hours.
-
-
Neutral Red Uptake:
-
Remove the culture medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 3 hours.
-
Wash the cells with PBS.
-
Add a Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
-
Data Analysis:
-
Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
Calculate the cell viability for each concentration relative to the solvent control.
-
Determine the IC50 values (the concentration of 8-MOP that reduces cell viability by 50%) for both the irradiated and non-irradiated conditions.
-
The Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is generally considered indicative of phototoxic potential.
-
Quantification of DNA Damage: The Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay detects single and double-strand breaks and alkali-labile sites.
Protocol:
-
Cell Preparation:
-
Treat cells with 8-MOP and UVA as described in the phototoxicity assay. Include appropriate controls (untreated, 8-MOP alone, UVA alone).
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix a small volume of the cell suspension with molten low-melting-point agarose (at 37°C).
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in a freshly prepared alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR® Green or ethidium (B1194527) bromide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using specialized image analysis software to quantify DNA damage (e.g., % tail DNA, tail moment).
-
Detection of Apoptosis: Western Blotting for Caspase-3 and PARP Cleavage
Western blotting is a powerful technique to detect the activation of key proteins in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies. The cleavage of executioner caspase-3 and its substrate, PARP (poly(ADP-ribose) polymerase), are hallmark events of apoptosis.
Protocol:
-
Cell Lysis:
-
Treat cells with 8-MOP and UVA and collect them at various time points.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 or cleaved PARP. It is also recommended to probe for the full-length forms of these proteins. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Photocytotoxicity of 8-MOP
| Cell Line | 8-MOP Concentration (µM) | UVA Dose (J/cm²) | IC50 (-UVA) (µM) | IC50 (+UVA) (µM) | Photo-Irritation-Factor (PIF) |
| Balb/c 3T3 | e.g., 0.01 - 10 | 5 | > 10 | e.g., 0.5 | > 20 |
| HaCaT | e.g., 0.1 - 100 | 2 | > 100 | e.g., 10 | > 10 |
Table 2: DNA Damage Induction by 8-MOP and UVA
| Treatment Group | 8-MOP Concentration (µM) | UVA Dose (J/cm²) | % Tail DNA (Mean ± SD) |
| Control | 0 | 0 | e.g., 2.5 ± 0.8 |
| 8-MOP alone | 1 | 0 | e.g., 3.1 ± 1.1 |
| UVA alone | 0 | 2 | e.g., 8.7 ± 2.3 |
| 8-MOP + UVA | 1 | 2 | e.g., 45.2 ± 6.7 |
Table 3: Apoptosis Induction by 8-MOP and UVA
| Treatment Group | 8-MOP Concentration (µM) | UVA Dose (J/cm²) | % Apoptotic Cells (Annexin V+) | Fold Increase in Cleaved Caspase-3 |
| Control | 0 | 0 | e.g., 3.2 ± 1.5 | 1.0 |
| 8-MOP alone | 1 | 0 | e.g., 4.1 ± 1.8 | 1.2 |
| UVA alone | 0 | 2 | e.g., 10.5 ± 3.1 | 2.5 |
| 8-MOP + UVA | 1 | 2 | e.g., 55.8 ± 8.2 | 8.7 |
Visualization of Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the signaling pathways involved in 8-MOP induced phototoxicity.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 5-MOP and UVA
Introduction
Psoralen (B192213) plus ultraviolet A (PUVA) therapy, which combines a psoralen compound like 5-methoxypsoralen (5-MOP) with long-wave ultraviolet radiation (UVA), is a well-established treatment for various skin disorders, including psoriasis and vitiligo.[1] The therapeutic efficacy of PUVA is largely attributed to its ability to induce apoptosis, or programmed cell death, in hyperproliferative or aberrant cells.[1][2] 5-MOP, a furanocoumarin, intercalates into cellular DNA.[1] Upon activation by UVA light, it forms covalent bonds with pyrimidine (B1678525) bases, creating monoadducts and interstrand cross-links that obstruct DNA replication and transcription.[1] This DNA damage triggers a cellular cascade leading to cell cycle arrest and apoptosis.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis.[2][3] By using fluorescent labels like Annexin V and a viability dye such as Propidium Iodide (PI), researchers can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by the high-affinity binding of Annexin V.[5] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[4][6]
These application notes provide detailed protocols for inducing apoptosis in cultured cells using 5-MOP and UVA, followed by their analysis using Annexin V/PI staining and flow cytometry.
Mechanism of 5-MOP and UVA-Induced Apoptosis
The combination of 5-MOP and UVA light initiates a photochemical reaction that is cytotoxic to targeted cells. The primary mechanism involves the following steps:
-
DNA Intercalation and Cross-linking : 5-MOP intercalates into the DNA double helix. Subsequent exposure to UVA radiation excites the 5-MOP molecule, enabling it to form covalent bonds with pyrimidine bases (especially thymine) in the DNA. This results in the formation of monoadducts and bifunctional adducts (interstrand cross-links), which inhibit DNA replication and transcription.[1]
-
Induction of DNA Damage Response : The DNA damage triggers a cascade of cellular responses, including the activation of the p53 tumor suppressor pathway.[1]
-
Activation of Apoptotic Pathways : The cellular damage activates both intrinsic and extrinsic apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway : DNA damage can lead to the p53-dependent release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, leading to apoptosis.[7]
-
Extrinsic (Death Receptor) Pathway : Studies have shown that the Fas/Fas ligand (FasL) system is also required for PUVA-induced apoptosis in epidermal cells.[8]
-
The culmination of these events is the execution of programmed cell death, which is essential for the therapeutic effect of PUVA treatment.[2]
Experimental Workflow
The overall experimental process involves cell preparation, induction of apoptosis, staining with fluorescent markers, and subsequent analysis by flow cytometry.
Detailed Experimental Protocols
Protocol 1: Induction of Apoptosis with 5-MOP and UVA
This protocol describes a general method for treating cultured cells with 5-MOP and UVA to induce apoptosis. Doses and incubation times should be optimized for each cell line and experimental setup.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
5-Methoxypsoralen (5-MOP) stock solution (dissolved in an appropriate solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
UVA light source with a calibrated radiometer (320-400 nm)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and grow them to a desired confluency (typically 60-80%).
-
5-MOP Treatment:
-
Dilute the 5-MOP stock solution in complete culture medium to the final desired concentration. (Note: A starting point could be 100 ng/mL of 8-MOP, a similar psoralen).[9]
-
Remove the existing medium from the cells and replace it with the 5-MOP-containing medium.
-
Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for 5-MOP uptake.
-
-
UVA Irradiation:
-
Remove the lid of the culture plate.
-
Place the plate under the UVA light source. To avoid PBS acting as a lens, irradiation can be done in a minimal volume of medium or PBS.
-
Expose the cells to the desired dose of UVA radiation (e.g., doses ranging from 1 to 16 J/cm² have been used with 8-MOP).[9] The exact dose should be confirmed using a calibrated radiometer.
-
Control Groups: Prepare parallel control groups: untreated cells (no 5-MOP, no UVA), cells treated with 5-MOP alone, and cells exposed to UVA alone.
-
-
Post-Irradiation Incubation:
-
After irradiation, replace the treatment medium with fresh, complete culture medium.
-
Return the cells to the incubator (37°C, 5% CO₂) and incubate for a period sufficient to allow apoptosis to occur. Peak Annexin V binding is often observed around 12 hours post-exposure, while peak PI uptake may occur later, at 24-48 hours.[9]
-
-
Cell Harvesting: Proceed to harvest cells for staining as described in Protocol 2.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining procedure for flow cytometric analysis of apoptosis.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V Apoptosis Detection Kit (containing Annexin V conjugate, PI solution, and 10X Binding Buffer)
-
Cold PBS (calcium and magnesium-free)
-
1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
5 mL polystyrene round-bottom tubes (flow cytometry tubes).[6]
-
Refrigerated centrifuge
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with distilled water to create a 1X working solution.[10] Keep it on ice.
-
Harvest Cells:
-
For Adherent Cells: Gently detach the cells using a non-enzymatic method (e.g., EDTA) or gentle trypsinization to maintain membrane integrity.[6] Collect any floating cells from the medium as they are likely dead or late apoptotic.[5]
-
For Suspension Cells: Collect the cells directly from the culture flask.[6]
-
-
Wash Cells:
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300-500 x g for 5-7 minutes at 4°C).[5][6]
-
Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Wash the cells once with cold 1X Binding Buffer.[10]
-
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[6]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[10]
-
Gently mix or vortex and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Do not wash the cells after adding PI, as it is a non-covalent stain and must remain in the buffer during acquisition.[10]
Data Presentation and Interpretation
Flow cytometry data is typically displayed as a two-color dot plot, with Annexin V fluorescence on one axis and PI fluorescence on the other. The plot is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating psoralen and UVA-induced apoptosis.
| Cell Line | Psoralen Type & Conc. | UVA Dose (J/cm²) | Time Post-Treatment (h) | Result | Reference |
| Human T-lymphocytic (Sup-T1) | 8-MOP (12.5 ng/mL) | 0.5 | 24 | Minimum combination to induce apoptosis above background levels. | |
| Human T-lymphocytic (Sup-T1) | 8-MOP (0-300 ng/mL) | 0 | 24 | 8-MOP alone did not induce significant apoptosis. | |
| Human T-lymphocytic (Sup-T1) | 0 | ≥ 1.0 | 24 | UVA alone induced significant apoptosis. | |
| Squamous Cell Carcinoma (A 431) | 8-MOP (100 ng/mL) | 1 - 16 | 12 | Dose-dependent increase in Annexin V positive cells (peak). | [9] |
| Squamous Cell Carcinoma (A 431) | 8-MOP (100 ng/mL) | 16 | 48 | Induced 50% cell death as determined by PI uptake. | [9] |
| Squamous Cell Carcinoma (A 431) | 0 | 96 | 24 | UVA alone required a much higher dose (96 J/cm²) to induce 50% cell death. | [9] |
References
- 1. What is the mechanism of 5-Methoxypsoralen? [synapse.patsnap.com]
- 2. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. mdpi.com [mdpi.com]
- 8. p53 and Fas ligand are required for psoralen and UVA-induced apoptosis in mouse epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometric quantification of UV-induced cell death in a human squamous cell carcinoma-derived cell line: dose and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: 8-Methoxypsoralen (8-MOP) in Extracorporeal Photopheresis (ECP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracorporeal Photopheresis (ECP) is an immunomodulatory therapy utilized in the treatment of various T-cell mediated disorders, most notably cutaneous T-cell lymphoma (CTCL) and graft-versus-host disease (GVHD).[1][2][3][4][5] A critical component of this therapy is the photosensitizing agent, 8-methoxypsoralen (8-MOP), also known as methoxsalen.[1][3][6] This document provides detailed application notes and protocols for the use of 8-MOP in ECP, summarizing quantitative data, experimental procedures, and the underlying molecular mechanisms.
ECP involves the extracorporeal collection of peripheral blood mononuclear cells (PBMCs), which are then treated with 8-MOP and exposed to ultraviolet A (UVA) radiation before being reinfused into the patient.[1][2][3] The photoactivated 8-MOP induces apoptosis in the treated leukocytes, which is believed to trigger a systemic immunomodulatory response.[1][2]
Mechanism of Action of 8-Methoxypsoralen in ECP
Upon exposure to UVA light (320-400 nm), 8-MOP intercalates into the DNA of leukocytes and forms covalent cross-links between DNA strands.[1][3][6] This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6] While only a small fraction of the body's total lymphocyte population is treated extracorporeally, the reinfusion of these apoptotic cells is thought to induce a broader immunomodulatory effect.[1][2] This includes the maturation of dendritic cells and the induction of regulatory T-cells (Tregs), which help to suppress the aberrant immune responses characteristic of conditions like GVHD.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of 8-MOP in ECP, compiled from various clinical and preclinical studies.
Table 1: 8-MOP Dosage and Administration
| Parameter | Value | Notes | Source |
| Oral 8-MOP Dosage | 0.4-0.6 mg/kg body weight | Administered as Oxsoralen® capsules. | [8] |
| Peak Serum Concentration | 420 +/- 80 ng/mL | Reached ≤40 minutes after oral ingestion. | [8] |
| Serum Half-life | 50 +/- 14 min | --- | [8] |
| 8-MOP Concentration in Buffy Coat (in vitro) | 20 µg/mL | Soluble 8-MOP (UVADEX®) is injected into the buffy coat. | [1] |
| 8-MOP Concentration in Buffy Coat (from oral admin) | 134 ng/mL (peak) | Represents about 32% of the peak serum concentration. | [8] |
| 8-MOP Half-life in Photoactivation Chamber | ~4 hours | Considerably longer than in serum. | [8] |
Table 2: UVA Irradiation Parameters
| Parameter | Value | Notes | Source |
| UVA Wavelength | 320-400 nm | Standard range for UVA radiation. | [3] |
| UVA Dose | 1.5 J/cm² | Approximate exposure for the buffy coat. | [1] |
| Irradiation Time | 25-45 minutes | Duration of UVA exposure for the buffy coat. | [1] |
Table 3: ECP Treatment Schedules
| Indication | Treatment Schedule | Source |
| Graft-versus-Host Disease (GVHD) - Acute, Steroid-Refractory | 2 consecutive days weekly until response, then every 2-4 weeks. | [1] |
| Graft-versus-Host Disease (GVHD) - Chronic | 2 consecutive days every 2 weeks for the first 3 months, then every 4 weeks. | [9] |
| Cutaneous T-cell Lymphoma (CTCL) | Varies, can range from multiple treatments per week to once every 4-6 weeks. | |
| Solid Organ Transplant Rejection (e.g., Heart) | 2 consecutive days every 2 weeks for 3 months, then monthly. | [3] |
Experimental Protocols
Protocol 1: General Extracorporeal Photopheresis (ECP) Procedure
This protocol outlines the standard steps for performing ECP using an integrated, closed-system device (e.g., THERAKOS™ CELLEX™ PHOTOPHERESIS SYSTEM).
Materials:
-
ECP system and disposable kit
-
8-methoxypsoralen (UVADEX®, 20 mcg/mL solution)
-
Anticoagulant (e.g., Acid Citrate Dextrose, Heparin)
-
Sterile saline
Procedure:
-
Venous Access: Establish reliable intravenous access, either peripherally or via a central venous catheter.
-
Leukapheresis: Initiate the ECP procedure on the device. Whole blood is drawn from the patient and anticoagulated. The instrument centrifuges the blood to separate it into its components: red blood cells, plasma, and the buffy coat (leukocyte-enriched fraction).[1][2][3]
-
Buffy Coat Collection: The system collects the buffy coat, which contains the peripheral blood mononuclear cells (PBMCs) to be treated. The red blood cells and a portion of the plasma are returned to the patient.
-
8-MOP Admixture: The collected buffy coat is mixed with a sterile saline solution. A precise volume of 8-MOP solution (UVADEX®) is then automatically injected into the buffy coat collection bag to achieve the target concentration.
-
Photoactivation: The buffy coat containing 8-MOP is passed through a photoactivation chamber within the device. Here, it is exposed to a controlled dose of UVA light for a specified duration.[1][2]
-
Reinfusion: After photoactivation, the treated buffy coat is reinfused into the patient.
-
Procedure Duration: The entire process typically takes 2 to 4 hours to complete.[5][10]
Protocol 2: In Vitro Simulation of ECP for Research
This protocol is designed for researchers aiming to study the effects of 8-MOP/UVA treatment on isolated leukocytes in a laboratory setting.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
8-methoxypsoralen (research-grade)
-
UVA light source with calibrated output (J/cm²)
-
Sterile, UVA-transparent culture bags or plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in PBS or culture medium at a desired concentration.
-
8-MOP Incubation: Add 8-MOP to the cell suspension to achieve the desired final concentration (e.g., 100-200 ng/mL). Incubate the cells with 8-MOP for a specified period (e.g., 30 minutes) in the dark to allow for DNA intercalation.[7][11]
-
UVA Irradiation: Transfer the cell suspension to a UVA-transparent container. Expose the cells to a calibrated UVA light source to deliver the target energy dose (e.g., 1-2 J/cm²).[11][12]
-
Post-Irradiation Culture: After irradiation, the cells can be washed to remove excess 8-MOP or directly placed into culture.
-
Analysis: At various time points post-treatment (e.g., 24, 48, 72 hours), cells can be harvested for analysis of apoptosis (e.g., Annexin V/PI staining), cell proliferation, cytokine production, or gene expression.
Visualizations
Signaling Pathways and Workflows
Caption: A diagram illustrating the workflow of the extracorporeal photopheresis (ECP) procedure.
Caption: The molecular mechanism of 8-MOP and UVA light leading to leukocyte apoptosis.
Caption: The proposed immunomodulatory signaling cascade following ECP treatment.
References
- 1. Extracorporeal photopheresis in the treatment of graft-versus-host disease: evidence and opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Extracorporeal Photopheresis—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nmdp.org [nmdp.org]
- 6. Frontiers | Beyond 8-methoxypsoralen as the photosensitizer for extracorporeal photopheresis [frontiersin.org]
- 7. In vitro effects of different 8-methoxypsoralen treatment protocols for extracorporeal photopheresis on mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of 8-methoxypsoralen during extracorporeal photopheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. onclive.com [onclive.com]
- 11. "8-Mop/uva Inhibits Maturation Of Extracorporeal Photochemotherapy (ecp" by Abigail Hart Baird [elischolar.library.yale.edu]
- 12. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Nausea Associated with Oral 8-Methoxypsoralen (8-MOP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate nausea as a side effect of oral 8-methoxypsoralen (8-MOP) in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments involving oral 8-MOP.
Issue 1: Subject experiences nausea after oral 8-MOP administration.
-
Initial Step: Administer 8-MOP with a light, low-fat meal or milk.[1][2] Taking the capsules on an empty stomach can increase the likelihood of nausea and vomiting.[2]
-
Secondary Step: If nausea persists, consider dividing the total dose into two portions administered approximately 30 minutes apart.
-
Advanced Step: If the above measures are insufficient, the use of a prophylactic antiemetic may be warranted. Antiemetics should be administered prior to 8-MOP ingestion. Consultation with a medical professional is advised to determine the most appropriate antiemetic.
Issue 2: Nausea is severe and impacts subject compliance or data quality.
-
Dose Reduction: Evaluate if the 8-MOP dosage can be reduced without compromising the therapeutic or experimental endpoint. Nausea is often dose-dependent.[1]
-
Alternative Formulation: Investigate the use of different 8-MOP formulations. Studies have shown that the incidence of nausea can vary significantly between formulations. For example, an ultramicronized preparation of 8-MOP was reported to cause no epigastric discomfort, nausea, or vomiting.[3] Conversely, liquid formulations have been associated with a higher incidence of nausea compared to crystalline tablets.[4]
-
Antiemetic Therapy: For persistent or severe nausea, consider the administration of antiemetic medication. Commonly used classes of antiemetics include serotonin (B10506) (5-HT3) receptor antagonists (e.g., ondansetron) and dopamine (B1211576) D2 receptor antagonists (e.g., metoclopramide).[5][6] There is no definitive evidence on which antiemetic is most effective for psoralen-induced nausea, so the choice may be individualized.[5]
Issue 3: Subject reports nausea despite the use of a standard antiemetic.
-
Combination Therapy: Consider a multimodal approach by combining antiemetics with different mechanisms of action. For refractory nausea, a combination of a serotonin antagonist and a dopamine antagonist may be more effective.
-
Alternative Antiemetics: If a first-line antiemetic is ineffective, switching to a different class of antiemetic may be beneficial. For example, if a serotonin antagonist fails, a dopamine antagonist or an antihistamine like cyclizine (B1669395) could be trialed.[5]
-
Non-Pharmacological Interventions: Explore non-pharmacological approaches such as ginger supplements or ginger ale, which have been suggested to help prevent nausea associated with psoralen.[5]
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of nausea with oral 8-MOP?
Nausea is a common side effect of oral 8-MOP, affecting approximately a quarter of patients.[1][5] However, the incidence can vary depending on the formulation of the drug.
Q2: How does co-administration of food with 8-MOP reduce nausea?
Taking 8-MOP with food, particularly a light, low-fat meal, can help to minimize nausea.[1][2] It is important to be consistent with the amount and type of food taken with each dose, as this can affect the rate and extent of drug absorption.[7]
Q3: Which antiemetics are recommended for 8-MOP-induced nausea?
While there is a lack of clinical trials specifically comparing antiemetics for 8-MOP-induced nausea, commonly suggested options based on their mechanisms of action and use in other contexts include:
-
Serotonin (5-HT3) Receptor Antagonists: such as ondansetron.[5]
-
Dopamine D2 Receptor Antagonists: such as metoclopramide.[5]
-
Antihistamines: such as cyclizine.[5] The choice of antiemetic may need to be tailored to the individual subject's response and tolerance.[5]
Q4: Are there alternative formulations of 8-MOP that are less likely to cause nausea?
Yes, different formulations of 8-MOP have been shown to have varying incidences of nausea. An ultramicronized preparation of 8-MOP was found to be well-tolerated with no reported cases of nausea.[3] In contrast, a study on a liquid formulation of 8-MOP reported a nausea incidence of 51.3%.[4] The microcrystalline tablet form "Meladinine" is also reported to produce less nausea than other "PUVA psoralen" formulations.[5]
Q5: Can the dose of 8-MOP be adjusted to reduce nausea?
Yes, reducing the dose of 8-MOP can lessen the incidence and severity of nausea.[1] However, any dose adjustment should be carefully considered to ensure it does not negatively impact the experimental outcome.
Data Presentation
Table 1: Incidence of Nausea with Different Oral 8-MOP Formulations
| 8-MOP Formulation | Incidence of Nausea | Reference |
| Psoralens (general) | ~25% | [1][5] |
| Liquid 8-MOP | 51.3% | [4] |
| Ultramicronized 8-MOP | 0% | [3] |
| "Meladinine" (microcrystalline) | Less than "PUVA psoralen" | [5] |
| 5-methoxypsoralen (5-MOP) | Tended to be less common than 8-MOP | [8] |
Experimental Protocols
Protocol: Assessment of Nausea Severity Using a Visual Analog Scale (VAS)
This protocol outlines a standardized method for assessing the severity of nausea in subjects receiving oral 8-MOP.
Objective: To quantitatively measure the subjective experience of nausea at multiple time points post-administration of oral 8-MOP.
Materials:
-
100 mm Visual Analog Scale (VAS) ruler. The scale should be anchored with "No nausea" at 0 mm and "Worst possible nausea" at 100 mm.
-
Data collection forms.
Procedure:
-
Baseline Assessment: Prior to the administration of oral 8-MOP, provide the subject with a VAS ruler and the data collection form. Instruct the subject to mark a point on the 100 mm line that corresponds to their current level of nausea. Record this baseline measurement.
-
Post-Dose Assessments: At predefined time points following 8-MOP administration (e.g., 30, 60, 90, and 120 minutes), ask the subject to repeat the VAS assessment.
-
Data Recording: For each time point, record the distance in millimeters from the "No nausea" anchor to the subject's mark.
-
Data Analysis: The collected VAS scores can be analyzed to determine the peak nausea intensity, the duration of nausea, and the overall nausea experience (e.g., by calculating the area under the curve). A clinically significant change in nausea is often considered to be a change of 15 mm on the VAS.[9]
Mandatory Visualization
Caption: Putative signaling pathway for 8-MOP-induced nausea.
Caption: Experimental workflow for assessing 8-MOP-induced nausea.
Caption: Troubleshooting logic for managing 8-MOP-induced nausea.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical study of a new preparation of 8-methoxypsoralen in photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid formulations of 8-methoxypsoralen (8-MOP) and 5-MOP: a prospective double-blind crossover assessment of acute non-phototoxic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpg.org.uk [bpg.org.uk]
- 6. Comparative Efficacy of Different Classes of Antiemetic Medications for the Prevention of Nausea and Vomiting in Cesarean Section: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinically significant changes in nausea as measured on a visual analog scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxypsoralen (5-MOP) Photochemotherapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxypsoralen (5-MOP) photochemotherapy.
Troubleshooting Guides
Issue 1: Suboptimal Therapeutic Response or Lack of Efficacy
Question: Our experiment shows a poor response to 5-MOP PUVA therapy. What are the potential causes and how can we troubleshoot this?
Answer: A poor response to 5-MOP photochemotherapy can stem from several factors related to drug administration, UVA dosage, and patient-specific variables.
Possible Causes and Solutions:
-
Inadequate 5-MOP Dosage: 5-MOP generally has lower phototoxicity and bioavailability compared to 8-methoxypsoralen (8-MOP).[1][2] Ensure the administered dose is appropriate, which is typically double the standard 8-MOP dose.[1][3][4]
-
Incorrect Timing of UVA Exposure: The peak photosensitivity after oral 5-MOP administration is crucial for optimal results.
-
Suboptimal UVA Dosage: The initial UVA dose might be too low, or the dose increments between sessions may be insufficient.
-
Recommended Action: Determine the Minimal Phototoxic Dose (MPD) for the individual subject to establish a baseline UVA dose.[3][6] If an MPD test is not feasible, the starting UVA dose can be based on the patient's skin type.[3] Subsequently, the UVA dose should be gradually increased in increments with each session.[5]
-
-
Development of Tanning (Melanogenesis): A deep tan can block UVA radiation, reducing the efficacy of the treatment.[3]
-
Recommended Action: Monitor for significant tanning. If it occurs, it may be necessary to increase the UVA dose more aggressively or consider a temporary pause in treatment.
-
-
Drug Absorption Issues: Factors such as food intake can affect the absorption of oral psoralens.
-
Recommended Action: Administer 5-MOP on a consistent basis with regards to meals to ensure consistent absorption.[3]
-
Issue 2: Adverse Events - Erythema, Blistering, or Pruritus
Question: Our subjects are experiencing significant erythema and other phototoxic reactions. How can we mitigate these side effects?
Answer: While 5-MOP is known to cause fewer acute side effects than 8-MOP, phototoxic reactions can still occur.[1][7]
Possible Causes and Solutions:
-
Excessive UVA Dosage: The most common cause of phototoxic reactions is a UVA dose that is too high for the individual's sensitivity.
-
Recommended Action: Immediately postpone treatment until the reaction subsides. Upon resumption, reduce the UVA dose to the last well-tolerated level and proceed with smaller increments.[5]
-
-
Incorrect MPD Determination: An inaccurate MPD reading can lead to an inappropriately high starting dose of UVA.
-
Concomitant Photosensitizing Medications: Other medications the subject is taking may increase photosensitivity.
-
Recommended Action: Review the subject's concomitant medications for any known photosensitizing agents.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard oral dosage for 5-MOP in photochemotherapy?
A1: The standard oral dosage for 5-MOP is typically 1.2 mg/kg of body weight.[2][4] This is generally double the recommended dosage for 8-MOP (0.6 mg/kg) to achieve comparable therapeutic effects, primarily due to 5-MOP's lower bioavailability and phototoxicity.[1][2][3] An alternative dosing strategy is based on body surface area, with a recommended dose of 50mg/m².[4]
Q2: How is the initial UVA dose determined for 5-MOP PUVA therapy?
A2: The initial UVA dose can be determined by two primary methods:
-
Minimal Phototoxic Dose (MPD) Testing: This is the preferred method. The MPD is the lowest dose of UVA radiation that produces a defined erythema 72-96 hours after oral psoralen (B192213) intake.[3][6] The initial therapeutic UVA dose is typically set at 70% of the MPD.[3]
-
Skin Type Assessment: If MPD testing is not feasible, the initial UVA dose can be based on the subject's Fitzpatrick skin type.[3]
Q3: What are the primary advantages of using 5-MOP over 8-MOP?
A3: The primary advantage of 5-MOP is its improved tolerability and lower incidence of acute side effects.[1][2][7] Patients treated with 5-MOP experience significantly less nausea, vomiting, and severe erythema compared to those treated with 8-MOP.[1]
Q4: What is the recommended frequency of 5-MOP PUVA treatment sessions?
A4: For most conditions, treatment is typically administered two to three times per week, with a minimum of 48-72 hours between sessions to allow for any phototoxic reaction to manifest.[3][5]
Q5: Can 5-MOP be used in topical or bath PUVA therapy?
A5: Yes, 5-MOP can be used in bath PUVA therapy. Interestingly, in a bath-water delivery system, 5-MOP has been shown to be more phototoxic than 8-MOP.[8] This suggests that the route of administration significantly impacts its phototoxic potential.
Data Presentation
Table 1: Comparison of Oral 5-MOP and 8-MOP Photochemotherapy
| Parameter | 5-Methoxypsoralen (5-MOP) | 8-Methoxypsoralen (8-MOP) | Source(s) |
| Standard Oral Dose | 1.2 mg/kg | 0.6 mg/kg | [2][4] |
| Bioavailability | Lower (approx. 25% of 8-MOP) | Higher | [1] |
| Phototoxicity | Lower | Higher | [2] |
| Common Side Effects | Rare nausea, pruritus, erythema | More frequent nausea, vomiting, erythema | [1] |
| Therapeutic Efficacy | Comparable to 8-MOP at double the dose | Effective standard for PUVA | [1][2][7] |
Table 2: Recommended Starting UVA Doses Based on Skin Type (When MPD is not determined)
| Fitzpatrick Skin Type | Typical Characteristics | Recommended Starting UVA Dose (J/cm²) | Source(s) |
| I | Always burns, never tans | Use with caution, consider alternatives | [9] |
| II | Burns easily, tans minimally | 0.5 - 1.0 | [10] |
| III | Sometimes burns, slowly tans | 1.0 - 2.0 | [10] |
| IV | Burns minimally, always tans well | 1.5 - 3.0 | [10] |
| V | Rarely burns, tans profusely | 2.0 - 4.0 | [10] |
| VI | Never burns, deeply pigmented | 2.5 - 5.0 | [10] |
Note: These are general guidelines and should be adjusted based on individual patient response.
Experimental Protocols
Protocol 1: Determination of Minimal Phototoxic Dose (MPD) for Oral 5-MOP PUVA
-
Subject Preparation: The subject should fast for at least 4 hours before ingesting 5-MOP to ensure optimal absorption.
-
5-MOP Administration: Administer a single oral dose of 5-MOP (1.2 mg/kg).
-
Waiting Period: Wait for 2-3 hours to allow the psoralen to reach peak concentration in the skin.
-
Test Site Selection: Select a non-sun-exposed area of the skin, such as the lower back or buttocks.
-
UVA Exposure: Expose a series of small, marked areas of the skin (e.g., 1 cm² squares) to a range of increasing UVA doses. A typical geometric series of doses would be 1, 2, 4, 6, 8, 10 J/cm².[3]
-
Reading the Results: Evaluate the test sites at 72 and 96 hours after UVA exposure.[3][6] The MPD is the lowest dose of UVA that produces a barely perceptible, well-defined erythema.
-
Determining Initial Therapeutic Dose: The initial therapeutic UVA dose for the full treatment is typically set at 70% of the determined MPD.[3]
Visualizations
Caption: Experimental workflow for 5-MOP photochemotherapy.
Caption: Troubleshooting logic for suboptimal therapeutic response.
References
- 1. 5-Methoxypsoralen (Bergapten) for photochemotherapy. Bioavailability, phototoxicity, and clinical efficacy in psoriasis of a new drug preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methoxypsoralen. A review of its effects in psoriasis and vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. nn.nhs.scot [nn.nhs.scot]
- 5. cdn.bad.org.uk [cdn.bad.org.uk]
- 6. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. 5-Methoxypsoralen (Bergapten) in photochemotherapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bath-5-methoxypsoralen-UVA therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of the minimal phototoxic dose and colorimetry in psoralen plus ultraviolet A radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of 5-MOP Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-methoxypsoralen (5-MOP). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming the low bioavailability of 5-MOP formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and experimental phases of your research.
| Problem | Potential Cause | Suggested Solution |
| Low and variable 5-MOP serum concentrations in preclinical/clinical studies. | Poor dissolution of the crystalline 5-MOP from the dosage form. | Consider micronization of the 5-MOP powder to increase the surface area for dissolution. A study on a new micronized 5-MOP tablet showed significantly higher and earlier serum and suction blister concentrations compared to a conventional tablet[1][2]. |
| Rapid first-pass metabolism in the liver. | Explore nanoformulation strategies such as solid lipid nanoparticles (SLNs) or nanoemulsions. These can protect 5-MOP from premature degradation and may enhance lymphatic absorption, bypassing the liver. | |
| Food effect influencing absorption. | Administering 5-MOP with food can significantly impact its bioavailability. Standardize administration protocols to either include or exclude food and maintain consistency across study subjects. | |
| Inconsistent results in in vitro cell-based assays. | Poor solubility of 5-MOP in aqueous cell culture media. | Prepare a stock solution of 5-MOP in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration. Ensure the final solvent concentration is non-toxic to the cells. |
| Degradation of 5-MOP in the formulation. | Protect 5-MOP formulations from light, as it is a photosensitive compound. Store formulations in amber vials or wrap containers in aluminum foil. | |
| Difficulty achieving therapeutic efficacy in PUVA therapy. | Insufficient 5-MOP concentration at the target site (skin). | Optimize the timing between 5-MOP administration and UVA irradiation to coincide with the peak serum concentration (Tmax). This may need to be determined for each specific formulation. |
| Formulation not releasing 5-MOP effectively. | For topical formulations, ensure the vehicle is optimized for skin penetration. For oral formulations, consider the impact of excipients on drug release. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the main reasons for the low bioavailability of oral 5-MOP formulations? A1: The primary reasons for the low bioavailability of 5-MOP are its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its susceptibility to first-pass metabolism in the liver.
-
Q2: How can I improve the solubility of 5-MOP in my formulation? A2: Several strategies can be employed to improve 5-MOP solubility. Micronization increases the surface area of the drug particles, leading to faster dissolution[1][2]. Nanoformulations, such as nanoemulsions and solid lipid nanoparticles (SLNs), can encapsulate 5-MOP in a more soluble form.
-
Q3: What are the advantages of a nanoemulsion formulation for 5-MOP? A3: Nanoemulsions can significantly enhance the oral bioavailability of lipophilic drugs like 5-MOP by increasing drug solubilization, improving absorption, and potentially reducing first-pass metabolism through lymphatic uptake.
-
Q4: Are there any specific excipients I should consider for a 5-MOP formulation? A4: The choice of excipients is critical. For oral formulations, surfactants and lipids are key components of nanoemulsions and SLNs. For topical formulations, penetration enhancers can be incorporated to improve skin delivery. Compatibility of all excipients with 5-MOP should be thoroughly evaluated.
Experimental Protocols & Data Interpretation
-
Q5: How is the dosage of 5-MOP typically calculated for PUVA therapy? A5: The standard dosage for 5-MOP is often double that of 8-MOP. For microcrystalline tablets, a common dosage is 1.2 mg/kg of body weight or 50 mg per square meter of body surface area[3][4].
-
Q6: What pharmacokinetic parameters are most important to measure in a 5-MOP bioavailability study? A6: The key pharmacokinetic parameters to determine are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC)[5]. These parameters provide insights into the rate and extent of drug absorption.
-
Q7: I am seeing a large inter-subject variability in my pharmacokinetic data. What could be the cause? A7: High inter-individual variability is a known issue with psoralen (B192213) bioavailability. This can be due to genetic differences in drug metabolism, variations in gastrointestinal physiology, and the influence of food. It is important to use a well-controlled study design, such as a crossover design, to minimize the impact of this variability.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different 5-MOP Formulations
| Formulation | Dosage | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |
| Conventional Tablet | 1.2 mg/kg | Lower and later peak | Slower | Lower | [1] |
| Micronized Tablet | 1.2 mg/kg | Significantly higher | Earlier | Significantly higher | [1] |
| Predicted Human PK | 1.2 mg/kg | 20 | - | 125 | [2] |
Experimental Protocols
1. Preparation of a 5-MOP Nanoemulsion (General Protocol)
This protocol outlines a general method for preparing an oil-in-water (o/w) nanoemulsion of 5-MOP using a high-pressure homogenization technique.
-
Materials:
-
5-Methoxypsoralen (5-MOP)
-
Oil phase (e.g., castor oil, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Purified water
-
-
Procedure:
-
Preparation of the Oil Phase: Dissolve a specific amount of 5-MOP in the chosen oil. Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase (purified water) under continuous stirring with a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure and for a set number of cycles to reduce the droplet size to the nano-range.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of 5-MOP should also be determined.
-
2. Quantification of 5-MOP in Plasma using HPLC (General Method)
This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of 5-MOP in plasma samples.
-
Materials and Equipment:
-
HPLC system with a UV or fluorescence detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water or a buffer)
-
Plasma samples containing 5-MOP
-
Internal standard (e.g., another psoralen derivative not present in the sample)
-
Protein precipitation and/or liquid-liquid extraction reagents
-
-
Procedure:
-
Sample Preparation: Thaw plasma samples. Precipitate plasma proteins using a suitable agent (e.g., acetonitrile or methanol). Alternatively, perform a liquid-liquid extraction to isolate 5-MOP. Add the internal standard to all samples, calibration standards, and quality controls.
-
Chromatographic Conditions:
-
Column: C18, with appropriate particle size and dimensions.
-
Mobile Phase: An isocratic or gradient mixture of organic solvent and aqueous phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for 5-MOP, or fluorescence detection for higher sensitivity.
-
-
Calibration and Quantification: Prepare a calibration curve by spiking known concentrations of 5-MOP into blank plasma. Analyze the clinical samples and determine the concentration of 5-MOP by interpolating from the calibration curve based on the peak area ratio of 5-MOP to the internal standard.
-
Visualizations
Caption: Experimental workflow for assessing 5-MOP bioavailability.
Caption: Simplified signaling pathway of 5-MOP in PUVA therapy.
References
- 1. Pharmacokinetics, Pharmacodynamics and Dermal Distribution of 5-Methoxypsoralen Based on a Physiologically Based Pharmacokinetic Model to Support Phytotherapy Using Brosimum gaudichaudii | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics, Pharmacodynamics and Dermal Distribution of 5-Methoxypsoralen Based on a Physiologically Based Pharmacokinetic Model to Support Phytotherapy Using Brosimum gaudichaudii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsret.com [ijsret.com]
- 4. Pharmacokinetic comparison of seven 8-methoxypsoralen brands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Influence of retinoids on the bioavailability of methoxy-8-psoralen] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor DNA Intercalation with Novel Psoralen Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel psoralen (B192213) analogs for DNA intercalation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments involving psoralen analogs and DNA intercalation.
1. Why am I observing low or no DNA intercalation with my novel psoralen analog?
-
Answer: Several factors can contribute to poor DNA intercalation. Consider the following possibilities and troubleshooting steps:
-
Psoralen Analog Solubility: Many novel psoralen analogs exhibit poor aqueous solubility, which can significantly limit their effective concentration available for DNA binding.[1]
-
Troubleshooting:
-
Optimize Buffer Conditions: Experiment with different buffer components, pH, and ionic strength to improve the solubility of your analog.
-
Use of Co-solvents: Consider using a small percentage of an organic co-solvent like DMSO, but be mindful of its potential effects on DNA structure and the assay itself.
-
Formulation Strategies: For in vivo or cell-based assays, consider formulation strategies like encapsulation in phytosomes to enhance delivery and solubility.[2]
-
-
-
Suboptimal Psoralen Analog Concentration: The concentration of the psoralen analog is critical for efficient intercalation.
-
Troubleshooting: Perform a concentration-response experiment to determine the optimal concentration range for your specific analog and DNA substrate.
-
-
Issues with UVA Irradiation: The UVA dose and wavelength are critical for covalent crosslinking after intercalation.
-
Troubleshooting:
-
Optimize UVA Dose: Titrate the UVA dose (J/cm²) to find the optimal level that maximizes crosslinking without causing excessive DNA damage. Both insufficient and excessive UVA exposure can lead to suboptimal results.[3]
-
Verify Wavelength: Ensure your UVA source emits at the optimal wavelength for psoralen activation (typically 320-400 nm).[4]
-
-
-
DNA Structure and Sequence: The efficiency of psoralen intercalation can be influenced by DNA topology and sequence. Psoralens preferentially intercalate at 5'-TA sites.[5]
-
Troubleshooting:
-
Confirm DNA Integrity: Run your DNA on a gel to ensure it is not degraded.
-
Consider DNA Supercoiling: Psoralen intercalation is more efficient in negatively supercoiled DNA. If applicable to your experimental system, assess the superhelicity of your DNA.
-
-
-
2. How can I confirm that my psoralen analog is intercalating into DNA?
-
Answer: Several biophysical techniques can be used to confirm and characterize DNA intercalation:
-
UV-Vis Spectroscopy: DNA intercalation by psoralens leads to a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the psoralen's absorption spectrum.[4] This can be monitored by titrating a fixed concentration of the psoralen analog with increasing concentrations of DNA.
-
Fluorescence Spectroscopy: Many psoralen analogs are fluorescent. The binding to DNA can lead to changes in fluorescence intensity and polarization.
-
Gel Electrophoresis: Intercalation can cause a change in the electrophoretic mobility of DNA. For covalently crosslinked DNA, a clear band shift will be observed, especially on denaturing gels where crosslinked DNA will renature and migrate slower than single-stranded DNA.[6]
-
3. My crosslinking efficiency is low, even with confirmed intercalation. What could be the issue?
-
Answer: Low crosslinking efficiency after successful intercalation often points to issues with the photoactivation step or the specific properties of the analog.
-
Inefficient Photoconversion: The initial intercalation is a non-covalent interaction. Covalent crosslinking requires a second photochemical reaction upon UVA irradiation.
-
Troubleshooting:
-
Two-Step Irradiation: For some psoralens, a two-step UVA irradiation protocol can be more effective. An initial low dose of UVA can generate monoadducts, followed by a second, higher dose to convert monoadducts to interstrand crosslinks (ICLs).[7]
-
Oxygen Quenching: The excited state of psoralen can be quenched by molecular oxygen. While typically not an issue in standard buffers, consider de-gassing your solutions if you suspect this is a problem.
-
-
-
Analog-Specific Photochemistry: Not all psoralen analogs are equally efficient at forming ICLs. Some may predominantly form monoadducts.[8]
-
Troubleshooting: Characterize the ratio of monoadducts to ICLs for your novel analog using techniques like HPLC-MS/MS.[9]
-
-
4. I am seeing non-specific binding or precipitation in my assay.
-
Answer: This is often related to the solubility and aggregation of the psoralen analog.
-
Troubleshooting:
-
Review Solubility: Re-evaluate the solubility of your compound under the specific assay conditions.
-
Include Blocking Agents: In cell-based assays or assays with other proteins, consider including blocking agents like BSA to reduce non-specific binding.
-
Centrifugation: Before adding your psoralen analog solution to the assay, centrifuge it at high speed to pellet any undissolved precipitate.
-
-
Data Presentation
Table 1: Yield of Psoralen-DNA Adducts with Different Psoralen Analogs and UVA Doses
| Psoralen Analog | UVA Dose (J/cm²) | Monoadducts (lesions per 10⁶ nucleotides) | Interstrand Crosslinks (lesions per 10³ nucleotides) |
| 8-MOP | 0.5 | 7.6 - 7.2 | ~0.04 |
| 10.0 | 2.2 - 50.8 | ~0.12 | |
| Amotosalen S59 | 0.5 | 215 - 22 | 3.9 |
| 10.0 | 19 - 146 | 12.8 |
Data summarized from a study on human cells. The range for monoadducts represents the yields of different types of monoadducts identified. Note that the units for monoadducts and interstrand crosslinks are different.[9]
Table 2: Solubility of Psoralen and 5-Methoxypsoralen (5-MOP) with and without a Solubilizing Agent
| Compound | Intrinsic Solubility (mM) | Solubility with 70 mM HP-β-CD (mM) | Fold Increase |
| Psoralen (PSO) | 0.27 ± 0.007 | 2.72 ± 0.03 | 10 |
| 5-MOP | 0.032 ± 0.001 | - | - |
Data from a study using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.[1]
Experimental Protocols
1. UV-Vis Spectroscopy for Determining Psoralen-DNA Intercalation
This protocol is a general guideline and should be optimized for your specific psoralen analog and DNA.
-
Preparation of Solutions:
-
Prepare a stock solution of your psoralen analog in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA) in your assay buffer (e.g., Tris-HCl, NaCl, EDTA, pH 7.4). Determine the DNA concentration accurately using UV absorbance at 260 nm.
-
Prepare a series of DNA dilutions in the assay buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of your psoralen analog (typically 250-400 nm).
-
Use a quartz cuvette with a 1 cm path length.
-
-
Measurement:
-
Blank the spectrophotometer with the assay buffer.
-
Add a fixed concentration of your psoralen analog to the cuvette and record the absorbance spectrum.
-
Sequentially add increasing concentrations of DNA to the cuvette, mixing well after each addition.
-
Record the absorbance spectrum after each addition of DNA.
-
-
Data Analysis:
-
Correct the spectra for the absorbance of DNA itself.
-
Plot the change in absorbance at the psoralen's wavelength maximum (λmax) as a function of DNA concentration.
-
Analyze the data to determine the binding constant (K_b). A decrease in absorbance (hypochromicity) and a red shift in the λmax are indicative of intercalation.[4]
-
2. Agarose (B213101) Gel Electrophoresis for Detecting Psoralen-DNA Crosslinking
-
Reaction Setup:
-
In a microcentrifuge tube, combine your DNA, psoralen analog (at the desired concentration), and reaction buffer.
-
Incubate the mixture in the dark for a period to allow for intercalation (e.g., 15-30 minutes at room temperature).
-
-
UVA Irradiation:
-
Place the tubes on ice or in a cooling block.
-
Expose the samples to a calibrated UVA light source (e.g., 365 nm) for a defined period to induce crosslinking.
-
Include control samples that are not irradiated and samples without the psoralen analog.
-
-
Denaturation and Renaturation:
-
Add a denaturing loading buffer (containing formamide (B127407) and a tracking dye) to your samples.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Immediately place the samples on ice to promote rapid renaturation of crosslinked strands.
-
-
Gel Electrophoresis:
-
Prepare a standard agarose gel (e.g., 1-1.5%) in TBE or TAE buffer.
-
Load the denatured and renatured samples into the wells.
-
Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the DNA bands under UV light.
-
-
Interpretation:
-
Non-crosslinked DNA will appear as a faster-migrating single-stranded band.
-
Crosslinked DNA will renature into a double-stranded form and migrate more slowly than the single-stranded DNA. The intensity of this slower-migrating band is indicative of the crosslinking efficiency.[6]
-
Signaling Pathways and Experimental Workflows
Psoralen-Induced DNA Damage Response and Apoptosis
Psoralen-induced DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that block DNA replication and transcription. This triggers a complex cellular response, often culminating in apoptosis. The Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a key sensor of this type of DNA damage, leading to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can then induce the expression of pro-apoptotic genes, leading to programmed cell death.[10][11][12]
Caption: Psoralen-induced DNA damage response leading to apoptosis.
Experimental Workflow for Assessing Psoralen Analog Intercalation and Crosslinking
This workflow outlines the general steps for characterizing the DNA intercalation and crosslinking potential of a novel psoralen analog.
Caption: A typical experimental workflow for characterizing novel psoralen analogs.
References
- 1. Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QbD assisted formulation, optimization and characterization of psoralen phytosome prepared through thin film hydration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of treatment frequency and UVA dose does not substantially compromise the antipsoriatic effect of oral psoralen-UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-directed psoralen crosslinking of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Topical 8-Methoxypsoralen (8-MOP) Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize erythema during topical 8-methoxypsoralen (8-MOP) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind 8-MOP and UVA-induced erythema?
A1: The erythema, or redness, observed in PUVA (Psoralen + UVA) therapy is a phototoxic reaction. 8-MOP, when activated by UVA radiation, forms photo-adducts with DNA in keratinocytes. This process can slow down keratinocyte proliferation and suppress the cutaneous immune reaction.[1] The formation of DNA cross-links is considered a crucial event leading to phototoxic erythema.[2] The inflammation peaks around 48-96 hours after exposure and can last for days to weeks, manifesting as redness, swelling, and in severe cases, blistering.[1]
Q2: How can I determine the appropriate starting UVA dose to minimize the risk of severe erythema?
A2: The recommended approach is to determine the Minimal Phototoxic Dose (MPD). The MPD is the lowest dose of UVA that produces a barely perceptible, well-defined erythema 96 hours after exposure to 8-MOP.[3][4] The initial treatment dose is typically a percentage of the MPD, for example, 40% of the MPD.[3][4] The optimal time to read the MPD for topical 8-MOP is 4 days (96 hours) after UVA exposure.[4] If determining the MPD is not feasible, the starting dose can be selected based on the patient's skin type.[1]
Q3: What are the different methods of topical 8-MOP application, and do they influence erythema risk?
A3: Topical 8-MOP can be administered through baths, soaks, gels, or creams.[3][5][6] Topical applications are extremely photosensitizing, necessitating the use of very low UVA doses.[1]
-
Bath PUVA: The patient soaks in a dilute solution of 8-MOP for about 15 minutes before UVA exposure.[3] This method allows for even distribution of the psoralen (B192213).[1]
-
Topical Soaks: Similar to a bath but localized to specific areas like hands and feet.[3]
-
Gel/Cream/Lotion: Applied directly to the affected skin. A waiting period of 15-30 minutes is typically required before UVA irradiation to allow for skin penetration.[3][7]
Higher concentrations of topical 8-MOP can lead to greater phototoxicity.[1] Therefore, the choice of application method and concentration directly impacts the risk and severity of erythema, requiring careful dose selection.
Q4: How should I adjust the UVA dose during the course of treatment in response to erythema?
A4: Dose adjustments should be based on the erythema response observed from the previous treatment. A common approach is to use an erythema grading scale.[3] For example:
-
No erythema: Increase the UVA dose by 20%.[3]
-
Grade 1 (Mild, barely perceptible erythema): Repeat the previous dose and then reduce subsequent increments to 10%.[3]
-
Grade 2 (Moderate, well-defined erythema): Postpone one treatment, then repeat the previous dose, and reduce future increments to 10%.[3]
-
Grade 3 (Severe, painful erythema): Stop treatment until the erythema resolves completely. Then, restart at 50% of the last dose, followed by 10% increments.[3]
-
Grade 4 (Very severe, painful erythema with blisters): Stop treatment and seek medical review.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Severe Erythema | - Incorrect UVA dosage calculation.- Overexposure to UVA.- Uneven application of topical 8-MOP.- Concomitant use of other photosensitizing agents (e.g., certain medications, perfumes).[5][8]- Variation in psoralen absorption. | - Immediately stop treatment until erythema subsides.- Review the UVA dosimetry and calibration of the equipment.- Ensure precise and uniform application of the topical 8-MOP.- Inquire about any new medications or topical products the subject is using.- Re-evaluate the MPD if necessary. |
| Inconsistent Erythema Response | - Variable time between 8-MOP application and UVA exposure.- Inconsistent application of 8-MOP (e.g., different amounts or thickness).- Changes in skin condition (e.g., scaling, inflammation). | - Standardize the time between psoralen application and irradiation. For bath PUVA, UVA irradiation should occur immediately after the bath for optimal photosensitization.[9]- Develop a consistent application protocol for topical preparations.- Ensure the skin is in a similar condition before each treatment. Emollients can be used, but they should not be sunscreens.[1] |
| Erythema in Uninvolved Skin Areas | - Spreading of the topical 8-MOP beyond the target area.- Systemic absorption of 8-MOP (less common with topical application). | - Carefully apply the topical 8-MOP only to the affected areas.[3]- Protect the surrounding healthy skin with a sunscreen or physical barrier.- For bath PUVA, consider using protective clothing for sensitive areas.[5] |
| Delayed or Prolonged Erythema | - The peak inflammatory response to PUVA occurs at 48-96 hours.[1]- Individual patient sensitivity. | - Advise subjects that erythema from PUVA can be delayed and last longer than a typical sunburn.[5]- Assess erythema at 96 hours post-treatment for accurate evaluation.[4]- Adjust subsequent treatments based on the peak erythema observed. |
Data Presentation
Table 1: Erythema-Based UVA Dose Adjustments
| Erythema Grade | Description | Recommended Action |
| 0 | No erythema | Increase UVA dose by 20% |
| 1 | Mild, barely perceptible, resolves within 72 hours | Repeat previous dose, then reduce increments to 10% |
| 2 | Moderate, well-defined, slight discomfort | Postpone one treatment, repeat previous dose, then 10% increments |
| 3 | Severe, symptomatic/painful erythema | No treatment until resolved, restart at 50% of last dose |
| 4 | Very severe, painful erythema with bullae | No treatment, urgent review |
| Source: Adapted from Photonet National Managed Clinical Network Treatment Protocols.[3] |
Table 2: Minimal Phototoxic Dose (MPD) for Topical 8-MOP with Varying UVA Wavelengths
| UVA Wavelength (nm) | Mean MPD (J/cm²) | Standard Deviation |
| 325 | 0.64 | 0.37 |
| 335 | 0.80 | 0.58 |
| 345 | 0.96 | 0.55 |
| 355 | 1.50 | 0.85 |
| 365 | 2.19 | 0.90 |
| 375 | 2.89 | 1.06 |
| Source: Data from a study on the erythema action spectrum of topical 8-MOP-sensitized skin.[10][11] |
Table 3: Recommended 8-MOP Concentrations for Topical PUVA
| Application Method | 8-MOP Concentration |
| Bath | 2.6 mg/L (up to 3.7 mg/L) |
| Gel | 0.005% |
| Cream/Lotion | 0.01% - 0.1% |
| Source: Compiled from various clinical protocols and studies.[3][6][7][12] |
Experimental Protocols
Protocol 1: Determination of Minimal Phototoxic Dose (MPD) for Topical 8-MOP
-
Subject Preparation: Select a test site on the subject's skin, typically the flexor surface of the forearm.
-
Psoralen Application: Immerse the forearm in an 8-MOP solution (e.g., 2.6 mg/L) for 15 minutes.[3][10]
-
UVA Irradiation: Immediately after the soak, expose small, defined areas of the skin to a series of increasing UVA doses.
-
Erythema Assessment: Visually assess the irradiated areas at 24-hour intervals for up to 7 days. The optimal time for MPD determination is 96 hours post-irradiation.[4]
-
MPD Definition: The MPD is the lowest UVA dose that produces a stable, faint, but well-defined erythema at the 96-hour reading.[3][4]
Protocol 2: Standard Topical PUVA Treatment (Bath Method)
-
Pre-Treatment: The subject should not apply any other topical agents to the treatment area on the day of the procedure.
-
8-MOP Bath: The subject soaks in a bath containing a specified concentration of 8-MOP (e.g., 2.6 mg/L) for 15 minutes.[3][12]
-
UVA Exposure: Immediately following the bath, the subject is exposed to a predetermined dose of UVA radiation. The initial dose is typically 40% of the individual's MPD.[3][4]
-
Post-Treatment Care: The subject should wash their skin to remove any residual psoralen and avoid sun exposure for the remainder of the day.
-
Follow-up and Dose Adjustment: Treatment is typically administered twice weekly with a minimum of a 72-hour interval.[3] Subsequent UVA doses are adjusted based on the erythema response from the previous session (see Table 1).
Visualizations
Caption: Signaling pathway of 8-MOP and UVA-induced erythema.
Caption: Experimental workflow for MPD determination.
Caption: Logical workflow for UVA dose adjustment based on erythema.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. An action spectrum for the elicitation of erythema in skin persistently sensitized by photobound 8-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.bad.org.uk [cdn.bad.org.uk]
- 4. The optimal time to determine the minimal phototoxic dose in skin photosensitized by topical 8 methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. sussexcds.co.uk [sussexcds.co.uk]
- 7. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. lightandlaser.com [lightandlaser.com]
- 9. Time course of 8-methoxypsoralen-induced skin photosensitization in PUVA-bath photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythema action spectrum of topical 8-methoxypsoralen-sensitized skin re-evaluated: implications for routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythema action spectrum of topical 8-methoxypsoralen-sensitized skin re-evaluated: implications for routine clinical practice. [epistemonikos.org]
- 12. spitalmures.ro [spitalmures.ro]
Technical Support Center: Managing Phototoxic Reactions in Preclinical 8-MOP Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phototoxic reactions in preclinical studies involving 8-methoxypsoralen (8-MOP).
Troubleshooting Guides
This section offers practical solutions to common issues observed during preclinical 8-MOP experiments.
Issue 1: Severe Skin Reactions (Erythema, Edema, Ulceration) Observed in Study Animals
Possible Cause: The combined dose of 8-MOP and UVA irradiation is too high, leading to excessive phototoxicity.
Troubleshooting Steps:
-
Review and Adjust Dosages: Compare your current experimental parameters with established preclinical data. A reduction in either the 8-MOP dose or the UVA dose, or both, may be necessary. The relationship between 8-MOP concentration and UVA dose is often reciprocal in eliciting a phototoxic response.[1]
-
Staggered or Fractionated Dosing: Consider dividing the total UVA dose into smaller fractions administered over a period of time to reduce the acute inflammatory response.
-
Vehicle and Route of Administration: Ensure the vehicle used for 8-MOP administration is appropriate and does not enhance dermal penetration in an uncontrolled manner. The route of administration (e.g., oral gavage, topical) significantly impacts the timing and intensity of the phototoxic reaction.[2]
-
Animal Model Selection: Be aware that different animal strains can exhibit varying sensitivities to phototoxic agents. For instance, pigmented rats may be less sensitive to phototoxicity than albino rats, offering a potential model for mitigating severe reactions.[3]
Quantitative Data Summary: 8-MOP Dosage and UVA Irradiation in Rodent Models
| Animal Model | 8-MOP Dose | Route of Administration | UVA Dose (J/cm²) | Observed Effects | Reference |
| Sprague-Dawley Rats | 1, 5, 10 mg/kg | Oral | 5, 10, 15, 20 | Dose-dependent phototoxic responses; 10 J/cm² identified as an appropriate dose for detecting phototoxicity. | [4] |
| Long-Evans Rats | Not specified | Oral | 10 | Auricular irritation, cutaneous reactions, and ocular histopathology. | |
| Hairless Mice | 20, 30, 40 mg/kg | Gavage | Not specified | 20 mg/kg was the minimum phototoxic dose. Higher doses caused severe burning and scarring. | [2] |
| Sprague-Dawley Rats | 10 mg/kg | Oral | 10 | Severe necrosis of the epidermal layer, erosion, and ulceration.[4] | |
| Long-Evans & Sprague-Dawley Rats | Not specified | Oral Gavage | 10 | Phototoxicity demonstrated in both strains, with Long-Evans rats being less sensitive.[3] |
Issue 2: Inconsistent or Non-reproducible Phototoxic Reactions
Possible Cause: Variability in experimental procedures, including timing of irradiation, light source calibration, and animal handling.
Troubleshooting Steps:
-
Standardize Timing: The interval between 8-MOP administration and UVA irradiation is critical. Plasma concentrations of 8-MOP typically peak within a specific timeframe, and irradiation should coincide with this peak to ensure maximal and consistent photosensitization.[5]
-
Calibrate Light Source: Regularly calibrate the UVA light source to ensure a consistent and accurate dose is delivered during each experiment. The spectral output of the lamp should also be verified.
-
Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress, which can influence physiological responses.
-
Consistent Application: For topical studies, ensure a uniform and consistent application of the 8-MOP formulation to the designated skin area.
Experimental Protocols
Protocol 1: Assessment of Cutaneous Phototoxicity in Rats
This protocol is a generalized procedure based on common practices in preclinical phototoxicity studies.
-
Animal Model: Male Sprague-Dawley or Long-Evans rats, 7-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
-
8-MOP Administration:
-
UVA Irradiation:
-
Clinical Observation:
-
Visually assess the irradiated skin for signs of phototoxicity (erythema, edema) at regular intervals (e.g., 24, 48, and 72 hours) post-irradiation.[6]
-
Score the severity of the reactions using a standardized scale.
-
-
Histopathological Analysis:
-
At the end of the observation period, euthanize the animals and collect skin samples from the irradiated and non-irradiated areas.
-
Process the tissues for histopathological examination to assess for epidermal necrosis, ulceration, and inflammatory cell infiltration.[4]
-
Experimental Workflow for Preclinical 8-MOP Phototoxicity Study
Caption: A typical workflow for assessing 8-MOP induced phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of 8-MOP induced phototoxicity?
8-MOP is a photosensitizing agent that, upon activation by UVA radiation, forms covalent bonds with the pyrimidine (B1678525) bases of DNA.[5] This process can lead to the formation of monoadducts and interstrand cross-links, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7] This cellular damage triggers an inflammatory cascade, resulting in the clinical signs of phototoxicity such as erythema and edema.
Signaling Pathway of 8-MOP Induced Phototoxicity
Caption: The signaling cascade of 8-MOP phototoxicity.
Q2: How can I differentiate between phototoxicity and photoallergy in my preclinical model?
Phototoxicity is a non-immunologic reaction that can occur in any individual with sufficient exposure to the photosensitizing agent and light. It typically appears within hours of exposure and resembles an exaggerated sunburn. In contrast, photoallergy is a cell-mediated immune response that occurs only in sensitized individuals and may take 24-48 hours to manifest, often presenting as an eczematous reaction. Histopathological examination can also help differentiate the two, with phototoxicity showing epidermal necrosis and photoallergy characterized by a dermal infiltrate of lymphocytes and eosinophils.
Q3: Are there any strategies to mitigate phototoxicity without compromising the intended therapeutic effect in efficacy studies?
Yes, several strategies can be employed:
-
Dose Titration: Carefully titrate the 8-MOP and UVA doses to find a therapeutic window that achieves the desired biological effect with minimal phototoxicity.
-
Topical Application: For localized effects, topical application of 8-MOP can limit systemic exposure and reduce the risk of widespread phototoxicity.
-
Use of Sunscreens: In some experimental designs, the application of a broad-spectrum sunscreen to non-target areas can prevent unintended phototoxic reactions.
-
Anti-inflammatory Agents: Co-administration of anti-inflammatory agents may help to manage the inflammatory component of the phototoxic reaction, but this should be done with caution as it may interfere with the study endpoints.
Q4: What are the key considerations for ocular safety in preclinical 8-MOP studies?
8-MOP can accumulate in the lens and, upon exposure to UVA, can cause cataracts. Therefore, it is crucial to protect the eyes of the study animals during and after UVA irradiation. Ophthalmic examinations should be a standard part of the study protocol to monitor for any ocular abnormalities. The use of pigmented animal models may offer some degree of protection against ocular phototoxicity.[3]
References
- 1. Dose-response relations in phototoxicity due to 8-methoxypsoralen and UV-A in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dermal toxicity of 8-methoxypsoralen administered (by gavage) to hairless mice irradiated with long-wave ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cutaneous Phototoxicity: Clinical Observations versus Histopathological Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UVA and UVB-Induced 8-Methoxypsoralen Photoadducts and a Novel Method for their Detection by Surface-Enhanced Laser Desorption Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocol refinement for consistent 5-methoxypsoralen DNA adduct formation"
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure consistent and reproducible 5-methoxypsoralen (5-MOP) DNA adduct formation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-MOP DNA adduct formation? A1: 5-Methoxypsoralen is a planar, tricyclic furocoumarin that readily intercalates into double-stranded DNA, preferentially at 5'-TA and 5'-AT sequences.[1] Upon activation by long-wave ultraviolet light (UVA, 320-400 nm), 5-MOP forms covalent bonds with the 5,6-double bond of pyrimidine (B1678525) bases, primarily thymine. This photoaddition occurs in two steps: the absorption of a first photon creates a furan-side monoadduct, and the absorption of a second photon can convert this monoadduct into an interstrand cross-link (ICL), covalently linking the two strands of the DNA duplex.[2][3]
Q2: What are the main types of DNA adducts formed by 5-MOP? A2: 5-MOP primarily forms two types of adducts:
-
Monoadducts (MAs): Where a single 5-MOP molecule is covalently attached to one strand of DNA. Psoralens can form two types of monoadducts: a furan-side adduct (MAf) or a pyrone-side adduct (MAp).[2]
-
Interstrand Cross-links (ICLs): Where a single 5-MOP molecule binds to pyrimidine bases on opposite strands of the DNA, effectively creating a covalent bridge.[1][2] ICLs are particularly effective at blocking DNA replication and transcription.[4][5]
Q3: How are 5-MOP DNA adducts typically quantified? A3: The gold standard for accurate and specific quantification of DNA adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6][7] This method involves isolating DNA from treated cells, enzymatically digesting it into individual nucleosides, and then using LC-MS/MS to separate and detect the specific modified nucleosides corresponding to the 5-MOP adducts.[7][8] Other methods include ³²P-postlabeling and immunoassays, though these may lack the specificity of mass spectrometry.[9]
Q4: How does 5-MOP adduct formation trigger a cellular response? A4: The formation of bulky adducts, especially ICLs, stalls DNA replication and transcription machinery.[10][11] This blockage is recognized by the cell's DNA damage response (DDR) network. Psoralen-induced ICLs are potent activators of the Ataxia-Telangiectasia and Rad3-Related (ATR) kinase pathway.[12] ATR phosphorylates and activates downstream targets, including the tumor suppressor protein p53 (at Serine-15), which can lead to cell cycle arrest, DNA repair, or apoptosis.[10][13][14]
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Adduct Formation | 1. Insufficient UVA Dose: The photoactivation of 5-MOP is entirely dependent on UVA energy. 2. Poor 5-MOP Bioavailability: 5-MOP has low water solubility and may not efficiently reach the cellular DNA.[1] 3. Degraded 5-MOP Stock: The compound may have degraded due to improper storage. | 1. Verify the output of your UVA lamp (use a radiometer). Ensure the dose is appropriate for your desired outcome (e.g., start with 1-2 J/cm²). 2. Prepare 5-MOP stock solution in a suitable solvent like DMSO. Ensure complete dissolution before diluting into aqueous cell culture media. 3. Prepare a fresh stock solution of 5-MOP. Store protected from light at -20°C. |
| Inconsistent Results / Poor Reproducibility | 1. Variable UVA Lamp Output: Lamp intensity can fluctuate with age or temperature. 2. Inconsistent Cell Density: Different cell densities can affect the amount of UVA light reaching all cells. 3. Variable Incubation Time: Insufficient or inconsistent incubation time with 5-MOP can lead to variable intercalation into DNA. | 1. Always measure the UVA dose immediately before each experiment. 2. Plate cells to achieve a consistent confluency (e.g., 70-80%) for every experiment. 3. Standardize the 5-MOP incubation time (e.g., 15-30 minutes in the dark prior to irradiation).[2] |
| High Monoadduct to Cross-link Ratio | 1. Insufficient UVA Dose for ICL Formation: Monoadducts form first. Converting them to ICLs requires a second photon absorption, which necessitates a higher UVA dose.[12] 2. Low 5-MOP Concentration: While monoadduct formation may be efficient, higher local concentrations can favor the second photoreaction needed for cross-linking.[15] | 1. Increase the UVA irradiation time or intensity. Perform a dose-response experiment (e.g., 0.5, 1, 2, 5, 10 J/cm²) to find the optimal dose for ICL formation.[4] 2. Consider increasing the 5-MOP concentration. Note that this may also increase cytotoxicity. |
| Low Cross-link Yield Despite High UVA Dose | 1. Local Macromolecular Environment: The efficiency of the second photoreaction (monoadduct to ICL) can be influenced by the local DNA environment.[15] 2. Oxygen Presence: While some reactions are oxygen-independent, highly reactive environments can potentially interfere.[16] | 1. While difficult to control in cells, this is a known factor. The presence of other DNA-binding proteins or molecular crowding agents like glycerol (B35011) has been shown to enhance cross-linking in vitro.[15] 2. Ensure experimental conditions are consistent. Perform irradiations in a buffered solution (e.g., PBS) to maintain a stable chemical environment. |
Data Presentation
The formation of psoralen (B192213) adducts is highly dependent on the applied UVA dose. While specific quantitative data for 5-MOP is less prevalent, studies using its close analog, 8-methoxypsoralen (8-MOP), provide an excellent model for the expected dose-dependent behavior of monoadducts and interstrand cross-links.
Table 1: 8-MOP Adduct Formation in Human Cells vs. UVA Dose Data summarized from studies on 8-MOP, which serves as a proxy for 5-MOP behavior.
| UVA Dose (J/cm²) | 8-MOP-MA1 (adducts/10⁶ nt) | 8-MOP-MA2 (adducts/10⁶ nt) | 8-MOP-MA3 (adducts/10⁶ nt) |
| 0.5 | 7.6 | 1.9 | 7.2 |
| 1.0 | 4.8 | 2.5 | 11.4 |
| 2.0 | 3.1 | 3.8 | 19.3 |
| 5.0 | 2.5 | 6.9 | 36.8 |
| 10.0 | 2.2 | 9.9 | 50.8 |
| Source: Data adapted from quantitative analysis of 8-MOP adducts in human cells.[4][5] |
Note: MA1, MA2, and MA3 represent different monoadduct products identified via LC-MS/MS. The decrease in MA1 alongside the increase in MA2, MA3, and ICLs (not shown in this table) with rising UVA dose illustrates the conversion of initial photoadducts into other forms.
Visualizations
Experimental & Mechanistic Diagrams
Caption: General workflow for 5-MOP DNA adduct formation and quantification.
Caption: Two-photon mechanism for 5-MOP monoadduct and cross-link formation.
Signaling Pathway Diagram
Caption: ICLs activate the ATR-p53 pathway, leading to cell fate decisions.
Experimental Protocols
Protocol 1: In Vitro 5-MOP Adduct Formation in Cultured Human Cells
This protocol describes a general method for treating adherent human cells (e.g., HeLa, HaCaT, or primary fibroblasts) with 5-MOP and UVA light to induce DNA adducts for subsequent analysis.
Materials:
-
Human cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
5-methoxypsoralen (5-MOP) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺-free
-
UVA light source (peak emission ~365 nm)
-
UVA radiometer for dose measurement
-
Cell culture plates (e.g., 100 mm dishes)
-
DNA isolation kit (column-based or phenol-chloroform)
Procedure:
-
Cell Seeding: Seed cells in 100 mm dishes at a density that will result in 70-80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
5-MOP Stock Preparation: Prepare a 10 mM stock solution of 5-MOP in sterile DMSO. Store in small aliquots, protected from light, at -20°C.
-
Cell Treatment: a. On the day of the experiment, aspirate the culture medium from the cells. b. Prepare a working solution of 5-MOP in serum-free medium or PBS (e.g., 10 µM final concentration). c. Add the 5-MOP solution to the cells and incubate for 30 minutes at 37°C in the dark to allow for DNA intercalation.
-
UVA Irradiation: a. Aspirate the 5-MOP-containing medium and wash the cells once with 5 mL of sterile PBS. b. Add 3-5 mL of fresh PBS to cover the cell monolayer. This ensures the UVA light is not absorbed by the culture medium. c. Remove the lid of the culture dish. Place the dish directly under the UVA light source. d. Irradiate the cells with a pre-determined dose of UVA (e.g., 2 J/cm²). The time of exposure will depend on the lamp's intensity (Dose [J/cm²] = Intensity [W/cm²] x Time [s]). Measure the intensity with a radiometer before starting.
-
Post-Irradiation: a. Immediately after irradiation, aspirate the PBS. b. Harvest the cells by trypsinization or using a cell scraper. c. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). d. The cell pellet can be processed immediately for DNA isolation or flash-frozen and stored at -80°C.
-
DNA Isolation: a. Isolate genomic DNA from the cell pellet using a commercial kit or standard protocol. b. Elute the purified DNA in nuclease-free water. Quantify the DNA concentration and assess its purity (A260/A280 ratio ~1.8).
Protocol 2: Sample Preparation for LC-MS/MS Quantification of Adducts
This protocol outlines the enzymatic digestion of DNA containing 5-MOP adducts to prepare it for mass spectrometry analysis.
Materials:
-
Purified genomic DNA (from Protocol 1)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (Calf Intestinal or Shrimp)
-
Appropriate enzyme buffers (as per manufacturer's recommendation)
-
Internal standards for LC-MS/MS (if available)
-
Centrifugal filters (e.g., 3 kDa MWCO)
-
LC-MS grade water and solvents
Procedure:
-
DNA Denaturation: a. In a microcentrifuge tube, dilute 10-20 µg of the isolated DNA in nuclease-free water. b. Heat the DNA solution at 98°C for 5 minutes to denature the double helix, then immediately chill on ice for 10 minutes.[8]
-
Nuclease P1 Digestion: a. Add the appropriate buffer and Nuclease P1 to the denatured DNA. b. Incubate at 37°C for 30-60 minutes. This enzyme will digest the DNA into individual 3'-mononucleotides.[8]
-
Alkaline Phosphatase Digestion: a. Add Alkaline Phosphatase and its corresponding buffer directly to the Nuclease P1 reaction mixture. b. Incubate at 37°C for another 30-60 minutes. This will dephosphorylate the mononucleotides to yield nucleosides, which are more amenable to LC-MS/MS analysis.[8]
-
Enzyme Removal: a. Remove the enzymes from the digested nucleoside mixture using a centrifugal filter device (e.g., 3 kDa MWCO). Centrifuge according to the manufacturer's instructions.[8] b. The flow-through contains the purified nucleoside mixture.
-
Analysis: a. Transfer the sample to an LC-MS vial. b. The sample is now ready for injection into the LC-MS/MS system for the separation and quantification of the 5-MOP-DNA adducts. The exact LC gradient and MS parameters must be optimized for the specific adducts of interest.[17][18]
References
- 1. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Methoxypsoralen-DNA adducts in patients treated with 8-methoxypsoralen and ultraviolet A light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA damage response revisited: the p53 family and its regulators provide endless cancer therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formation of adriamycin--DNA adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High-Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Patient Response to PUVA Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in patient response to Psoralen (B192213) plus Ultraviolet A (PUVA) therapy.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments aimed at understanding and mitigating the variable patient response to PUVA therapy.
Issue 1: High Variability in Keratinocyte Apoptosis Rates Post-PUVA Treatment in Cell Culture
-
Question: We are observing significant well-to-well and experiment-to-experiment variability in keratinocyte apoptosis following PUVA treatment in our 96-well plate assays. What are the potential causes and solutions?
-
Answer: Variability in in vitro PUVA experiments can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Psoralen Incubation: Ensure consistent psoralen concentration and incubation time across all wells. Variability in psoralen uptake can significantly alter the photochemical reaction.
-
UVA Dosage: Inconsistent UVA dosage is a primary source of variability. Calibrate your UVA source regularly and ensure uniform irradiation across the entire plate. Microplate geometry can lead to edge effects; consider excluding outer wells from analysis or using a plate shaker for uniform exposure.
-
Cell Density: Seed cells at a consistent density to ensure uniform psoralen uptake and UVA exposure per cell. Over-confluent or under-confluent cultures will respond differently.
-
Cell Cycle Synchronization: Asynchronous cell populations can exhibit varied sensitivity to PUVA. Consider synchronizing cells in the G1 phase of the cell cycle before treatment to reduce this variability.[1]
-
Endpoint Assay Timing: The peak of apoptosis can vary. Perform a time-course experiment to determine the optimal endpoint for apoptosis measurement (e.g., 24, 48, 72 hours post-UVA exposure).[2]
-
Issue 2: Inconsistent Erythema Response in Animal Models
-
Question: Our mouse model for psoriasis shows inconsistent erythema and plaque reduction after PUVA treatment, making it difficult to assess the efficacy of our experimental modulators. How can we improve the consistency of our in vivo model?
-
Answer: In vivo models present unique challenges. Consider the following to improve the reproducibility of your PUVA experiments in animal models:
-
Psoralen Administration: The route and timing of psoralen administration (oral gavage vs. topical application) can lead to variable bioavailability. For topical application, ensure a uniform layer and consistent application time. For oral administration, fasting the animals prior to gavage can improve absorption consistency.
-
UVA Dosimetry: Ensure accurate and consistent UVA dosimetry for each animal. Shaving the treatment area is crucial for uniform skin exposure. The distance from the UVA source to the skin surface must be strictly controlled.
-
Skin Pigmentation: Variation in skin pigmentation within the animal strain can affect UVA penetration. Use animals with consistent pigmentation or account for this in your experimental design.
-
Erythema Quantification: Visual scoring of erythema can be subjective. Employ quantitative methods such as a reflectance colorimeter to obtain objective measurements of skin redness.[3] The peak of PUVA-induced erythema is often delayed, appearing around 48-96 hours post-treatment, so ensure your measurement time point is optimized.[4]
-
Issue 3: Difficulty Correlating Genetic Markers with PUVA Response in Patient Samples
-
Question: We are analyzing patient-derived cells for genetic polymorphisms (e.g., HLA-Cw*06, VDR) but are not finding a clear correlation with in vitro PUVA sensitivity. What could be the reason?
-
Answer: The link between genetic markers and PUVA response is complex and multifactorial.[5] Here are some points to consider:
-
Monogenic vs. Polygenic Effects: The response to PUVA is likely influenced by multiple genes, not just a single polymorphism. Consider a broader genetic screening approach or pathway analysis.
-
Epigenetic Factors: Environmental factors and epigenetic modifications can influence gene expression and, consequently, PUVA response. These are not captured by genotyping alone.
-
Functional Assays: Genotyping identifies the presence of a polymorphism but not necessarily its functional consequence. Complement your genotyping with functional assays, such as measuring the expression levels of relevant genes or the activity of associated proteins.
-
In Vitro Model Limitations: An in vitro model using a single cell type may not fully recapitulate the complex in vivo environment involving various immune cells and signaling molecules. Consider using co-culture systems or 3D skin equivalents to better model the in vivo situation.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the primary molecular mechanisms underlying PUVA therapy?
-
A1: PUVA therapy works through a combination of mechanisms. The primary mechanism involves the intercalation of psoralen into DNA. Upon activation by UVA light, psoralen forms covalent cross-links with DNA, which inhibits DNA replication and induces cell cycle arrest and apoptosis.[1] This is particularly effective against the hyperproliferating keratinocytes and infiltrating T-lymphocytes in psoriatic plaques.[1][6] PUVA also has immunomodulatory effects, including the suppression of pro-inflammatory Th1/Th17 signaling pathways and a decrease in cytokines like IFN-γ, IL-12, and IL-23.[7]
-
-
Q2: Why is there such a wide range of responses to PUVA therapy among patients with psoriasis?
-
A2: Patient response to PUVA is influenced by a combination of factors including:
-
Pharmacokinetics of Psoralen: Individual differences in the absorption, metabolism, and clearance of psoralen can lead to varying concentrations of the drug in the skin at the time of UVA exposure.[3]
-
Skin Type and Pigmentation: Fair-skinned individuals are often more sensitive to PUVA, while darker skin pigmentation can reduce UVA penetration.[8]
-
Genetic Factors: Polymorphisms in genes related to immune response (e.g., HLA-Cw*06) and vitamin D metabolism (e.g., VDR) have been suggested to influence psoriasis susceptibility and may play a role in treatment response.[5]
-
Disease Characteristics: The thickness and scaling of psoriatic plaques can affect the penetration of UVA light.[9]
-
-
Experimental Design & Protocols
-
Q3: What is the standard measure for assessing clinical efficacy in PUVA trials?
-
A3: The Psoriasis Area and Severity Index (PASI) is the most widely used tool to measure disease severity and response to treatment in clinical trials.[10] A 75% reduction in the PASI score from baseline (PASI 75) is a common primary endpoint for efficacy.
-
-
Q4: How can I quantitatively measure erythema in my experiments?
-
A4: Erythema can be quantified using a chromameter or a diffuse reflectance spectrophotometer. These instruments measure the reflection of light from the skin surface and can provide objective values for redness (a* value in the CIE Lab* color space). This is more reliable than subjective visual scoring.
-
Data Interpretation
-
Q5: My in vitro results show a dose-dependent increase in apoptosis with PUVA. How does this translate to the clinical setting?
-
A5: The induction of apoptosis in hyperproliferating keratinocytes and pathogenic T-cells is a key therapeutic mechanism of PUVA.[11][12] A clear dose-response in vitro is a strong indicator of the compound's potential efficacy. However, the in vivo response will also be influenced by factors such as drug delivery to the target tissue and the complex interplay of various cell types in the skin.
-
Quantitative Data Summary
Table 1: Clinical Efficacy of PUVA Therapy in Plaque Psoriasis
| Study Outcome | PUVA Treatment Group | Placebo + UVA Group | p-value | Reference |
| PASI 75 at 12 weeks (Per Protocol) | 86% (18 of 21) | 0% (0 of 7) | < 0.0001 | |
| PASI 75 at 12 weeks (Intent-to-Treat) | 63% (19 of 30) | 0% (0 of 10) | < 0.0001 | |
| Clearance of Psoriasis (Twice weekly PUVA) | 92% of patients | N/A | N/A | [13] |
| Median Treatments for Clearance | 12 | N/A | N/A | [13] |
| Median Cumulative UVA Dose for Clearance | 52 J/cm² | N/A | N/A | [13] |
Table 2: Induction of Apoptosis and Related Markers by PUVA in Psoriatic Lesions
| Marker | Before PUVA | After 8 Weeks of PUVA | p-value | Reference |
| Epidermal Thickness | Significantly increased | Significantly decreased | < 0.001 | [11][12] |
| Keratinocyte p53 Expression | Baseline | Significantly increased | < 0.001 | [11][12] |
| Keratinocyte Fas Expression | Baseline | Significantly increased | < 0.001 | [11][12] |
| Lymphocyte Bcl-2 Expression | Baseline | Significantly decreased | = 0.01 | [11][12] |
| Apoptotic Index (Overall) | Baseline | Significantly increased | = 0.008 | [11][12] |
| Apoptotic Index (Lymphocytes) | Baseline | Significantly increased | = 0.002 | [11][12] |
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay) Following PUVA Treatment
-
Cell Seeding: Plate keratinocytes (e.g., HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Psoralen Incubation: Replace the medium with a medium containing the desired concentration of 8-methoxypsoralen (8-MOP) and incubate for 1 hour.
-
UVA Irradiation: Remove the medium and add phosphate-buffered saline (PBS). Expose the plate to a calibrated UVA source (320-400 nm) at the desired dose (e.g., 1-2 J/cm²).
-
Post-Irradiation Incubation: Replace the PBS with a fresh complete medium and incubate for 48 hours.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells in a 6-well plate with PUVA as described in Protocol 1.
-
Cell Harvesting: At 24-48 hours post-treatment, harvest both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: HLA-Cw*06 Genotyping from Whole Blood
-
DNA Extraction: Isolate genomic DNA from whole blood samples using a commercial DNA extraction kit.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using sequence-specific primers (PCR-SSP) for the HLA-C*06 allele.[15][16]
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to visualize the amplified DNA fragments. The presence of a specific band indicates a positive result for the HLA-Cw*06 allele.
-
Zygosity Determination (Optional): To determine if the patient is homozygous or heterozygous for HLA-Cw*06, a restriction fragment length polymorphism (RFLP) analysis can be performed on the PCR product.[16]
Visualizations
Caption: Signaling pathway of PUVA-induced apoptosis.
Caption: Experimental workflow for investigating PUVA response.
Caption: Factors contributing to patient response variability in PUVA therapy.
References
- 1. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric quantification of UV-induced cell death in a human squamous cell carcinoma-derived cell line: dose and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PUVA erythemal sensitivity depends on plasma psoralen concentration and UVA sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The time-course of psoralen ultraviolet A (PUVA) erythema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Influence on Treatment Response in Psoriasis: New Insights into Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PUVA bath therapy strongly suppresses immunological and epidermal activation in psoriasis: a possible cellular basis for remittive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phototherapy in Psoriasis: A Review of Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Clinical and dermoscopic response predictors in psoriatic patients undergoing narrowband ultraviolet B phototherapy: results from a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psoriasis - Wikipedia [en.wikipedia.org]
- 11. Evaluation of apoptosis regulatory proteins in response to PUVA therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mc.minia.edu.eg [mc.minia.edu.eg]
- 13. Response of psoriasis to twice weekly PUVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Limited clinical utility of HLA-Cw6 genotyping for outcome prediction in psoriasis patients under ustekinumab therapy: a monocentric, retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple and rapid screening for HLA-Cw*06 in Polish patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methoxypsoralen (8-MOP) Carcinogenicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on mitigating the long-term carcinogenic risks associated with 8-methoxypsoralen (8-MOP), a compound widely used in PUVA (Psoralen + UVA) therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind 8-MOP's carcinogenicity?
A1: The carcinogenicity of 8-MOP is primarily attributed to its action as a photosensitizing agent.[1][2] Upon activation by ultraviolet A (UVA) radiation, 8-MOP intercalates into DNA and forms covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine (B1678525) bases, particularly thymine.[1][3][4] This DNA damage can lead to mutations, particularly at 5'-TpA sites, and chromosomal aberrations, which can initiate carcinogenesis if not properly repaired.[5][6]
Q2: What are the main types of cancer associated with long-term PUVA therapy?
A2: Long-term PUVA therapy is most strongly associated with an increased risk of non-melanoma skin cancers, particularly squamous cell carcinoma (SCC).[2][7] An increased risk of basal cell carcinoma (BCC) has also been observed, though to a lesser extent than SCC.[5] Some studies suggest a potential, though less definitive, link to an increased risk of malignant melanoma.
Q3: What are the key factors that influence the carcinogenic risk of 8-MOP/PUVA therapy?
A3: Several factors influence the risk, including:
-
Cumulative UVA dose and number of treatments: Higher cumulative doses and a greater number of treatments are strongly correlated with an increased risk of SCC.[2][7]
-
Patient's skin type: Individuals with fairer skin types (I and II) are at a higher risk.
-
Prior exposure to other carcinogens: Previous treatment with ionizing radiation or coal tar can increase the risk.[5]
Q4: Are there alternatives to 8-MOP with a potentially lower carcinogenic profile?
A4: Yes, research is ongoing into alternative photosensitizers. One notable alternative is 5-methoxypsoralen (5-MOP), which has shown comparable therapeutic efficacy to 8-MOP in some applications with potentially fewer side effects. Another emerging alternative is 5-aminolevulinic acid (5-ALA), which is activated by visible light and may offer a different safety profile.[1]
Q5: Can antioxidants help mitigate 8-MOP-induced carcinogenicity?
A5: The role of antioxidants in mitigating 8-MOP's carcinogenicity is an area of active research. In theory, antioxidants could help by scavenging reactive oxygen species (ROS) generated during the photochemical reaction, thereby reducing oxidative DNA damage. However, the efficacy and safety of specific antioxidant supplementation during PUVA therapy require further clinical investigation to avoid potential interference with the therapeutic effects.
Troubleshooting Guide for 8-MOP Carcinogenicity Experiments
This guide addresses common issues encountered during in vitro and in vivo studies of 8-MOP carcinogenicity.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in DNA adduct formation | Inconsistent 8-MOP concentration or UVA dosage. Cell density variations. Differences in cell cycle phase. | Ensure precise and consistent dosing of 8-MOP and UVA irradiation. Standardize cell seeding density and ensure monolayers are not overly confluent. Synchronize cell cultures if possible to minimize cell cycle-dependent variations in DNA repair. |
| Low yield of DNA adducts | Insufficient 8-MOP or UVA dose. Rapid DNA repair. Issues with adduct detection method. | Perform dose-response experiments to determine optimal 8-MOP and UVA concentrations. Harvest cells at earlier time points post-treatment to capture peak adduct levels before significant repair occurs. Validate the sensitivity and specificity of your adduct detection assay (e.g., ELISA, LC-MS/MS).[3][8] |
| Inconsistent tumor incidence in animal models | Variability in drug administration (oral gavage, topical). Uneven UVA exposure. Genetic drift in animal strains. | Standardize administration route and technique. For topical application, ensure uniform spreading. Use a calibrated and uniform UVA light source. Consider rotating animal cages for even exposure. Use animals from a reputable supplier and monitor for any changes in background tumor rates. |
| High animal mortality unrelated to tumor formation | Acute phototoxicity. Systemic toxicity of 8-MOP at high doses. | Reduce the initial UVA dose and titrate up based on skin response. Perform dose-ranging studies to determine the maximum tolerated dose (MTD) of 8-MOP in your animal model. |
Data Presentation
Table 1: Quantitative Data on 8-MOP DNA Adduct Formation and Repair
| Cell Type | Treatment | Adducts per 10^6 Nucleotides (Initial) | % Repair at 24 hours | Reference |
| Human Skin Fibroblasts (GM00637) | 8-MOP/UVA | 47.7 (8-MOP-MA3) | ~74% | [3] |
| Human Keratinocytes | 15 ng/ml 8-MOP + 1 J/cm² UVA | Not specified | 54% | [9] |
| CHO-AA8 | 8-MOP/UVA | Not specified | 40% (ICLs at 8 hours) | [3] |
| XPA-deficient human fibroblasts | 8-MOP/UVA | Substantial initial adducts | Little to no repair | [3] |
| ERCC1-deficient CHO cells | 8-MOP/UVA | Substantial initial adducts | Little to no repair | [3] |
Table 2: Clinical Data on PUVA-Induced Skin Cancer Risk
| Study Cohort Size | Follow-up Period | Cumulative PUVA Treatments | Relative Risk of SCC | Reference |
| 1380 patients | 10 years | >260 treatments | 11-fold increase | |
| 492 patients | 1975-1989 | >1000 J/cm² | Increased number of SCCs | [7] |
| 4799 patients | ~16 years | Not specified | 5.6 (men), 3.6 (women) | |
| 1380 patients | 1975-2005 | >350 treatments | Significantly higher risk | [2] |
Experimental Protocols
Protocol 1: Quantification of 8-MOP DNA Adducts by LC-MS/MS
This protocol is a summary of the methodology described by Qi et al. (2017).[3]
-
Cell Culture and Treatment: Culture mammalian cells to ~80% confluency. Treat with 8-MOP for a specified duration, followed by UVA irradiation.
-
DNA Isolation: Harvest cells and isolate genomic DNA using a commercial DNA isolation kit, ensuring high purity.
-
DNA Digestion: Digest 5 µg of DNA with a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase to single nucleosides.
-
LC-MS/MS Analysis: Analyze the digested DNA samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Develop specific MRM transitions for the different 8-MOP monoadducts and interstrand crosslinks.
-
-
Quantification: Generate a standard curve using synthesized 8-MOP-adducted nucleoside standards of known concentrations. Calculate the number of adducts per 10^6 nucleotides in the experimental samples based on the standard curve.
Protocol 2: In Vivo Carcinogenicity Assessment in a Mouse Model
This is a generalized protocol based on common practices in photocarcinogenicity studies.[10][11]
-
Animal Model: Use a susceptible mouse strain, such as albino hairless mice (e.g., SKH-1).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Dosing:
-
Administer 8-MOP via a clinically relevant route (e.g., oral gavage or topical application).
-
Include a vehicle control group.
-
-
UVA Irradiation:
-
Expose the mice to a controlled dose of UVA radiation from a calibrated source at a fixed time point after 8-MOP administration.
-
The dose and frequency of irradiation should be determined in a pilot study to induce phototoxicity without causing severe burns.
-
-
Tumor Monitoring:
-
Observe the animals regularly (e.g., twice weekly) for the appearance of skin tumors.
-
Record the time to first tumor appearance, tumor location, and number of tumors per animal.
-
-
Histopathology:
-
At the end of the study (e.g., 26-30 weeks), euthanize the animals and perform a complete necropsy.
-
Collect skin tumors and other relevant tissues for histopathological examination to confirm tumor type and malignancy.
-
-
Data Analysis:
-
Compare tumor incidence, multiplicity, and latency between the 8-MOP/UVA treated group and the control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis, Fisher's exact test).
-
Visualizations
Caption: Signaling pathway of 8-MOP induced carcinogenicity.
Caption: Experimental workflow for DNA adduct quantification.
Caption: Logical relationship of mitigation strategies.
References
- 1. Beyond 8-methoxypsoralen as the photosensitizer for extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of 8-Methoxypsoralen-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdng.org.uk [bdng.org.uk]
- 5. 8-METHOXYPSORALEN (METHOXSALEN) PLUS ULTRAVIOLET RADIATION (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. PUVA and skin cancer. A historical cohort study on 492 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and quantification of 8-methoxypsoralen-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation and removal of 8-MOP-DNA photoadducts in keratinocytes: effects of calcium concentration and retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. criver.com [criver.com]
Validation & Comparative
A Comparative Analysis of 5-MOP and 8-MOP in the Management of Psoriasis
An objective guide for researchers and drug development professionals on the relative efficacy, safety, and therapeutic protocols of 5-methoxypsoralen and 8-methoxypsoralen in PUVA therapy for psoriasis.
Psoralen (B192213) plus ultraviolet A (PUVA) therapy is a well-established and highly effective treatment for severe or refractory psoriasis. This photochemotherapy involves the administration of a psoralen compound, which acts as a photosensitizer, followed by controlled exposure to long-wave ultraviolet A (UVA) radiation. The two most extensively studied and utilized psoralens for this purpose are 8-methoxypsoralen (8-MOP, Methoxsalen) and 5-methoxypsoralen (5-MOP, Bergapten). This guide provides a detailed comparison of their efficacy, safety profiles, and the experimental protocols employed in key clinical studies, aimed at informing further research and development in this area.
Comparative Efficacy and Safety
Clinical evidence demonstrates that both 5-MOP and 8-MOP are effective in clearing psoriatic plaques.[1] However, they exhibit notable differences in their therapeutic and side-effect profiles. 8-MOP is often associated with a faster onset of action, which can be beneficial for rapid disease control.[1] Conversely, this is frequently offset by a higher incidence of acute phototoxicity and gastrointestinal side effects, such as nausea.[1][2]
5-MOP is characterized by a superior tolerability profile, with significantly lower rates of nausea and severe erythema.[1] While a higher oral dose of 5-MOP is typically required to achieve similar efficacy to 8-MOP, its enhanced safety profile makes it a valuable alternative, especially for patients intolerant to 8-MOP or at a higher risk of phototoxic reactions.[1] Some studies have found that while 8-MOP may lead to faster healing within the initial weeks of treatment, there is no significant difference in overall clearance after a more extended period, such as nine weeks.[2]
| Parameter | 5-Methoxypsoralen (5-MOP) | 8-Methoxypsoralen (8-MOP) | Key Findings & Citations |
| Typical Oral Dose | 1.2 mg/kg | 0.6 mg/kg | 5-MOP dosage is consistently double that of 8-MOP. |
| Efficacy (Clearance Rate) | Comparable to 8-MOP over a full treatment course.[3] | May have a faster onset of action in the initial weeks of therapy.[1][2] | Both are effective in clearing psoriatic lesions.[1] |
| Number of Exposures to Clear | Comparable to 8-MOP. | Comparable to 5-MOP. | Similar number of treatments are generally required for clearance with both drugs. |
| Cumulative UVA Dose | Significantly higher cumulative UVA doses may be required.[3] | Lower cumulative UVA doses are generally sufficient.[3] | The lower phototoxicity of 5-MOP necessitates higher UVA exposure for therapeutic effect. |
| Incidence of Nausea/Vomiting | Significantly lower. In one study, only 1 out of 25 patients experienced nausea. | Significantly higher. In the same study, 7 out of 25 patients experienced nausea and/or vomiting. | 5-MOP demonstrates a markedly better gastrointestinal tolerability profile.[1][3] |
| Incidence of Phototoxicity (Erythema/Sunburn) | Significantly lower. | Higher incidence of acute phototoxic reactions.[1] | 5-MOP has a lower potential for phototoxicity. |
| Incidence of Pruritus (Itching) | Lower. One study reported 43.6% with a liquid formulation.[4] | Higher. The same study reported 71.8% with a liquid formulation.[4] | Itching was a reported side effect for 8-MOP in another study as well. |
Experimental Protocols
The methodologies for comparing 5-MOP and 8-MOP in clinical trials for psoriasis generally follow a structured approach to ensure the objective assessment of efficacy and safety.
1. Patient Selection:
-
Inclusion Criteria: Patients diagnosed with moderate to severe, chronic plaque-type psoriasis are typically enrolled. Some studies may specify skin types (e.g., Fitzpatrick skin types III and IV) to maintain a homogenous study population.
-
Exclusion Criteria: Patients with a history of skin cancer, photosensitivity disorders, severe liver or kidney disease, and those who are pregnant or breastfeeding are generally excluded. Concomitant use of other psoriasis treatments is usually discontinued (B1498344) before and during the trial.
2. Study Design:
-
Comparative Studies: Many trials employ a double-blind, randomized controlled design to minimize bias.[2] Some studies have utilized a crossover design where the same patients are treated with both 8-MOP and 5-MOP sequentially, allowing for intra-patient comparison.
-
Treatment Arms: Patients are randomly assigned to receive either 5-MOP or 8-MOP.
3. Treatment Regimen:
-
Drug Administration: Psoralens are administered orally. The timing of administration before UVA exposure is critical for achieving peak photosensitivity. For 8-MOP, this is typically 1.5-2 hours before irradiation, while for 5-MOP, it can be up to 3 hours, and it is recommended to be taken with food to maximize absorption.[2][5]
-
Dosage: As noted, the standard dosage for 5-MOP is 1.2 mg/kg, and for 8-MOP, it is 0.6 mg/kg.
-
UVA Irradiation:
-
Initial Dose: The initial UVA dose is determined based on the patient's minimal phototoxic dose (MPD) or skin type. The MPD is the minimum UVA dose required to produce a faint, uniform erythema 72 hours after exposure.[5]
-
Dose Increments: The UVA dose is gradually increased at each treatment session to achieve a therapeutic effect while avoiding severe phototoxicity.[5]
-
Frequency: Treatments are typically administered 2-3 times per week.[6]
-
4. Efficacy and Safety Assessment:
-
Efficacy Evaluation: The primary efficacy endpoint is often the reduction in the Psoriasis Area and Severity Index (PASI) score. Clearance is typically defined as a 90-97% reduction in the PASI score.[3]
-
Safety Monitoring: Patients are closely monitored for adverse effects, including phototoxicity (erythema, blistering), gastrointestinal symptoms (nausea, vomiting), and pruritus. Laboratory tests such as complete blood count, liver function tests, and renal function tests are performed at baseline and at the end of the study.[1]
Mechanism of Action and Signaling Pathways
The therapeutic effects of both 5-MOP and 8-MOP in PUVA therapy are predicated on the same fundamental molecular mechanism.[1] This process involves the photoactivation of the psoralen molecule by UVA light, leading to the inhibition of cellular proliferation and the induction of apoptosis in pathogenic cells.[1]
Upon administration, the planar psoralen molecule intercalates between the base pairs of cellular DNA.[1] Subsequent exposure to UVA radiation excites the psoralen, causing it to form covalent bonds with pyrimidine (B1678525) bases (thymine and cytosine) in the DNA, creating monoadducts and interstrand cross-links. These DNA lesions inhibit DNA replication and transcription, thereby arresting the hyperproliferation of keratinocytes that is characteristic of psoriasis. Furthermore, PUVA therapy is known to induce apoptosis in activated T-lymphocytes within the psoriatic plaques, which contributes to its anti-inflammatory effects.[7]
The pathogenesis of psoriasis involves a complex interplay of immune cells and keratinocytes, driven by signaling pathways such as the IL-23/Th17 axis.[8][9] Pro-inflammatory cytokines like TNF-α, IL-17, and IL-22 play a crucial role in stimulating keratinocyte proliferation and amplifying the inflammatory response.[8] The immunosuppressive and anti-proliferative effects of PUVA therapy help to disrupt this inflammatory cycle.
Visualizing Experimental and Biological Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the underlying signaling pathway.
A typical workflow for a comparative clinical trial of 5-MOP and 8-MOP in psoriasis.
The molecular mechanism of action for psoralens in PUVA therapy for psoriasis.
Conclusion for Drug Development Professionals
Both 5-MOP and 8-MOP are potent photosensitizers for the PUVA treatment of psoriasis.[1] The choice between them often involves a trade-off between the speed of onset and tolerability. 8-MOP may provide a more rapid clinical response, but its utility can be limited by a higher incidence of phototoxicity and gastrointestinal distress.[1] 5-MOP offers a superior safety and tolerability profile, making it a crucial alternative for patients who do not tolerate 8-MOP well.[1] Although it may necessitate a higher oral dose and a greater cumulative UVA exposure, its favorable side-effect profile is a significant clinical advantage.[1][3]
For professionals in drug development, the focus could be on designing novel psoralen derivatives that optimize the therapeutic window. The goal would be to achieve the high efficacy and rapid action characteristic of 8-MOP while retaining the favorable safety and tolerability profile of 5-MOP. This could involve modifications to the molecular structure to alter phototoxicity, bioavailability, and metabolism, ultimately leading to more effective and safer treatment options for psoriasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methoxypsoralen. A review of its effects in psoriasis and vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid formulations of 8-methoxypsoralen (8-MOP) and 5-MOP: a prospective double-blind crossover assessment of acute non-phototoxic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Validating HPLC-MS/MS for 8-Methoxypsoralen Detection in Tissue: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of 8-methoxypsoralen (8-MOP) in tissue is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands out as a highly sensitive and specific method for this purpose. This guide provides a comprehensive comparison of HPLC-MS/MS with alternative methods for 8-MOP detection in tissue, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The choice of analytical method for 8-MOP quantification in tissue depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. While HPLC-MS/MS is often the gold standard, other techniques have been employed, each with its own set of advantages and limitations.
| Method | Principle | Typical Performance | Advantages | Disadvantages | Tissue Application |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | LLOQ: 0.25-1 ng/mL; Linearity (r²): >0.99; Accuracy: 85-115%; Precision: <15%[1][2] | High sensitivity and specificity. | High initial instrument cost; potential for matrix effects. | Skin, Plasma (as a proxy for tissue distribution)[1] |
| HPLC-UV/Fluorescence | Chromatographic separation followed by detection based on UV absorbance or fluorescence. | LOD: ~10 µg/L (UV)[3]; LOD: 0.015 mg/L (Fluorescence) | Lower instrument cost than MS; robust and widely available. | Lower sensitivity and specificity compared to MS/MS; potential for interference. | Serum, Suction-blister fluid[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Method requires derivatization for non-volatile compounds. | High chromatographic resolution. | Often requires derivatization for polar analytes like 8-MOP, which can add complexity and variability.[4] | Blood[5] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on antibody-antigen recognition. | Dependent on antibody specificity and affinity. | High throughput; no complex instrumentation required. | Potential for cross-reactivity; may not distinguish between parent drug and metabolites; validation in tissue matrix is crucial.[6] | Saliva, Serum (can be adapted for tissue homogenates)[6] |
Performance of Validated HPLC-MS/MS Methods
The following table summarizes the performance characteristics of a validated HPLC-MS/MS method for the determination of 8-MOP in human skin tissue and plasma, which can serve as a benchmark for validation in other tissue types.[1]
| Parameter | Skin Tissue | Plasma[1] | Microdialysates[1] |
| Linearity Range | Not explicitly stated, but r² > 0.99 | 0.5 - 50 ng/mL | 0.25 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.5 ng/mL | 0.25 ng/mL |
| Intra-day Precision (%CV) | < 10% | Not explicitly stated | Not explicitly stated |
| Inter-day Precision (%CV) | < 10% | Not explicitly stated | Not explicitly stated |
| Internal Standard | Trimethoxypsoralen (TMP) | 4,5',8-trimethylpsoralen (TMP) | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are representative protocols for tissue sample preparation and HPLC-MS/MS analysis of 8-MOP.
Tissue Homogenization and Extraction Protocol (General)
This protocol is a generalized procedure adapted from various sources for the extraction of small molecules from tissue matrices and can be optimized for specific tissue types.[7]
Materials:
-
Tissue sample (e.g., skin, liver, lung, brain)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extraction solvent (e.g., Acetonitrile, Methanol, or a mixture)
-
Internal Standard (IS) solution (e.g., Trimethoxypsoralen in extraction solvent)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase or a compatible solvent)
Procedure:
-
Accurately weigh the frozen tissue sample.
-
Add a specific volume of ice-cold PBS (e.g., 3 volumes of the tissue weight).
-
Add the internal standard solution.
-
Homogenize the tissue sample until a uniform homogenate is obtained. Keep the sample on ice to minimize degradation.
-
Add a larger volume of cold extraction solvent (e.g., 3 times the volume of the homogenate) to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of reconstitution solvent.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis Protocol
This protocol is based on a validated method for 8-MOP in human plasma and can be adapted for tissue extracts.[1]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Nucleosil C18, 30 mm x 2.0 mm i.d.)
-
Mobile Phase A: 2 mM Ammonium acetate (B1210297) and 2 mM acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 80% B for plasma extracts. This may need to be optimized for different tissue extracts to ensure separation from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 25 - 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage: e.g., 4.0 kV
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 350°C
-
Gas Flows (Nebulizer, Heater): To be optimized for the specific instrument.
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the logical steps involved in method validation.
Caption: Experimental workflow for 8-MOP detection in tissue.
References
- 1. Determination of 8-methoxypsoralen in human plasma, and microdialysates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 8-methoxypsoralen in suction-blister fluid and serum by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The qualitative and quantitative analysis of 8-methoxypsoralen by HPLC-UV and GLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
A Side-by-Side Comparison of Phototoxicity Between 5-Methoxypsoralen (5-MOP) and 8-Methoxypsoralen (8-MOP)
For Researchers, Scientists, and Drug Development Professionals
Psoralens, in combination with Ultraviolet A (PUVA) radiation, are a cornerstone in the treatment of various skin disorders, primarily psoriasis. The therapeutic efficacy of this photochemotherapy is attributed to the phototoxic properties of psoralen (B192213) derivatives, with 5-methoxypsoralen (5-MOP) and 8-methoxypsoralen (8-MOP) being the most clinically relevant. This guide provides an objective, data-driven comparison of the phototoxicity of these two compounds, summarizing key experimental findings to aid in research and development.
Clinical Phototoxicity and Therapeutic Efficacy
Clinical studies have established that while both 5-MOP and 8-MOP are effective in clearing psoriatic lesions, they exhibit distinct profiles in terms of phototoxicity and patient tolerance.[1][2] 8-MOP is generally considered to be more phototoxic, leading to a higher incidence of acute side effects such as erythema (sunburn-like reaction) and nausea.[3][4] Consequently, 5-MOP is often considered an alternative for patients who do not tolerate 8-MOP well.[3]
To achieve comparable therapeutic outcomes to 8-MOP, 5-MOP typically requires a higher dosage, often double that of 8-MOP.[5] While treatment with 8-MOP may lead to a faster initial healing rate, the overall efficacy after a complete course of treatment is often comparable between the two compounds.[2][6]
| Parameter | 5-Methoxypsoralen (5-MOP) | 8-Methoxypsoralen (8-MOP) | Reference |
| Typical Oral Dose | 1.2 mg/kg | 0.6 mg/kg | [3][5] |
| Incidence of Nausea | 7.7% | 51.3% | [4] |
| Incidence of Pruritus | 43.6% | 71.8% | [4] |
| Erythema (Sunburn) | Lower incidence | Higher incidence, can be severe | [1][3] |
| Therapeutic Efficacy | Comparable to 8-MOP | Comparable to 5-MOP | [2] |
| Cumulative UVA Dose for Clearance | Significantly higher | Lower | [3] |
Molecular Mechanism and DNA Damage
The phototoxicity of psoralens stems from their ability to intercalate into DNA and, upon UVA irradiation, form covalent adducts with pyrimidine (B1678525) bases, primarily thymine. This leads to the formation of monoadducts and interstrand cross-links (ICLs), which inhibit DNA replication and transcription, ultimately inducing apoptosis in hyperproliferating cells.
A key difference in the phototoxicity of 5-MOP and 8-MOP at the molecular level lies in the types of DNA adducts they form. Studies on Chinese Hamster Ovary (CHO) cells have shown that 8-MOP, in combination with UVA light, induces interstrand crosslinks within the DNA. In contrast, 5-MOP, while exhibiting a similar inhibitory effect on DNA synthesis, induces virtually no DNA crosslinks under the same conditions. This suggests that the phototoxicity of 5-MOP may be mediated primarily through the formation of monoadducts.
| Feature | 5-Methoxypsoralen (5-MOP) | 8-Methoxypsoralen (8-MOP) | Reference |
| DNA Intercalation | Yes | Yes | |
| DNA Monoadduct Formation | Yes | Yes | |
| DNA Interstrand Cross-link (ICL) Formation | Virtually none | Yes |
Signaling Pathways in Psoralen-Induced Phototoxicity
The phototoxic effects of psoralens are not solely mediated by direct DNA damage. Evidence suggests the involvement of cellular signaling pathways, particularly the inhibition of the epidermal growth factor (EGF) receptor. The binding of photoactivated psoralens can lead to alterations in the EGF receptor, interfering with its normal function and contributing to the overall therapeutic effect.
Experimental Protocols
Determination of Minimal Phototoxic Dose (MPD)
The Minimal Phototoxic Dose (MPD) is a critical parameter for determining the initial UVA dose in PUVA therapy to minimize the risk of severe erythema.
Objective: To determine the lowest dose of UVA radiation that produces a perceptible, well-defined erythema on the skin after administration of a psoralen.
Methodology:
-
Patient Preparation: The patient ingests a standardized dose of either 5-MOP (1.2 mg/kg) or 8-MOP (0.6 mg/kg).[3][5]
-
Timing: UVA exposure is performed at the time of peak photosensitivity, which is typically 2 hours post-ingestion for 8-MOP and can be slightly longer for 5-MOP.
-
Test Site Selection: A non-sun-exposed area of the skin, such as the back or buttocks, is selected for testing.
-
UVA Irradiation: A series of small, defined areas of the skin are exposed to incrementally increasing doses of UVA radiation.
-
Erythema Assessment: The test sites are examined for erythema at 48 to 96 hours post-irradiation. The MPD is recorded as the lowest UVA dose that produced a well-defined erythema.
In Vitro Photocytotoxicity Assay
Objective: To determine the concentration of a psoralen that, upon UVA irradiation, reduces the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Culture: A suitable cell line (e.g., human keratinocytes, fibroblasts) is cultured in appropriate media.
-
Drug Incubation: Cells are incubated with a range of concentrations of 5-MOP or 8-MOP for a defined period.
-
UVA Irradiation: The cell cultures are exposed to a standardized dose of UVA radiation. A set of control plates with cells and the psoralen are kept in the dark.
-
Viability Assessment: After a post-irradiation incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as the MTT or neutral red uptake assay.
-
Data Analysis: The IC50 values for the UVA-exposed and non-exposed cells are calculated to determine the phototoxic potential.
Quantification of DNA Adducts
Objective: To quantify the formation of psoralen-DNA monoadducts and interstrand cross-links.
Methodology:
-
Sample Preparation: Cells or tissues are treated with 5-MOP or 8-MOP and irradiated with UVA. DNA is then extracted and purified.
-
DNA Hydrolysis: The purified DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides or bases.
-
Chromatographic Separation: The hydrolyzed DNA is analyzed using High-Performance Liquid Chromatography (HPLC) to separate the different DNA adducts from the unmodified nucleosides.
-
Detection and Quantification: The separated adducts are detected using methods such as UV absorbance, fluorescence, or mass spectrometry. Quantification is achieved by comparing the peak areas of the adducts to those of known standards.
Conclusion for Drug Development
The choice between 5-MOP and 8-MOP in a clinical setting is a balance between efficacy and tolerability. 8-MOP offers a faster onset of action but at the cost of a higher incidence of phototoxic side effects.[3][6] 5-MOP, with its lower phototoxicity and better side-effect profile, presents a valuable alternative, particularly for patients intolerant to 8-MOP.[3] The key difference in their mechanism of action, with 8-MOP forming DNA interstrand cross-links and 5-MOP primarily forming monoadducts, provides a molecular basis for their differing phototoxic potentials. For drug development professionals, the focus should be on developing novel psoralen derivatives that can achieve the high efficacy of 8-MOP while maintaining the favorable safety profile of 5-MOP. This could involve designing molecules with optimized DNA binding and photoreactivity to selectively induce therapeutic effects with minimal adverse reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of 8-methoxypsoralen vs. 5-methoxypsoralen plus ultraviolet A therapy in patients with mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reappraisal of the use of 5-methoxypsoralen in the therapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid formulations of 8-methoxypsoralen (8-MOP) and 5-MOP: a prospective double-blind crossover assessment of acute non-phototoxic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nn.nhs.scot [nn.nhs.scot]
- 6. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrofluorimetry and HPLC for the Quantification of 5-Methoxypsoralen (5-MOP)
For researchers, scientists, and drug development professionals, the accurate quantification of 5-methoxypsoralen (5-MOP), a crucial photosensitizing agent in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo, is paramount.[1] This guide provides an objective comparison of two common analytical techniques for 5-MOP quantification: Spectrofluorimetry and High-Performance Liquid Chromatography (HPLC).
This comparison is based on a synthesis of published experimental data to assist in the selection of the most suitable method for specific research and quality control needs. While direct comparative studies are limited, a cross-validation approach can be inferred by examining the individual validation parameters of each technique.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for spectrofluorimetry and HPLC for 5-MOP quantification, compiled from various studies.
| Parameter | Spectrofluorimetry | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 50 - 500 ng/mL[2] | 150 - 1500 ng/mL (for similar compounds)[3] |
| Correlation Coefficient (r) | 0.9971[2] | > 0.999 (typical for validated methods)[4] |
| Limit of Detection (LOD) | 15 ng/mL[2] | 2.60 ng/mL (with fluorescence detection for other analytes)[5] |
| Limit of Quantification (LOQ) | Not explicitly stated, but above 15 ng/mL[2] | 7.81 ng/mL (with fluorescence detection for other analytes)[5] |
| Precision (CV%) | 0.10 - 6.90%[2] | < 2% (typical for validated methods)[6] |
| Recovery (%) | 85.3 ± 4.2 to 108 ± 4.1%[2] | 98 - 102% (typical for validated methods)[6] |
| Throughput | Higher, rapid determination[2] | Lower, longer run times[7][8] |
| Specificity | High, based on unique fluorescent nature[7][8] | High, based on chromatographic separation and detection[9] |
| Cost & Complexity | Generally less expensive and simpler[7][8] | More expensive and complex instrumentation[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for both spectrofluorimetric and HPLC analysis of 5-MOP.
Spectrofluorimetric Method
This method is noted for its rapidity and simplicity, making it suitable for high-throughput screening.[2]
1. Sample Preparation (from serum):
-
5-MOP is extracted from the serum using a mixture of heptane (B126788) and dichloromethane (B109758) (4:1, v/v).[2]
2. Instrumentation and Analysis:
-
A spectrofluorometer is used for analysis.
-
The native fluorescence of 5-MOP is measured.
-
A calibration curve is generated using standard solutions of 5-MOP in the range of 50 to 500 ng/mL.[2]
-
The concentration of 5-MOP in the unknown samples is determined by comparing their fluorescence intensity to the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a powerful and widely used technique for the determination of psoralen (B192213) derivatives in biological fluids and pharmaceutical formulations.[9][10]
1. Sample Preparation:
-
For solid dosage forms, tablets are powdered, and an amount equivalent to a specific dose is dissolved in a suitable solvent like methanol.[11]
-
For biological samples, a liquid-liquid or solid-phase extraction is typically employed to isolate the analyte from the matrix.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[10]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v), is often employed.[10]
-
Detection: A UV detector set at a specific wavelength or a fluorescence detector can be used for detection.[12] HPLC with fluorescence detection (HPLC-FD) offers enhanced sensitivity.[3]
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of standard solutions. The concentration of 5-MOP in the samples is then calculated from the regression equation of the calibration curve.[6]
Method Comparison and Cross-Validation Logic
Spectrofluorimetry offers a less tedious and more rapid approach compared to HPLC, with high sensitivity reaching nanogram levels.[7][8] However, HPLC, particularly with fluorescence detection, often provides superior selectivity and can separate 5-MOP from other potentially interfering compounds present in a complex matrix.[9]
Cross-validation ensures that different analytical methods yield comparable and reliable results.[6] The logical relationship for cross-validating spectrofluorimetry and HPLC for 5-MOP quantification involves analyzing the same set of samples by both methods and statistically comparing the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrofluorimetric determination of 5-methoxypsoralen pharmacokinetic in patients' serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eco-friendly spectrofluorimetric and HPLC-fluorescence methods for simultaneous determination of melatonin and zolpidem in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Microwell-Based Spectrofluorimetry and High-Performance Liquid Chromatography with Fluorescence Detection Methods and High Throughput for Quantitation of Alectinib in Bulk Powder and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Cross-Linking Efficiency Among Psoralen Isomers
For Researchers, Scientists, and Drug Development Professionals
Psoralens, a class of naturally occurring furocoumarins, are renowned for their ability to form covalent linkages with DNA upon photoactivation by ultraviolet A (UVA) light. This unique property has led to their extensive use in therapeutic applications, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo, and for inactivating pathogens in blood products. The efficacy of psoralens stems from their capacity to induce interstrand cross-links (ICLs) in the DNA double helix, which are potent lesions that can block DNA replication and transcription, ultimately leading to cell death.[1][2][3][4]
The family of psoralen (B192213) compounds includes several isomers, each with distinct photochemical properties and DNA cross-linking efficiencies. Understanding these differences is paramount for the rational design of new therapeutic agents and for optimizing existing clinical protocols. This guide provides an objective comparison of the DNA cross-linking efficiency of prominent psoralen isomers, supported by experimental data and detailed methodologies.
Mechanism of Psoralen-Induced DNA Cross-Linking
The process of DNA cross-linking by psoralens is a two-step photochemical reaction. Initially, the planar tricyclic structure of the psoralen molecule intercalates into the DNA double helix, showing a preference for 5'-TA-3' sequences.[1] Upon exposure to UVA radiation, a [2+2] cycloaddition reaction occurs between the 3,4 or 4',5' double bond of the psoralen and the 5,6 double bond of a thymine (B56734) base, forming a monoadduct.[1][4] Absorption of a second photon can then lead to a second cycloaddition reaction with a thymine on the complementary strand, resulting in the formation of an ICL.[1][4]
Caption: Mechanism of psoralen-induced DNA interstrand cross-link formation.
Comparative Efficiency of Psoralen Isomers
The efficiency of ICL formation varies significantly among different psoralen isomers. Key factors influencing this efficiency include the kinetics of intercalation, the quantum yield of monoadduct and ICL formation, and the specific stereochemistry of the adducts. Here, we compare the cross-linking efficiency of several well-studied psoralen derivatives.
Quantitative Comparison of ICL and Monoadduct Formation
The following table summarizes the yields of ICLs and monoadducts (MAs) for 8-methoxypsoralen (8-MOP) and amotosalen (B1665471) (S59), a synthetic psoralen derivative, in human cells upon exposure to varying doses of UVA light.
| Psoralen Derivative | UVA Dose (J/cm²) | ICL Yield (lesions/10⁶ nucleotides) | Monoadduct Yield (lesions/10⁶ nucleotides) | Reference |
| 8-MOP | 0.5 | Not explicitly stated, but significantly lower than S59 | 20.2 | [1] |
| 10.0 | Not explicitly stated, but significantly lower than S59 | 66.6 | [1] | |
| Amotosalen (S59) | 0.5 | 3900 | 319 | [1][2] |
| 10.0 | 12800 | 194 | [1][2] |
Data extracted from a study using human cells and analyzed by LC-MS/MS.[1][2]
From the data, it is evident that amotosalen (S59) is approximately 100-fold more efficient at inducing ICLs than 8-MOP under the tested conditions.[2] Interestingly, for 8-MOP, the yield of monoadducts increases with the UVA dose, whereas for S59, the monoadduct yield decreases as the ICL yield increases, suggesting a more efficient conversion of monoadducts to cross-links for S59.[1]
Insights into Other Psoralen Isomers
While direct quantitative comparisons under identical conditions are not always available in a single study, the literature provides valuable insights into the relative efficiencies of other isomers:
-
4,5',8-trimethylpsoralen (TMP): Studies have shown that TMP is more efficient at binding to AT-rich DNA sequences compared to other psoralens. It has a higher reaction quantum yield for photoaddition to DNA than amotosalen. However, some research suggests that TMP has a lower propensity to form cross-links compared to 8-MOP. The rate of cross-linking by TMP is also highly dependent on the flanking DNA sequences.[5]
-
5-methoxypsoralen (5-MOP): In a clinical context for the treatment of mycosis fungoides, PUVA therapy using 5-MOP has shown comparable therapeutic efficacy to 8-MOP.[6][7] This suggests that despite potential differences in their molecular cross-linking efficiency, they can achieve similar biological outcomes. However, direct molecular-level comparisons of their cross-linking efficiency are less documented in the provided search results.
Experimental Protocols
Accurate assessment of DNA cross-linking efficiency relies on robust and well-defined experimental protocols. Below are generalized methodologies for key experiments in this field.
General Protocol for Psoralen-Induced DNA Cross-Linking in Cultured Cells
This protocol outlines the basic steps for inducing and assessing psoralen-DNA cross-links in a cellular context.
Caption: A generalized workflow for psoralen-DNA cross-linking experiments in cells.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture human cells (e.g., HeLa or fibroblasts) to the desired confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS).
-
Add the psoralen isomer of interest (e.g., 10 µg/ml of 4,5',8-trimethylpsoralen) and incubate in the dark for a specified period (e.g., 5 minutes) to allow for intercalation.[8]
-
-
UVA Irradiation:
-
Place the cell suspension on ice to minimize cellular repair processes.
-
Irradiate the cells with a UVA light source (e.g., 365 nm) at a controlled dose. The dose can be varied to study dose-dependent effects.[8]
-
-
Genomic DNA Extraction:
-
Immediately after irradiation, lyse the cells and extract genomic DNA using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
-
Quantification of DNA Cross-links:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and quantitative method. It involves enzymatic digestion of the DNA to nucleosides, followed by chromatographic separation and mass spectrometric detection of the cross-linked adducts.[2]
-
Alkaline Comet Assay: This technique can be used to detect ICLs. Cross-linked DNA is more resistant to denaturation under alkaline conditions, resulting in a smaller "comet tail" in the electrophoretic gel.[9]
-
Fluorescence-based Assays: Changes in the fluorescence spectrum of some psoralens upon monoadduct and diadduct formation can be used to monitor the cross-linking reaction in vitro.[10]
-
Conclusion
The DNA cross-linking efficiency of psoralen isomers is a critical determinant of their biological activity and therapeutic potential. The available data indicates that synthetic derivatives like amotosalen (S59) can be significantly more potent in inducing ICLs than naturally occurring isomers like 8-MOP. Other isomers, such as TMP and 5-MOP, exhibit their own unique properties related to DNA binding and cross-linking, which may be advantageous in specific applications. For researchers and drug development professionals, a thorough understanding of these differences, coupled with standardized and quantitative analytical methods, is essential for the continued development of psoralen-based therapies. Further head-to-head comparative studies under uniform experimental conditions will be invaluable in elucidating the structure-activity relationships that govern the DNA cross-linking efficiency of this important class of compounds.
References
- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA sequence specificity of 4,5',8-trimethylpsoralen cross-linking. Effect of neighboring bases on cross-linking the 5'-TA dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of 8-methoxypsoralen vs. 5-methoxypsoralen plus ultraviolet A therapy in patients with mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 9. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
A Comparative Analysis of the Therapeutic Index of 5-Methoxypsoralen and 8-Methoxypsoralen
A Guide for Researchers and Drug Development Professionals
In the realm of photochemotherapy, particularly for the treatment of hyperproliferative skin disorders like psoriasis and vitiligo, 5-methoxypsoralen (5-MOP, Bergapten) and 8-methoxypsoralen (8-MOP, Methoxsalen) stand out as key therapeutic agents. Their efficacy is harnessed through psoralen (B192213) plus ultraviolet A (PUVA) therapy, a treatment modality that leverages their photosensitizing properties. This guide provides a comprehensive comparison of the therapeutic indices of 5-MOP and 8-MOP, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
The therapeutic index, a ratio of the dose that produces toxicity to the dose that produces a clinically desired effect, is a critical measure of a drug's safety. While a definitive, singular therapeutic index is not established for these compounds, a comparative assessment can be made by examining their efficacy in relation to their adverse effect profiles.
Comparative Efficacy in Psoriasis and Vitiligo
Both 5-MOP and 8-MOP have demonstrated significant efficacy in clearing psoriatic lesions and promoting repigmentation in vitiligo when used in PUVA therapy.[1] However, there are notable differences in their potency and the required therapeutic dosages.
| Parameter | 5-Methoxypsoralen (5-MOP) | 8-Methoxypsoralen (8-MOP) | Reference |
| Typical Oral Dose (Psoriasis) | 1.2 mg/kg | 0.6 mg/kg | |
| Psoriasis Clearance Rate | Comparable to 8-MOP | High efficacy, may have a faster onset of action | [1][2] |
| Vitiligo Repigmentation | Effective in inducing repigmentation | Effective in inducing repigmentation | [3] |
| Mycosis Fungoides (Early Stage) | Comparable efficacy to 8-MOP | Standard treatment, high response rate | [2] |
Toxicity Profile and Side Effects
The primary differentiator between 5-MOP and 8-MOP lies in their toxicity profiles, particularly concerning phototoxicity and gastrointestinal side effects. This is a crucial factor in determining their respective therapeutic indices.
| Adverse Effect | 5-Methoxypsoralen (5-MOP) | 8-Methoxypsoralen (8-MOP) | Reference |
| Phototoxicity | Lower potential for phototoxic reactions | Higher incidence of acute phototoxic reactions | [1][4] |
| Nausea and Vomiting | Significantly lower incidence | Higher incidence of gastrointestinal intolerance | [1][5] |
| Pruritus (Itching) | Lower incidence reported in some studies | Higher incidence reported in some studies | [5] |
| Erythema (Redness) | Lower rates of severe erythema | Higher incidence of erythema | [1] |
Quantitative Toxicity Data:
While comprehensive human LD50 data is not available for ethical reasons, animal studies provide some insight into the systemic toxicity of 8-MOP.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| 8-Methoxypsoralen | Mouse | Subcutaneous | 860 mg/kg | [6] |
| 8-Methoxypsoralen | Mouse | Intraperitoneal | 310 mg/kg | [6] |
Data on the LD50 of 5-MOP is less readily available in the reviewed literature, but studies in hairless mice suggest that psoralens with two potential DNA-binding sites, like 5-MOP and 8-MOP, are more toxic than those with only one photoreactive site when combined with UV radiation.[7]
Mechanism of Action and Signaling Pathways
The therapeutic effects of both 5-MOP and 8-MOP are primarily attributed to their ability to intercalate into DNA and, upon photoactivation by UVA light, form covalent adducts with pyrimidine (B1678525) bases. This leads to the formation of monoadducts and interstrand cross-links (ICLs), which inhibit DNA replication and cell proliferation.[8]
Research has elucidated specific signaling pathways modulated by 8-MOP. Upon DNA damage, 8-MOP can induce a p53-dependent cell cycle arrest and apoptosis.[9] Furthermore, in the context of psoriasis, 8-MOP with UVA has been shown to inhibit the IL-23/Th17 axis, a key inflammatory pathway in the disease's pathogenesis.[10]
Experimental Protocols
Determination of Minimal Phototoxic Dose (MPD)
The MPD is a measure of an individual's sensitivity to PUVA and is crucial for determining the initial UVA dose.
Methodology:
-
Psoralen Administration: The patient ingests a standardized dose of psoralen (e.g., 0.6 mg/kg for 8-MOP or 1.2 mg/kg for 5-MOP).
-
UVA Exposure: Two hours post-ingestion, a series of small, defined areas of non-sun-exposed skin (e.g., on the back or buttocks) are exposed to incrementally increasing doses of UVA radiation.[11]
-
Reading: The skin is examined 72 to 96 hours after exposure. The MPD is the lowest dose of UVA that produces a barely perceptible, well-defined erythema.[11][12]
Comparative Clinical Trial for Psoriasis
A double-blind, randomized controlled trial is the gold standard for comparing the efficacy and safety of 5-MOP and 8-MOP.
Methodology:
-
Patient Recruitment: Patients with moderate to severe psoriasis are recruited and provide informed consent.
-
Randomization: Patients are randomly assigned to receive either 5-MOP (1.2 mg/kg) or 8-MOP (0.6 mg/kg) in a double-blind manner.
-
PUVA Treatment: Treatment is administered 2-3 times per week. The initial UVA dose is determined by skin type or MPD, and subsequent doses are adjusted based on erythema and therapeutic response.
-
Efficacy Assessment: The primary endpoint is often the reduction in the Psoriasis Area and Severity Index (PASI) score from baseline to a specified time point (e.g., 12 weeks).
-
Safety Monitoring: Adverse events, including phototoxicity and gastrointestinal symptoms, are recorded at each visit.
Conclusion and Future Directions
Based on the available evidence, 5-methoxypsoralen presents a more favorable therapeutic index than 8-methoxypsoralen, primarily due to its lower incidence of phototoxicity and gastrointestinal side effects.[1] While both compounds demonstrate comparable therapeutic efficacy, the improved tolerability of 5-MOP makes it a valuable alternative, particularly for patients who are intolerant to 8-MOP or have a higher risk of adverse reactions.
For drug development professionals, the focus should be on leveraging the structural and mechanistic understanding of these psoralens to design new derivatives with an optimized therapeutic window. The goal is to achieve the high efficacy and potentially faster action of 8-MOP while retaining the superior safety profile of 5-MOP. Further research into the specific signaling pathways modulated by 5-MOP will also provide a more complete picture and may unveil new therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of 8-methoxypsoralen vs. 5-methoxypsoralen plus ultraviolet A therapy in patients with mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. A reappraisal of the use of 5-methoxypsoralen in the therapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid formulations of 8-methoxypsoralen (8-MOP) and 5-MOP: a prospective double-blind crossover assessment of acute non-phototoxic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toxicity of 8-methoxypsoralen, 5-methoxypsoralen, 3-carbethoxypsoralen, or 5-methylisopsoralen with ultraviolet radiation in the hairless (HRA/Skh) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-methoxypsoralen plus ultraviolet A therapy acts via inhibition of the IL-23/Th17 axis and induction of Foxp3+ regulatory T cells involving CTLA4 signaling in a psoriasis-like skin disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. The optimal time to determine the minimal phototoxic dose in skin photosensitized by topical 8 methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 5-Methoxypsoralen's Lower Phototoxicity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo phototoxicity of 5-methoxypsoralen (5-MOP) and 8-methoxypsoralen (8-MOP), supported by experimental data and detailed protocols. The evidence confirms that 5-MOP presents a significantly lower risk of phototoxic reactions, establishing it as a safer alternative in photochemotherapy.
Psoralen (B192213) plus ultraviolet A (PUVA) therapy is a cornerstone in treating various skin disorders, but its efficacy is often shadowed by the phototoxic side effects of the psoralen used. While 8-MOP has been the conventional choice, research has increasingly pointed to 5-MOP as a viable and less toxic alternative. This guide synthesizes the in vivo evidence that substantiates this claim.
Quantitative Comparison of Phototoxic Effects
The lower phototoxicity of 5-MOP is not just a qualitative observation but is supported by quantitative data from in vivo studies. Key metrics such as the incidence of adverse effects and skin concentration levels demonstrate a clear distinction between the two psoralens.
| Parameter | 8-Methoxypsoralen (8-MOP) | 5-Methoxypsoralen (5-MOP) | Source(s) |
| Incidence of Nausea | 51.3% | 7.7% | [1] |
| Incidence of Pruritus (Itching) | 71.8% | 43.6% | [1] |
| Peak Skin Concentration (Oral Administration in Guinea Pigs) | ~3.5 times higher than 5-MOP | Lower than 8-MOP |
These figures highlight the significantly reduced systemic side effects associated with 5-MOP. The lower skin concentration of 5-MOP following oral administration likely contributes to its reduced phototoxic potential.
Experimental Protocols
To ensure the reproducibility and validity of phototoxicity studies, standardized experimental protocols are crucial. Below are detailed methodologies for key in vivo experiments used to assess and compare the phototoxicity of psoralens.
Minimal Phototoxic Dose (MPD) Determination in Guinea Pigs
This protocol is a standard method for quantifying the erythematous response to psoralens and UVA radiation.
-
Animal Model: Albino guinea pigs are typically used.
-
Sensitization: A solution of the test psoralen (e.g., 0.1% 8-MOP or 5-MOP in ethanol) is topically applied to a shaved area on the animal's back.
-
Incubation: A 30-minute interval is allowed for the psoralen to penetrate the skin.
-
UVA Irradiation: The sensitized skin area is exposed to varying doses of UVA radiation.
-
Observation: The skin is observed for erythema (redness) at 24, 48, and 72 hours post-irradiation.
-
MPD Determination: The MPD is defined as the lowest dose of UVA that produces a uniform, well-defined erythema at the irradiation site.
Comparative In Vivo Phototoxicity and DNA Adduct Formation
This protocol assesses both the macroscopic phototoxic response and the underlying molecular damage.
-
Animal Model: Hairless mice or guinea pigs are suitable models.
-
Drug Administration: Animals are administered either 5-MOP or 8-MOP orally or topically at equimolar doses.
-
UVA Exposure: After a predetermined time for drug absorption and distribution, the animals are exposed to a controlled dose of UVA radiation.
-
Erythema Scoring: Skin erythema is scored at various time points post-irradiation using a standardized scale (e.g., 0 = no erythema, 1 = minimal, 2 = moderate, 3 = severe).
-
DNA Extraction: At the end of the observation period, skin biopsies are taken from the irradiated areas, and DNA is extracted.
-
DNA Adduct Quantification: The level of psoralen-DNA adducts is quantified using techniques like enzyme-linked immunosorbent assay (ELISA) with adduct-specific antibodies or chromatographic methods.[2]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in psoralen phototoxicity and its assessment, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Signaling Pathways of Psoralen-UVA (PUVA) Induced Phototoxicity
This diagram outlines the molecular cascade initiated by PUVA, leading to both therapeutic effects and phototoxicity.
Caption: Molecular pathways of PUVA-induced effects.
Experimental Workflow for Comparative In Vivo Phototoxicity
This diagram illustrates the step-by-step process of a typical in vivo study comparing the phototoxicity of different psoralen compounds.
Caption: In vivo phototoxicity comparison workflow.
References
Unveiling the Action of Novel Aminopsoralen Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of novel aminopsoralen derivatives against alternative photodynamic therapy agents. The following sections detail the performance of these compounds, supported by experimental data, to assist in the evaluation and selection of candidates for further investigation.
The primary mechanism of action for psoralen (B192213) derivatives, including the newer aminopsoralen compounds, involves a two-step process. Initially, the planar psoralen molecule intercalates into the DNA double helix between base pairs. Upon exposure to Ultraviolet A (UVA) light, the psoralen becomes photoactivated, forming covalent bonds with adjacent pyrimidine (B1678525) bases (preferentially thymine). This can result in the formation of monoadducts or, with a second photoactivation event, interstrand cross-links (ICLs). These ICLs are highly cytotoxic as they create a physical barrier to DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The introduction of amino groups in novel derivatives is intended to enhance their affinity for DNA, potentially increasing their potency.
In contrast, alternative photosensitizers, such as porphyrin derivatives and Rose Bengal, primarily exert their cytotoxic effects through the generation of reactive oxygen species (ROS). Upon light activation, these molecules transfer energy to molecular oxygen, producing highly reactive singlet oxygen and other ROS. These species then indiscriminately damage cellular components like lipids, proteins, and nucleic acids, leading to oxidative stress and cell death.
Comparative Performance of Photosensitizers
The efficacy of these compounds can be quantified by their photocytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50) after light activation, their ability to bind to DNA, and their efficiency in generating either DNA cross-links or reactive oxygen species.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) after light exposure | Primary Mechanism | Reference |
| Aminopsoralen Derivatives | 5-(aminomethyl)-8-methoxypsoralen | NHIK 3025 | Data not provided, but noted as less photocytotoxic than 8-MOP in this study. | DNA Intercalation & Cross-linking | [1] |
| Psoralens | 8-Methoxypsoralen (8-MOP) | NHIK 3025 | Potent photocytotoxicity (specific IC50 not provided in the comparative study) | DNA Intercalation & Cross-linking | [1] |
| Porphyrin Derivatives | Cationic Porphyrin 1 | HeLa | 0.0072 (Green Light), 0.0128 (Red Light) | Reactive Oxygen Species (ROS) Generation | [2] |
| Porphyrin Derivatives | Cationic Porphyrin 2 | HeLa | Data not provided, but noted as having high photocytotoxicity. | Reactive Oxygen Species (ROS) Generation | [2] |
| Porphyrin Derivatives | TMPyP4 | HeLa | Lower photocytotoxicity compared to novel derivatives 1 and 2. | Reactive Oxygen Species (ROS) Generation | [2] |
| Porphyrin Derivatives | Novel Metalloporphyrins | A2780 | Down to 0.4 | Reactive Oxygen Species (ROS) Generation | [1][3] |
| Rose Bengal | Rose Bengal | Fungal Isolates | Growth inhibition observed, but IC50 not applicable. | Reactive Oxygen Species (ROS) Generation |
Experimental Protocols
Assessment of Photocytotoxicity
The photocytotoxicity of a compound is determined by incubating cells with varying concentrations of the photosensitizer for a defined period, followed by exposure to a specific dose of light. Cell viability is then assessed using methods like the MTT assay or by direct cell counting.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the photosensitizer.
-
Incubate the cells for a specified duration (e.g., 24 hours) to allow for compound uptake.
-
Expose the cells to a controlled dose of light of the appropriate wavelength (e.g., UVA for psoralens, visible light for porphyrins and Rose Bengal).
-
After irradiation, incubate the cells for a further period (e.g., 24-48 hours).
-
Assess cell viability using a standard method such as the MTT assay.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.[1][2]
Quantification of DNA Interstrand Cross-links using the Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links. The principle is that ICLs will retard the migration of DNA fragments in an electric field.
Protocol:
-
Treat cells with the psoralen derivative and expose them to UVA light to induce cross-links.
-
Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of cross-links.
-
Quantify the amount of DNA in the tail relative to the head to determine the level of cross-linking.[4][5][6]
Detection of Reactive Oxygen Species (ROS) Generation
The generation of ROS by photosensitizers can be detected using fluorescent probes that become fluorescent upon oxidation.
Protocol:
-
Incubate cells with the photosensitizer.
-
Add a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate for general ROS, or specific probes for singlet oxygen).
-
Expose the cells to light to activate the photosensitizer.
-
Measure the increase in fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
The intensity of the fluorescence is proportional to the amount of ROS generated.[7][8]
Visualizing the Mechanisms of Action
To illustrate the distinct pathways through which these compounds exert their effects, the following diagrams are provided.
Caption: Mechanism of action for aminopsoralen derivatives.
Caption: Mechanism of action for porphyrins and Rose Bengal.
Caption: Simplified p53 signaling pathway activation by psoralen-induced ICLs.
References
- 1. (Metallo)porphyrins as potent phototoxic anti-cancer agents after irradiation with red light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Benchmarking New Photosensitizers Against 8-Methoxypsoralen: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of new-generation photosensitizers against the well-established 8-methoxypsoralen (8-MOP). This document focuses on key performance indicators, supported by experimental data, to aid in the evaluation and selection of photosensitizers for photodynamic therapy (PDT) and other photo-activated treatments.
Introduction
8-Methoxypsoralen (8-MOP) is a naturally occurring furocoumarin that has long been a cornerstone in photochemotherapy, particularly in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1] Its mechanism of action primarily involves the intercalation into DNA and, upon UVA irradiation, the formation of monoadducts and interstrand cross-links (ICLs), which can inhibit DNA replication and lead to cell death.[2] However, the use of 8-MOP is associated with limitations, including a narrow action spectrum in the UVA range and potential side effects.[3][4]
Data Presentation: Comparative Analysis of Photosensitizers
The following tables summarize the key performance parameters of 8-MOP and the selected new-generation photosensitizers. It is important to note that experimental conditions such as solvent, cell line, and light dose can significantly influence these values.
Table 1: Photophysical Properties
| Photosensitizer | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
| 8-Methoxypsoralen (8-MOP) | ~302, 340[8] | ~23,000 at ~302 nm | ~0.013 - 0.035 (in aqueous solution) | Low, but contributes to photobinding to DNA[9][10] |
| Photofrin® | ~405, 510, 545, 580, 630 | Data not readily available | Low | ~0.61 - 0.89[6][11] |
| Chlorin e6 (Ce6) | ~400, 654-660[12] | ~150,000 at ~400 nm | ~0.1 - 0.2 | ~0.5 - 0.75[6] |
| Bacteriochlorins (general) | ~580, 740-780 | >100,000 in the near-IR | ~0.1 - 0.2 | ~0.5 - 0.73[13][14] |
Table 2: Phototoxicity in Cancer Cell Lines
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| 8-Methoxypsoralen (8-MOP) | Human Keratinocytes | Induces photoadducts, direct IC50 varies | 1 | [15] |
| Photofrin® | Various | 5 - 25 | 1 - 10 | [16] |
| Chlorin e6 (Ce6) | HeLa | ~1.5 | 20 | |
| Bacteriochlorins (cationic) | HeLa | 0.0015 - 0.005 | 5 - 20 | [13] |
Table 3: DNA Interstrand Cross-linking Efficiency
| Compound | Method | Cross-linking Efficiency | Key Findings | Reference |
| 8-Methoxypsoralen (8-MOP) | HPLC analysis of DNA adducts | Up to 56.5% of monoadducts converted to cross-links with a second UVA dose. | Forms both monoadducts and interstrand cross-links upon UVA irradiation. | |
| 4'-Aminomethyltrioxsalen (AMT) | In vitro gel-shift assay | Several hundred-fold more effective at cross-linking two strands of DNA in vitro compared to a commercial psoralen-biotin conjugate. | A more efficient DNA cross-linking psoralen (B192213) derivative. | [17] |
| Novel Psoralen NHS Esters | Denaturing polyacrylamide gel electrophoresis | Diadduct formations of 57% and 63% after 30 seconds of UV irradiation. | Linker position on the psoralen molecule is critical for cross-linking efficiency. | [18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Singlet Oxygen Detection using 1,3-Diphenylisobenzofuran (B146845) (DPBF)
This protocol describes a common method for the indirect detection of singlet oxygen.
-
Reagent Preparation :
-
Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a stock solution of 1,3-diphenylisobenzofuran (DPBF) in the same solvent. The final concentration of DPBF in the assay is typically in the low micromolar range.
-
-
Assay Procedure :
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.
-
Irradiate the mixture with a light source at a wavelength corresponding to the absorption maximum of the photosensitizer.
-
Measure the decrease in absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) at regular time intervals during irradiation.[2]
-
-
Data Analysis :
-
The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield (ΦΔ) can be calculated by comparing the rate of DPBF bleaching to that of a reference photosensitizer with a known ΦΔ under the same conditions.[19]
-
Phototoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Photosensitizer Incubation :
-
Incubate the cells with various concentrations of the photosensitizer for a predetermined period (e.g., 4-24 hours).
-
-
Irradiation :
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Add fresh cell culture medium and irradiate the cells with a light source at a specific wavelength and light dose.
-
-
MTT Incubation :
-
Formazan (B1609692) Solubilization and Absorbance Measurement :
-
Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis :
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of photosensitizer that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Cellular Uptake Quantification by Flow Cytometry
This protocol allows for the quantification of intracellular photosensitizer accumulation.
-
Cell Treatment :
-
Seed cells in a multi-well plate and allow them to attach.
-
Incubate the cells with the photosensitizer at a specific concentration and for various time points.
-
-
Cell Harvesting :
-
Wash the cells with PBS to remove the extracellular photosensitizer.
-
Detach the cells using trypsin-EDTA.
-
-
Flow Cytometry Analysis :
-
Data Analysis :
-
The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer.
-
DNA Interstrand Cross-linking Assessment using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including interstrand cross-links.
-
Cell Treatment and Embedding :
-
Treat cells with the photosensitizer and irradiate with the appropriate wavelength of light.
-
Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.
-
-
Lysis :
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
-
Induction of DNA Strand Breaks (for ICL detection) :
-
To specifically detect ICLs, induce a fixed amount of random DNA strand breaks using a damaging agent (e.g., ionizing radiation or hydrogen peroxide).[23]
-
-
Alkaline Unwinding and Electrophoresis :
-
Expose the nucleoids to an alkaline solution to unwind the DNA.
-
Perform electrophoresis under alkaline conditions. Undamaged DNA remains in the nucleoid, while fragmented DNA migrates, forming a "comet tail".
-
-
Staining and Visualization :
-
Data Analysis :
-
The presence of ICLs will reduce the migration of DNA fragments, resulting in a smaller comet tail compared to cells with only strand breaks. The extent of cross-linking can be quantified by measuring the decrease in the comet tail moment.
-
Mandatory Visualizations
Experimental Workflow for Photosensitizer Benchmarking
Caption: Workflow for benchmarking new photosensitizers against 8-MOP.
Signaling Pathways in Photodynamic Therapy-Induced Apoptosis
References
- 1. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemotherapy of psoriasis with relevance to 8-methoxypsoralen plasma level and low intensity irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical 8-methoxypsoralen enhances the therapeutic results of targeted narrowband ultraviolet B phototherapy for plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. worldscientific.com [worldscientific.com]
- 7. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy | Semantic Scholar [semanticscholar.org]
- 8. Spatial distribution of 8-methoxypsoralen penetration into human skin after systemic or topical administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Singlet oxygen mediated photobinding of 8-methoxypsoralen to DNA and genotoxicity in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Singlet oxygen generation by Photofrin in homogeneous and light-scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and evaluation of cationic bacteriochlorin amphiphiles with effective in vitro photodynamic activity against cancer cells at low nanomolar concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Formation and removal of 8-MOP-DNA photoadducts in keratinocytes: effects of calcium concentration and retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]
Navigating Psoralen Photochemotherapy: A Comparative Analysis of 5-MOP and 8-MOP in Psoriasis Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-methoxypsoralen (5-MOP) and 8-methoxypsoralen (8-MOP) in the context of psoralen (B192213) plus ultraviolet A (PUVA) photochemotherapy for psoriasis. By presenting quantitative data from various clinical trials, detailing experimental protocols, and visualizing the underlying molecular mechanisms, this document aims to facilitate an objective assessment of their respective performance and inform future research and development in this therapeutic area.
Executive Summary
PUVA therapy, a combination of a psoralen photosensitizer and UVA radiation, is a well-established and effective treatment for moderate-to-severe psoriasis. The two most commonly used psoralens are 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP). Clinical evidence suggests that while both compounds demonstrate comparable therapeutic efficacy in clearing psoriatic lesions, 5-MOP exhibits a superior safety and tolerability profile. Key differentiators include a lower incidence of gastrointestinal side effects, such as nausea, and a reduced risk of phototoxic reactions with 5-MOP compared to 8-MOP. This improved tolerability may enhance patient compliance and make 5-MOP a preferable option for certain patient populations. However, achieving similar efficacy to 8-MOP may necessitate a higher dosage of 5-MOP and potentially a greater cumulative UVA dose. This guide delves into the nuances of these differences, providing the data necessary for an informed evaluation.
Comparative Efficacy and Safety of 5-MOP vs. 8-MOP in Psoriasis
The reproducibility of results in 5-MOP photochemotherapy trials can be assessed by comparing key quantitative outcomes across different studies. The following tables summarize data from various clinical trials comparing 5-MOP and 8-MOP for the treatment of psoriasis.
| Efficacy Outcome | 5-MOP | 8-MOP | Study Reference(s) |
| Complete Response Rate (Mycosis Fungoides) | 86% (12/14 patients) | 92% (22/24 patients) | [1] |
| Clearance of Psoriatic Lesions | Comparable to 8-MOP | Comparable to 5-MOP | [2][3] |
| Number of Exposures to Clearance | Comparable to 8-MOP | Comparable to 5-MOP | [2] |
| Cumulative UVA Dose for Clearance | Significantly higher than 8-MOP | Lower than 5-MOP | [2] |
| Healing Rate (Psoriasis) | Slower than 8-MOP at 6 weeks, no significant difference at 9 weeks | Significantly faster than 5-MOP at 6 weeks | [4] |
| Safety and Tolerability Outcome | 5-MOP | 8-MOP | Study Reference(s) |
| Nausea/Vomiting | Significantly lower incidence (e.g., 1/25 patients, 7.7%) | Higher incidence (e.g., 7/25 patients, 51.3%) | [2][5] |
| Sunburn/Erythema | Lower incidence | Higher incidence (e.g., 6/25 patients) | [2] |
| Itching | Lower incidence | Higher incidence (e.g., 3/25 patients) | [2] |
| Toxic Hepatitis | One reported case | Not reported in these studies | [4] |
Detailed Experimental Protocols
Reproducibility of clinical trial results is critically dependent on the detailed and consistent application of experimental protocols. Below are representative methodologies for oral and bath PUVA therapy based on published studies.
Protocol 1: Oral PUVA Therapy for Plaque Psoriasis (Comparative Trial)
-
Study Design: A double-blind, randomized controlled trial comparing the efficacy and side effects of 5-MOP and 8-MOP.[4]
-
Patient Population: 38 adult patients with plaque-type psoriasis.[4]
-
Drug Administration:
-
5-MOP group: Oral administration of 5-MOP. To maximize absorption, it is recommended to take 5-MOP with food.[4]
-
8-MOP group: Oral administration of 8-MOP.
-
-
Dosage:
-
A common approach is to use a dose of 1.2 mg/kg for 5-MOP and 0.6 mg/kg for 8-MOP.
-
Alternatively, dosing can be based on body surface area: 50mg/m² for 5-MOP and 25mg/m² for 8-MOP.
-
-
UVA Irradiation:
-
Treatment is administered 3 hours after intake of 5-MOP or 2 hours after 8-MOP.[4][6]
-
The initial UVA dose can be determined based on the patient's skin type or by determining the minimal phototoxic dose (MPD).
-
Subsequent UVA doses are incrementally increased, for example, by 0.5 to 1.5 J/cm², depending on the patient's erythemal response.[7]
-
-
Treatment Frequency: Typically 2 to 3 times per week.[7]
-
Outcome Measures:
-
Efficacy: Psoriasis Area and Severity Index (PASI) scores are assessed at baseline and at regular intervals during the treatment period.
-
Safety: Monitoring and recording of side effects such as nausea, erythema, and pruritus.
-
Protocol 2: Bath PUVA Therapy for Psoriasis (Comparative Trial)
-
Study Design: A comparative study of bath-water delivery of 5-MOP and 8-MOP.[8]
-
Patient Population: 22 patients with psoriasis.[8]
-
Drug Administration:
-
Patients are immersed in a bath containing a 0.0003% aqueous solution of either 5-MOP or 8-MOP for a specified duration.[8]
-
-
UVA Irradiation:
-
Whole-body UVA irradiation is performed immediately after the bath.
-
The initial UVA dose is determined by phototesting to establish the MPD.[8]
-
Subsequent treatments involve incremental increases in the UVA dose.
-
-
Treatment Frequency: As per standard PUVA protocols, typically 2-3 times per week.
-
Outcome Measures:
-
Efficacy: Assessment of the clearance of psoriatic lesions.
-
Phototoxicity: Determination and comparison of MPD values.
-
Pigmentation: Weekly grading of tanning.
-
Signaling Pathways in 5-Methoxypsoralen Photochemotherapy
The therapeutic effects of 5-MOP photochemotherapy are mediated through its interaction with cellular macromolecules upon activation by UVA light. The primary mechanism involves the inhibition of cell proliferation and the induction of apoptosis in hyperproliferative keratinocytes and infiltrating T-lymphocytes.
References
- 1. Efficacy of 8-methoxypsoralen vs. 5-methoxypsoralen plus ultraviolet A therapy in patients with mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reappraisal of the use of 5-methoxypsoralen in the therapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methoxypsoralen (Bergapten) for photochemotherapy. Bioavailability, phototoxicity, and clinical efficacy in psoriasis of a new drug preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid formulations of 8-methoxypsoralen (8-MOP) and 5-MOP: a prospective double-blind crossover assessment of acute non-phototoxic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.bad.org.uk [cdn.bad.org.uk]
- 7. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. Bath-5-methoxypsoralen-UVA therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
